molecular formula C9H14F3NO3 B7980773 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Cat. No.: B7980773
M. Wt: 241.21 g/mol
InChI Key: KFTKMFBFGVUBSR-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C9H14F3NO3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2HF3O2/c1-2-7(8-4-1)3-5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTKMFBFGVUBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)NC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate: A Technical Guide to 3D Scaffold Integration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a critical strategy for optimizing pharmacokinetic (PK) profiles and reducing off-target toxicity. 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate (CAS: 1419590-70-7) represents a highly versatile building block designed specifically for this purpose[1]. This technical whitepaper explores the physicochemical properties, structural advantages, and validated synthetic methodologies for incorporating this oxa-azaspirocyclic core into lead compounds.

The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by flat, aromatic heterocycles due to their ease of synthesis via cross-coupling reactions. However, these planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and promiscuous off-target interactions.

The introduction of spirocyclic scaffolds directly addresses these liabilities by increasing the fraction of sp³ carbons (


)[2]. The 7-oxa-1-azaspiro[4.4]nonane core acts as a conformationally restricted, three-dimensional bioisostere for traditional rings like morpholine or pyrrolidine[3]. By projecting its substituents into distinct vectors in 3D space, this scaffold enhances receptor-ligand complementarity and improves overall clinical translation rates[4].

G A Planar Heterocycles (High Flatness) B 7-Oxa-1-azaspiro[4.4] (3D Scaffold) A->B Scaffold Hopping C Increased Fsp3 Fraction (Saturation) B->C Structural Property D Enhanced Aqueous Solubility C->D Physicochemical E Reduced Off-Target Binding C->E Pharmacological F Higher Clinical Success Rate D->F E->F

Figure 1: Logical flow of scaffold hopping to 3D spirocycles for improved clinical success.

Physicochemical Profiling

Understanding the baseline properties of both the salt form and the active free base is essential for predicting its behavior in parallel synthesis and biological assays. The data below summarizes the core metrics[1].

PropertyValue
Chemical Name 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate
CAS Number 1419590-70-7
Molecular Formula C₉H₁₄F₃NO₃ (C₇H₁₃NO · C₂HF₃O₂)
Molecular Weight 241.21 g/mol
Purity Standard ≥95%
Free Base MW 127.18 g/mol
Fraction sp³ (

)
1.00 (7 out of 7 carbons are sp³ hybridized)
Storage Conditions Room temperature, desiccated
Rationale for the Trifluoroacetate (TFA) Salt Form

Why utilize the TFA salt instead of the free base or the hydrochloride (HCl) salt?

  • Volatility & Stability: The free base of low-molecular-weight spirocyclic amines is often volatile and prone to atmospheric CO₂ absorption (forming insoluble carbonates). The TFA salt provides a highly stable, non-hygroscopic solid.

  • Solvation Dynamics: Unlike HCl salts, which can suffer from poor solubility in strictly organic media, the lipophilic -CF₃ group of the TFA counterion ensures excellent solvation in polar aprotic solvents (DMF, DMSO, NMP) commonly used in high-throughput medicinal chemistry.

Validated Experimental Workflows

As an application scientist, I emphasize that every protocol must be a self-validating system . When working with TFA salts, the most common point of failure is incomplete neutralization, leading to poor nucleophilicity. The following protocols are engineered to prevent this.

Protocol 3.1: High-Yield Amide Coupling

This workflow details the attachment of the spirocyclic amine to a target carboxylic acid, a fundamental step in synthesizing kinase inhibitors or GPCR ligands.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve 1.0 equivalent of 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate in anhydrous DMF (0.2 M concentration). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: DIPEA is strictly selected over Triethylamine (TEA). DIPEA's significant steric bulk prevents it from acting as a competing nucleophile when the electrophile is introduced. The 3.0 equivalents ensure complete neutralization of the TFA counterion (1 eq) while providing a basic environment to drive the coupling (2 eq).

  • Validation Checkpoint: Monitor the solution via LC-MS. The disappearance of the TFA-adduct mass and the presence of the free amine peak (m/z 128.1 [M+H]⁺) confirms the nucleophile is fully available.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Transfer the activated acid solution dropwise into the neutralized spirocycle solution. Stir at room temperature for 2–4 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

Workflow Step1 TFA Salt (7-Oxa-1-azaspiro[4.4]nonane) Step2 Neutralization (DIPEA, 3.0 eq in DMF) Step1->Step2 Step3 Free Secondary Amine (Active Nucleophile) Step2->Step3 Step5 Amide Coupling (RT, 2-4 hours) Step3->Step5 Step4 Carboxylic Acid Activation (HATU / HOAt) Step4->Step5 Step6 Target 3D-Spiro Compound (Purified via HPLC) Step5->Step6

Figure 2: Step-by-step experimental workflow for the amide coupling of the TFA spirocyclic salt.

Protocol 3.2: Nucleophilic Aromatic Substitution (SₙAr)

Spirocyclic amines are excellent nucleophiles for SₙAr reactions to functionalize heteroaromatic cores (e.g., chloropyrimidines or fluoropyridines).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl chloride (1.0 eq) and the 7-Oxa-1-azaspiro[4.4]nonane TFA salt (1.2 eq) in anhydrous NMP.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq).

    • Causality Check: An inorganic base (K₂CO₃) is preferred here over organic amines to prevent background degradation or competitive substitution of the electrophile at elevated temperatures. NMP is chosen for its high boiling point and excellent microwave-absorbing properties.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes.

  • Workup: Filter the crude mixture through a Celite pad to remove inorganic salts prior to LC-MS analysis and subsequent purification.

Conclusion

The integration of 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate into medicinal chemistry pipelines offers a robust pathway to "escape from flatland." By leveraging its maximum


 character, researchers can systematically improve the solubility, metabolic stability, and target specificity of their lead compounds. When utilizing the TFA salt, strict adherence to controlled neutralization protocols ensures high-yielding, reproducible incorporation of this privileged 3D scaffold.

References

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes.[Link]

Sources

Physicochemical Profiling and Application Guide for 7-Oxa-1-azaspiro[4.4]nonane TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

The transition from "flatland" aromatics to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Spirocyclic amines, in particular, have emerged as privileged scaffolds for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 7-Oxa-1-azaspiro[4.4]nonane represents a highly versatile building block in this class, frequently deployed as a bioisostere for morpholine, piperidine, and piperazine rings.

By fusing an oxolane (tetrahydrofuran) ring with a pyrrolidine ring at a single spiro carbon, this scaffold introduces a high fraction of sp³ carbons (


) and projects its heteroatoms along unique spatial vectors. This structural rigidity minimizes entropic penalties upon target binding while simultaneously improving aqueous solubility and metabolic stability ().

Bioisostere A Traditional Flat Scaffolds (e.g., Morpholine, Piperazine) B Spirocyclic Bioisostere 7-Oxa-1-azaspiro[4.4]nonane A->B Structural Evolution C Increased Fsp3 Fraction (Enhanced 3D character) B->C D Tuned Lipophilicity (Optimized LogP/LogD) B->D E Novel Binding Vectors (Target Specificity) B->E F Improved Clinical Success (Reduced Off-Target Toxicity) C->F D->F E->F

Caption: Logical relationship detailing the bioisosteric advantages of spirocyclic scaffolds.

Comparative Physicochemical Properties

Understanding the physicochemical differences between the free base and its salt forms is critical for successful synthetic integration. The quantitative data below highlights why the trifluoroacetate (TFA) salt is the preferred form for storage and handling.

Property7-Oxa-1-azaspiro[4.4]nonane (Free Base)7-Oxa-1-azaspiro[4.4]nonane TFA Salt
CAS Number 128389-81-11419590-70-7
Molecular Formula C₇H₁₃NOC₇H₁₃NO • C₂HF₃O₂
Molecular Weight 127.18 g/mol 241.20 g/mol
Physical State Liquid (Volatile)Solid (Crystalline Powder)
SMILES C1CNC2(C1)CCOC2C1CNC2(C1)CCOC2.OC(=O)C(F)(F)F
Solubility Profile Soluble in DCM, Et₂O, AlcoholsSoluble in MeOH, DMSO, H₂O
Stability Prone to oxidation / CO₂ absorptionHighly stable (Shelf-life > 2 years)

(Data aggregated from commercial specifications, including and ).

The Causality of Salt Selection: Why Trifluoroacetate?

In early-stage drug discovery, secondary amines with low molecular weights (<150 g/mol ) present significant handling liabilities. The free base of 7-oxa-1-azaspiro[4.4]nonane is a volatile liquid that readily absorbs atmospheric carbon dioxide to form carbamates and is susceptible to N-oxidation upon prolonged air exposure.

The Causality of the TFA Salt: Converting the amine to its 2,2,2-trifluoroacetate salt locks the nucleophilic nitrogen in a protonated, unreactive state. This choice is deliberate:

  • Stoichiometric Fidelity: The TFA salt is a non-hygroscopic, free-flowing solid. This allows for precise gravimetric weighing during high-throughput parallel synthesis, which is impossible with a volatile liquid.

  • Chromatographic Behavior: TFA acts as an excellent ion-pairing agent. In reverse-phase LC-MS, the presence of the trifluoroacetate counterion improves peak shape and prevents tailing associated with free secondary amines interacting with unendcapped silanols on the silica stationary phase.

  • Solubility Tuning: The TFA salt exhibits superior solubility in polar aprotic solvents (e.g., DMF, DMSO) commonly used in Buchwald-Hartwig cross-couplings and HATU-mediated amide bond formations.

Experimental Workflows: Self-Validating Free-Basing Protocol

While the TFA salt is ideal for storage, the amine must be deprotonated (free-based) to act as a nucleophile in synthetic reactions. Because the free base is volatile and highly water-soluble, standard aqueous workups often lead to catastrophic mass loss.

The following protocol is designed as a self-validating system , incorporating built-in quality control (QC) gates to ensure causality between the experimental action and the desired chemical outcome.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 equivalent of 7-Oxa-1-azaspiro[4.4]nonane TFA salt in a 1:1 biphasic mixture of Dichloromethane (DCM) and deionized water to achieve a 0.1 M concentration.

    • Causality: DCM is selected over lighter organics (like EtOAc or Ether) because its higher density places the organic layer at the bottom of the separatory funnel, simplifying sequential extractions. Furthermore, DCM lacks hydrogen-bond accepting properties, preventing the partitioning of water into the organic phase.

  • Basification: Under vigorous stirring, add 1.0 M NaOH(aq) dropwise.

  • QC Gate 1 (pH Validation): Halt addition and test the aqueous layer with pH paper. The pH must be

    
     11.
    
    • Causality: The conjugate acid of the pyrrolidine-like nitrogen has a pKa of ~9.5. According to the Henderson-Hasselbalch equation, the pH must be at least 1.5 units above the pKa to ensure >97% deprotonation, driving the free base entirely into the organic phase.

  • Extraction: Separate the bottom DCM layer. Extract the remaining aqueous phase with two additional volumes of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: Residual water will hydrolyze sensitive electrophiles (e.g., acid chlorides or activated esters) in subsequent coupling steps.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Crucial: Maintain the water bath temperature below 25°C.

    • Causality: Due to the low boiling point of the free base (MW 127.18), excessive heat will cause the product to co-evaporate with the solvent.

  • QC Gate 2 (Analytical Validation): Analyze an aliquot via LC-MS (ESI+) using a 0.1% Formic Acid mobile phase.

    • Validation Criteria: A single sharp peak with an

      
       mass-to-charge ratio of m/z 128.2 confirms purity and successful recovery.
      

Protocol Step1 1. Dissolve TFA Salt in DCM/H2O (1:1) Step2 2. Add 1M NaOH (aq) Dropwise Step1->Step2 QC1 QC Check: Aqueous pH > 11? (Self-Validation) Step2->QC1 Step3 3. Extract into Organic Phase (DCM) QC1->Step3 Yes Fail1 Add more NaOH QC1->Fail1 No Step4 4. Dry over Na2SO4 & Concentrate (<25°C) Step3->Step4 QC2 QC Check: LC-MS [M+H]+ (Purity >95%) Step4->QC2 End Pure Free Base Ready for Coupling QC2->End Pass Fail2 Re-purify via Flash Chromatography QC2->Fail2 Fail Fail1->QC1

Caption: Self-validating experimental workflow for the free-basing of the TFA salt.

Applications in Advanced Medicinal Chemistry

The integration of 7-oxa-1-azaspiro[4.4]nonane into drug scaffolds is driven by its ability to modulate physicochemical liabilities inherent to flat heteroaromatics.

  • HCV NS5A Inhibitors: Spirocyclic motifs similar to 7-oxa-1-azaspiro[4.4]nonane have been utilized to design highly potent hepatitis C virus (HCV) replication inhibitors. The unique geometry of the spirocycle allows the molecule to navigate the binding pocket of resistant viral genotypes while maintaining a favorable pharmacokinetic profile ().

  • PARP Inhibitors: In the optimization of olaparib analogs, diazaspiro and oxa-azaspiro cores have been evaluated as piperazine bioisosteres. The substitution to a spirocyclic core demonstrated altered cytotoxicity profiles and unique DNA damage responses, proving that the three-dimensional vectors of the spirocycle fundamentally alter target engagement ().

  • Targeted Protein Degraders (PROTACs): The spirocyclic core is increasingly used as a rigidified linker component in degraders. By introducing polarity and unique conformations, it improves the aqueous solubility of otherwise lipophilic, beyond-Rule-of-5 (bRo5) compounds.

References

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery." Available at:[Link]

  • Zheng et al. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters (2025). DOI: 10.1021/acsmedchemlett.5c00468. Available at:[Link]

  • Reilly et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." NIH Public Access (2021). Available at:[Link]

Technical Deep Dive: Structure and Conformation of 7-Oxa-1-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Bioisostere

In the modern era of "escape from flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction of saturation (


) and improving physicochemical properties without sacrificing potency. 7-Oxa-1-azaspiro[4.4]nonane  (CAS: 128389-81-1) represents a privileged subclass of these scaffolds, fusing a pyrrolidine ring with a tetrahydrofuran (THF) ring at a single quaternary carbon.

This guide analyzes the structural integrity, conformational dynamics, and synthetic accessibility of this core. Unlike flexible linear linkers or flat aromatic systems, the 7-oxa-1-azaspiro[4.4]nonane core offers a rigid, orthogonal exit vector profile, making it an ideal bioisostere for morpholine or piperidine, particularly when specific directional hydrogen bonding is required.

Structural Anatomy & Nomenclature

Numbering System

Correct numbering is vital for derivatization logic. The system follows IUPAC spiro hydrocarbon rules, modified for heteroatoms.

  • Spiro Center: Position 5.

  • Ring A (Azacycle): Numbered 1–5.[1] Nitrogen is at position 1 (highest priority heteroatom in the smaller/first ring).

  • Ring B (Oxacycle): Numbered 6–9. Oxygen is at position 7.[2]

Connectivity String (SMILES): N1CCCC12CCOC2

Stereochemical Architecture

The spiro carbon (C5) is a prochiral center in the unsubstituted parent. However, upon substitution (or if N is protected/substituted unsymmetrically), C5 becomes a chiral center.

  • Chirality: The molecule possesses

    
     symmetry (asymmetric) due to the heteroatom placement (N at 1, O at 7).
    
  • Enantiomers: It exists as a pair of enantiomers,

    
     and 
    
    
    
    . Resolution is typically achieved via chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid derivatives).

Conformational Dynamics

The Orthogonal Twist

The defining feature of spiro[4.4]nonanes is the orthogonality of the two five-membered rings. The mean planes of the pyrrolidine and THF rings are twisted approximately 90° relative to each other to minimize steric clash between the


-methylene protons.
Ring Puckering & Pseudorotation

Unlike six-membered chairs, the five-membered rings in 7-oxa-1-azaspiro[4.4]nonane are not static. They undergo pseudorotation , traversing an energy landscape of Envelope (


) and Twist (

) conformations.
  • Pyrrolidine Ring: Prefers an envelope conformation where the Nitrogen (N1) or the

    
    -carbon (C3/C4) is the "flap" (out of plane). This maximizes the distance between substituents.
    
  • THF Ring: The oxygen atom (O7) typically occupies the flap position in the envelope form to minimize eclipsing interactions of adjacent C-H bonds.

The "Spiro Effect"

The spiro fusion restricts the pseudorotational amplitude compared to isolated rings. This entropic penalty is paid during synthesis, meaning the final molecule binds to protein targets with a smaller entropic cost than flexible analogs—a key driver for high-affinity binding.

Conformation Spiro Spiro[4.4] Core (C5 Center) Ortho Orthogonal Geometry (~90° Dihedral) Spiro->Ortho Steric Constraint Pseudo Restricted Pseudorotation Spiro->Pseudo Ring Fusion Binding Lower Entropic Penalty (ΔS) Ortho->Binding 3D Shape Match Pseudo->Binding Pre-organization

Figure 1: Causal relationship between spiro-architecture and thermodynamic binding advantages.

Synthetic Pathways[1]

Access to the 7-oxa-1-azaspiro[4.4]nonane core is non-trivial due to the formation of the quaternary center. Two primary "Exit Vector" compatible routes are dominant.

Route A: Intramolecular 1,3-Dipolar Cycloaddition (The Nitrone Route)

This is the most authoritative method for generating the spiro core with control over stereochemistry.

  • Precursor: 5-alkenyl-1-pyrroline-N-oxide (Nitrone).[3]

  • Cyclization: Thermal intramolecular 1,3-dipolar cycloaddition yields a fused isoxazolidine.

  • Ring Opening: Reductive cleavage (Zn/AcOH or H2/Pd) of the N-O bond reveals the alcohol and amine, which are cyclized to the final spiro ether/amine.

Route B: Radical Cyclization (Mn(III) Mediated)

Useful for accessing oxo-derivatives (diones).

  • Reagents: 2,4-pyrrolidinediones + alkenes.[4]

  • Catalyst: Manganese(III) acetate.

  • Mechanism: Generation of a radical at the

    
    -position of the dione, followed by attack on the alkene and cyclization.
    

Synthesis Start Start: Nitroalkane / Alkenyl Aldehyde Nitrone Intermediate: Alkenyl Nitrone Start->Nitrone Condensation Cyclo Step 1: 1,3-Dipolar Cycloaddition (Thermal) Nitrone->Cyclo Isox Intermediate: Fused Isoxazolidine Cyclo->Isox Reduct Step 2: Reductive Cleavage (Zn/AcOH or H2/Pd) Isox->Reduct Final Product: 7-Oxa-1-azaspiro[4.4]nonane Reduct->Final Cyclization

Figure 2: The Nitrone Route – The preferred pathway for stereocontrolled access to the spiro core.

Physicochemical Profile

The 7-oxa-1-azaspiro[4.4]nonane core offers a "Goldilocks" zone of polarity and lipophilicity, making it highly CNS-penetrant.

PropertyValue (Approx)Significance
Molecular Weight 127.19 g/mol Fragment-like; ideal for growing leads.
LogP (Calc) 0.2 – 0.5High water solubility; low non-specific binding.
TPSA ~21 ŲExcellent membrane permeability (BBB penetrant).
H-Bond Donors 1 (NH)Secondary amine allows for further diversification.
H-Bond Acceptors 2 (N, O)Oxygen provides a vector for H-bonding without basicity.
pKa (Conj. Acid) ~10.5Typical secondary amine; protonated at physiological pH.
F(sp3) 1.0Maximal 3D character; escapes "flatland" toxicity issues.

Data derived from computational consensus (XLogP3) and structural analogy to pyrrolidine/THF systems.

Medicinal Chemistry Applications

Vector Analysis

In drug design, the angle at which substituents exit the core scaffold is critical.

  • Linear Linkers (Piperazine/Piperidine): Exit vectors are typically 180° (para) or 60°/120° (ortho/meta).

  • Spiro[4.4] Core: Provides "V-shaped" or orthogonal exit vectors. Functionalizing the Nitrogen (N1) and a carbon on the THF ring allows for probing binding pockets that are inaccessible to flat aromatics.

Case Study: GPCR Agonism

The 1-azaspiro[4.4]nonane system (and its oxa-analogs) mimics the distance between the quaternary nitrogen and hydrogen bond acceptors found in acetylcholine.

  • Target: Muscarinic (mAChR) and Nicotinic (nAChR) receptors.

  • Mechanism: The rigid spiro framework holds the pharmacophore (basic N and H-bond acceptor O) at a precise distance (~4-5 Å), reducing the entropic cost of binding to the receptor orthosteric site.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: The use of spirocyclic scaffolds in drug discovery.
    • Source: Zheng, Y., & Tice, C. M. (2016). Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Synthesis via Nitrone Cycloaddition

    • Title: Synthesis of 1-azaspiro[4.
    • Source: Gámez-Montaño, R., et al. (2019). Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Physicochemical Data & Identification

    • Title: 7-Oxa-1-azaspiro[4.4]nonane (Compound Summary).[5]

    • Source: PubChem (N
    • URL:[Link]

  • Conformational Analysis of Spiro Systems

    • Title: Conformations of Spirocyclic Systems.[6][7]

    • Source: Chemistry LibreTexts / OpenStax.
    • URL:[Link]

Sources

Introduction to spirocyclic scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Spirocyclic Scaffolds in Medicinal Chemistry: From Concept to Clinic

Executive Summary: The 3D Imperative

The historical dominance of planar, aromatic-heavy scaffolds in drug discovery has precipitated high attrition rates due to poor solubility, non-specific binding, and suboptimal metabolic stability. The integration of spirocyclic scaffolds —structures where two rings share a single quaternary carbon atom—represents a paradigm shift toward increasing fraction sp3 (Fsp³) character.

This guide provides a technical deep-dive into the utility of spirocycles. Unlike fused or bridged systems, spirocycles offer unique orthogonal vector positioning, allowing medicinal chemists to explore novel chemical space while improving physicochemical properties. We examine the structural rationale, analyze FDA-approved case studies (Risdiplam, Ledipasvir), and provide a validated synthetic protocol for a high-value spiro-bioisostere.[1][2]

The Structural Paradigm: Escaping Flatland

The correlation between molecular complexity (measured by Fsp³) and clinical success is well-documented.[1][2] Planar molecules often suffer from "molecular obesity" (high lipophilicity to drive potency), leading to poor ADMET profiles.

Vector Positioning and Conformational Restriction

Spirocycles introduce a quaternary center that forces substituents into specific, often orthogonal, trajectories.

  • Rigidification: They reduce the entropic penalty of binding by locking the conformation of pharmacophores.

  • Vector Orthogonality: Unlike the planar exit vectors of a benzene ring (120° or 180°), spirocycles allow for exit vectors that are perpendicular to the core plane, accessing unique sub-pockets in the target protein.

Visualizing the Shift

G cluster_flat Traditional Aromatic Core cluster_spiro Spirocyclic Scaffold Flat Planar Scaffold (e.g., Benzene/Pyridine) Prop1 Low Fsp³ (<0.3) Flat->Prop1 Prop2 High Lipophilicity (LogP) Flat->Prop2 Prop3 Poor Solubility Flat->Prop3 Spiro 3D Spiro Scaffold (e.g., Spiro[3.3]heptane) Prop2->Spiro Bioisosteric Replacement Adv1 High Fsp³ (>0.5) Spiro->Adv1 Adv2 Orthogonal Vectors Spiro->Adv2 Adv3 Metabolic Stability Spiro->Adv3

Figure 1: Comparative analysis of physicochemical outcomes when transitioning from planar aromatics to spirocyclic cores.

Strategic Applications: Case Studies in Drug Discovery

The following FDA-approved agents validate the spirocyclic approach in addressing specific medicinal chemistry challenges.

Risdiplam (Evrysdi) – SMA Splicing Modifier
  • Target: SMN2 pre-mRNA.

  • Spiro Motif: 4,7-diazaspiro[2.5]octane .[1][2][3][4]

  • Technical Insight: The spirocyclic amine was selected to optimize the position of the basic nitrogen, balancing potency with brain penetrance. The spiro[2.5] system provides a specific geometric constraint that a simple piperazine could not achieve, enhancing selectivity for the RNA-protein complex.

Ledipasvir (Harvoni) – HCV NS5A Inhibitor[1][2]
  • Target: HCV NS5A protein.[5][6]

  • Spiro Motif: 5-azaspiro[2.4]heptane .[1][2][7]

  • Technical Insight: This fused pyrrolidine-cyclopropane spiro system is part of a peptidomimetic strategy.[1][2] The spirocycle restricts the conformation of the proline residue, locking the inhibitor into a bioactive conformation that tightly binds the NS5A dimer interface.

Rolapitant (Varubi) – NK1 Receptor Antagonist[2][8]
  • Target: Neurokinin-1 (NK1) receptor.[1][2][8]

  • Spiro Motif: 1,7-diazaspiro[4.5]decan-2-one .[1][2][8]

  • Technical Insight: The spiro-lactam core serves as a rigid scaffold that orients the pendant fluorinated phenyl rings into hydrophobic pockets.[1] This rigidity contributes to its high selectivity and long half-life (approx. 180 hours) by reducing metabolic liability at the core.[1][2]

Physicochemical Impact Data

The following table summarizes the impact of replacing common planar heterocycles with spirocyclic bioisosteres (e.g., replacing a morpholine with 2-oxa-6-azaspiro[3.3]heptane).

PropertyMorpholine (Planar)2-Oxa-6-azaspiro[3.3]heptane (Spiro)Impact / Mechanism
LogP ~ -0.86~ -1.5 to -1.0Lower Lipophilicity: Reduced planar surface area decreases hydrophobic burial.[1][2]
Solubility HighVery High Disruption of crystal lattice energy due to 3D shape improves aqueous solubility.
Metabolic Stability Moderate (N-oxidation)High Steric bulk of the spiro-ring hinders P450 approach to the nitrogen lone pair.[1][2]
Basicity (pKa) ~ 8.3~ 7.9 - 8.1Slightly reduced basicity can improve permeability and reduce hERG liability.[1][2]
Vector Geometry Chair conformationLinear/OrthogonalAllows access to different binding pocket geometries.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol describes the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core, a premier bioisostere for morpholine.[1][2] This specific route avoids unstable intermediates and yields a stable sulfonate salt or Boc-protected intermediate ready for coupling.[1][2]

Reaction Class: Double Nucleophilic Substitution / Cyclization.

Reagents & Materials:
  • Starting Material: 3,3-Bis(bromomethyl)oxetane (BBMO).[1][2][9]

  • Nucleophile: p-Toluenesulfonamide (TsNH₂).[1][2]

  • Base: Sodium Hydroxide (NaOH) or Potassium tert-butoxide.[1][2]

  • Solvent: Ethanol/Water or DMF.

  • Downstream Reagents: Mg/MeOH (for detosylation) or Phenol/HBr.[2]

Step-by-Step Methodology:
  • Spiro-Cyclization (Formation of N-Tosyl Intermediate):

    • Dissolve p-toluenesulfonamide (1.0 equiv) in Ethanol (0.5 M).

    • Add NaOH (2.5 equiv) and stir at room temperature for 30 mins to generate the sulfonamide anion.

    • Add 3,3-bis(bromomethyl)oxetane (1.0 equiv) dropwise.[1][2]

    • Reflux the mixture at 80°C for 12–16 hours.

    • Checkpoint: Monitor TLC for disappearance of BBMO.

    • Workup: Cool to RT. The product, 6-tosyl-2-oxa-6-azaspiro[3.3]heptane, often precipitates.[1][2] Filter and wash with cold water. Yield is typically 70–85%.

  • Deprotection (Detosylation):

    • Dissolve the N-tosyl intermediate in anhydrous Methanol.

    • Add Magnesium turnings (10 equiv) and a catalytic amount of Iodine.[2]

    • Sonicate or stir vigorously. The reaction is exothermic (hydrogen gas evolution).[2]

    • Stir for 4–6 hours until the starting material is consumed.

    • Workup: Filter off excess Mg. Evaporate solvent.

    • Purification: The free amine is volatile and hydrophilic. Isolate as the oxalate or hydrochloride salt by adding oxalic acid/HCl in ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic oxetane protons (singlet or tight multiplet around 4.5 ppm) and azetidine protons (around 3.8 ppm).[2] The absence of aromatic tosyl signals confirms deprotection.

Synthesis Workflow Diagram

Synthesis Start Start: 3,3-Bis(bromomethyl)oxetane Step1 Step 1: Cyclization + p-Toluenesulfonamide + NaOH, EtOH, Reflux Start->Step1 Double SN2 Inter Intermediate: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane Step1->Inter Step2 Step 2: Detosylation Mg / MeOH (reductive cleavage) Inter->Step2 Final Final Product: 2-Oxa-6-azaspiro[3.3]heptane (Isolated as Salt) Step2->Final Purification

Figure 2: Synthetic route for the construction of the morpholine bioisostere 2-oxa-6-azaspiro[3.3]heptane.

Decision Framework: When to Use Spirocycles

Not every planar ring should be replaced. Use this decision tree to determine if a spirocyclic scaffold is appropriate for your lead optimization program.

DecisionTree Start Lead Compound Optimization Solubility Is Solubility Low? Start->Solubility Metab Is Metabolic Stability Poor? Solubility->Metab No Action1 Replace Aromatic/Planar with Spiro Bioisostere Solubility->Action1 Yes (Increase Fsp³) Selectivity Is Off-Target Binding High? Metab->Selectivity No Metab->Action1 Yes (Block metabolic sites) IP Is IP Space Crowded? Selectivity->IP No Action3 Use Spiro to Probe Vector Space Selectivity->Action3 Yes (Rigidify) IP->Action1 Yes (Novelty) Action2 Maintain Planar Scaffold IP->Action2 No

Figure 3: Strategic decision tree for implementing spirocyclic scaffolds in Hit-to-Lead optimization.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Overview of synthetic routes and approved drugs.[4][10]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009). The foundational paper on Fsp3. [2]

  • Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier. Journal of Medicinal Chemistry. (2018).[2][11] Details the use of the 4,7-diazaspiro[2.5]octane scaffold. [2]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. (2016).[1][2] Specific protocol for the morpholine bioisostere.

  • Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor. Antimicrobial Agents and Chemotherapy. (2013).[1][2] Describes the spiro-pyrrolidine moiety in HCV treatment. [2]

Sources

The Strategic Integration of Oxa-Azaspiro Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Harnessing Three-Dimensionality for Enhanced Therapeutic Potential

Executive Summary

The imperative in modern drug discovery to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbon centers.[1] This strategic pivot away from planar, aromatic systems is driven by the consistent observation that increased molecular rigidity and spatial complexity often correlate with improved physicochemical properties, enhanced target selectivity, and more favorable pharmacokinetic profiles.[1] Within this paradigm, oxa-azaspiro compounds—heterocyclic systems featuring a shared spirocyclic carbon atom linking an oxygen-containing ring and a nitrogen-containing ring—have emerged as exceptionally valuable scaffolds. Their unique topology offers a rigid, yet spatially diverse framework that can precisely orient functional groups for optimal interaction with biological targets while simultaneously fine-tuning critical drug-like properties. This guide provides an in-depth technical exploration of the synthesis, application, and strategic advantages of oxa-azaspiro compounds in contemporary drug design for researchers, medicinal chemists, and drug development professionals.

The Physicochemical Advantage: Why Oxa-Azaspiro Architectures Excel

The incorporation of an oxa-azaspiro core into a drug candidate is not merely a structural novelty; it is a deliberate strategy to modulate key physicochemical parameters that govern a molecule's ultimate success.

Modulating Lipophilicity and Solubility

A persistent challenge in drug development is balancing the requisite lipophilicity for membrane permeability with sufficient aqueous solubility for formulation and distribution. The introduction of heteroatoms, particularly oxygen, into the spirocyclic framework can dramatically improve water solubility.[2] For instance, the replacement of a lipophilic piperidine fragment with a 2-oxa-6-azaspiro[2][3]-octane moiety has been shown to reduce lipophilicity and basicity, mitigating off-target effects like hERG cardiac ion channel inhibition.[1] This strategic incorporation of an oxygen atom provides a hydrogen bond acceptor, enhancing interactions with the aqueous environment without significantly compromising other desirable properties.

Enhancing Metabolic Stability

Spirocyclic systems, by their nature, exhibit greater metabolic stability compared to their monocyclic counterparts.[4] The quaternary spirocenter is inherently resistant to oxidative metabolism by cytochrome P450 enzymes. This structural feature can protect adjacent chemical moieties from degradation, prolonging the half-life of a drug and improving its overall pharmacokinetic profile. The rigid conformation of the spirocycle also limits the molecule's ability to adopt conformations susceptible to enzymatic breakdown.

The Power of Three-Dimensionality and Fsp³ Character

The transition from flat, aromatic structures to molecules rich in sp³ centers is a cornerstone of modern medicinal chemistry.[1] Oxa-azaspiro scaffolds are exemplars of this principle, offering a rigid, well-defined three-dimensional geometry. This pre-organized conformation reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity and potency.[1] The defined spatial arrangement of substituents allows for precise and optimized interactions within a binding pocket, enhancing both efficacy and selectivity.

Synthetic Strategies: Accessing the Oxa-Azaspiro Core

The utility of oxa-azaspiro compounds is directly linked to the availability of robust and versatile synthetic routes. Several key strategies have been developed to construct these valuable scaffolds.

Iodocyclization: A Powerful and General Approach

A highly effective method for the synthesis of oxa-spirocycles involves the iodocyclization of alkenyl alcohols.[2] This reaction proceeds through a halonium ion intermediate, followed by intramolecular attack by the hydroxyl group to form the oxygen-containing ring of the spirocycle. This method has been successfully employed to generate a library of over 150 oxa-spirocyclic compounds, demonstrating its broad applicability.[2]

Metal-Catalyzed Cascade Cyclization

For the synthesis of more complex derivatives, such as 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, metal-catalyzed cascade cyclizations have proven to be a powerful tool.[5] This approach allows for the rapid construction of the spirocyclic core with a high degree of functional group tolerance, enabling the synthesis of diverse compound libraries for screening.[5]

Protocol: Representative Synthesis of a 2-Oxa-7-azaspiro[3.5]nonane Derivative

The following protocol outlines a representative synthesis for a key oxa-azaspiro intermediate, adapted from established methodologies.[6]

Objective: To synthesize the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane.

Materials:

  • N-Tosyl-bis(2-chloroethyl)amine

  • 3-Oxetanone

  • Potassium tert-butoxide

  • Magnesium turnings

  • Methanol (anhydrous)

  • Diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous oxalic acid

Step-by-Step Procedure:

  • Ring Formation: React N-Tosyl-bis(2-chloroethyl)amine with 3-oxetanone in the presence of a strong base like potassium tert-butoxide to form the tosylated spirocyclic intermediate, 7-tosyl-2-oxa-7-azaspiro[3.5]nonane.

  • Detosylation: The tosyl protecting group is removed from the nitrogen atom. Place the tosylated intermediate (e.g., 1.300 g, 4.6 mmol) and magnesium turnings (0.780 g, 32.3 mmol) in anhydrous methanol (50 mL).[6]

  • Sonication: Sonicate the mixture for 1 hour to facilitate the reductive cleavage of the tosyl group.[6]

  • Work-up: Evaporate the solvent to yield a viscous grey residue. Add diethyl ether (50 mL) and sodium sulfate decahydrate (2.000 g) to the residue.[6]

  • Filtration: Stir the mixture for 30 minutes, then filter to remove inorganic solids.

  • Salt Formation: Add anhydrous oxalic acid (0.210 g, 2.3 mmol) to the filtrate. A precipitate of bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (the oxalate salt) will form.[6]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

G

Therapeutic Applications and Case Studies

The unique structural and physicochemical properties of oxa-azaspiro compounds have led to their successful application across a wide range of therapeutic areas.

Oncology: Inducing Apoptosis and Targeting Mutant Proteins

Oxa-azaspiro scaffolds have demonstrated significant potential as anticancer agents. A series of oxa/azaspiro[2][7]trienone derivatives were synthesized and shown to exhibit potent anticancer activity, particularly against MCF-7 breast cancer cells.[8] Mechanistic studies revealed that these compounds induce G0/G1 phase cell cycle arrest and trigger mitochondria-mediated apoptosis.[8] This was confirmed by the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8]

More recently, a machine-learning-guided approach led to the development of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D oncoprotein, a key driver in many cancers.[9] The rigid spirocyclic framework was crucial for enhancing target specificity and improving pharmacokinetic properties.[9]

CompoundCell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 9b MCF-7 (Breast)< 2G0/G1 arrest, mitochondrial apoptosis[8]
Compound 9e MCF-7 (Breast)< 2G0/G1 arrest, mitochondrial apoptosis[8]
Compound 6d A549 (Lung)0.26Not specified[3]
Compound 8d MDA-MB-231 (Breast)0.10Not specified[3]
Compound 7j MDA-MB-231 (Breast)0.05G2/M arrest, apoptosis[5]
HDB-2 KRAS-G12D drivenNanomolarKRAS-G12D Inhibition[9]
HDB-3 KRAS-G12D drivenNanomolarKRAS-G12D Inhibition[9]

G

Central Nervous System (CNS) Disorders

The ability of oxa-azaspiro scaffolds to serve as rigid bioisosteres for common fragments like piperidine has been leveraged in the development of CNS-active agents.[4] A series of 1-oxa-8-azaspiro[4.5]decanes were designed as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7][10] Systematic modifications of the initial lead compound led to analogues with a preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a good separation from cholinergic side effects.[7][10]

In another example, oxa-azaspiro derivatives have been identified as a novel class of triple re-uptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11][12] This polypharmacological profile is considered a promising strategy for developing new antidepressant agents with potentially improved efficacy.

Future Perspectives and Conclusion

The strategic use of oxa-azaspiro scaffolds is a testament to the growing sophistication of medicinal chemistry. The move towards greater three-dimensionality is not a fleeting trend but a fundamental advancement in how we design effective and safe medicines. The challenges associated with the synthesis of these complex molecules are being overcome by innovative chemical methods, including photocatalysis and advanced metal-catalyzed reactions.[13][14]

As our understanding of target biology deepens, the ability to precisely control the spatial orientation of pharmacophoric elements becomes paramount. Oxa-azaspiro compounds provide an elegant and powerful solution, offering a rigid and tunable platform to enhance potency, selectivity, and pharmacokinetic properties. Their continued exploration and integration into drug discovery programs will undoubtedly lead to the development of next-generation therapeutics with superior clinical profiles. The evidence is clear: for medicinal chemists looking to escape flatland and conquer complex biological targets, the oxa-azaspiro scaffold is an indispensable tool.

References

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv URL: [Link]

  • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On Source: Royal Society of Chemistry URL: [Link]

  • Title: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists Source: J-Stage URL: [Link]

  • Title: Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

  • Title: oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and anticancer properties of novel oxa/azaspiro[2][7]trienones as potent apoptosis inducers through mitochondrial disruption Source: PubMed URL: [Link]

  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI URL: [Link]

  • Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Source: MDPI URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation Source: ScienceDirect URL: [Link]

  • Title: Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors Source: PubMed URL: [Link]

  • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

Sources

An In-depth Technical Guide: The "Escape from Flatland" Strategy Using Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The paradigm of drug discovery has progressively shifted from the planar, aromatic-rich compounds of high-throughput screening libraries towards molecules with greater three-dimensionality. This strategic evolution, often termed "Escaping from Flatland," is driven by compelling evidence linking higher sp³ character to improved clinical success rates. Spirocyclic scaffolds, defined by their unique conjoined ring systems sharing a single quaternary carbon, have emerged as a premier tool in this endeavor. They offer a rigid and structurally novel framework to expand into unexplored chemical space, inherently increasing the fraction of sp³-hybridized carbons (Fsp³). This guide provides a comprehensive technical overview of the rationale, strategic implementation, and synthetic execution of incorporating spirocyclic building blocks in medicinal chemistry. We will explore the profound impact of these motifs on physicochemical and pharmacokinetic properties, detail validated synthetic protocols, and present a logical framework for their application in lead optimization programs.

The Challenge of "Flatland" in Modern Drug Discovery

For decades, the landscape of early drug discovery has been dominated by "flat," aromatic molecules. This prevalence is a consequence of historical synthetic accessibility and the focus of many library synthesis efforts. However, this planarity often comes with significant liabilities that contribute to high attrition rates in clinical development.

The "Fsp³ Escape from Flatland" Theory

In a foundational 2009 paper, Lovering et al. introduced a simple yet powerful metric: the fraction of sp³ hybridized carbons (Fsp³ = number of sp³ carbons / total carbon count).[1] Their analysis of compounds progressing through the clinical pipeline revealed a clear and compelling trend: the average Fsp³ value increases at each stage, from discovery (0.36) to marketed drugs (0.47).[1] This correlation suggests that increasing molecular saturation and three-dimensionality is a key strategy for improving clinical success.[2][3] The "Escape from Flatland" concept posits that moving away from flat, two-dimensional structures towards more complex, 3D architectures leads to molecules with more favorable drug-like properties.[4][5]

Physicochemical Penalties of Planarity

Over-reliance on flat, aromatic systems can lead to a host of undesirable properties:

  • Poor Aqueous Solubility: High aromatic content is often correlated with low solubility, a major hurdle for oral bioavailability.[1]

  • Metabolic Liability: Flat aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.

  • Compound Promiscuity: The non-specific binding of planar compounds to multiple targets, often through π-π stacking interactions, can result in off-target toxicity.

  • Limited Intellectual Property Space: The chemical space of simple aromatic scaffolds is heavily populated, making it difficult to secure novel intellectual property.

The deliberate introduction of sp³-rich, three-dimensional scaffolds is a direct and effective strategy to mitigate these liabilities.

Figure 1: Conceptual diagram illustrating the strategic shift from problematic "flat" molecules to spirocyclic analogues with improved properties.

Spirocycles: A Premier Strategy for 3D Chemical Space Exploration

Spirocycles are bicyclic compounds where the two rings are connected by a single, shared quaternary carbon atom, known as the spiroatom.[6] This unique structural feature makes them an ideal tool for escaping flatland.

The Spirocyclic Advantage

The core advantages of using spirocyclic scaffolds are rooted in their inherent three-dimensionality and rigidity.[7][8]

  • Inherent 3D-Character: The spiroatom forces the connected rings into perpendicular orientations, creating a rigid, well-defined three-dimensional shape. This immediately increases the Fsp³ count and provides access to novel, non-planar chemical space.[9][10]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the rigidity of spirocycles reduces the entropic penalty upon binding to a target.[8][11] This can lead to higher binding affinity and allows for the precise positioning of functional groups to engage in specific protein-ligand interactions.[12][13]

  • Vectorial Control: Spirocyclic building blocks offer well-defined exit vectors for substituents, allowing chemists to systematically probe the three-dimensional space of a binding pocket with a high degree of control.[14]

Impact on Physicochemical and ADME Properties

Replacing a "flat" moiety, such as a gem-dimethyl or carbonyl group, with a spirocyclic scaffold can profoundly and beneficially modulate a molecule's properties.[11][15] Studies have consistently shown that this strategy can lead to simultaneous improvements in multiple parameters.[7][16][17]

For instance, the replacement of a piperazine ring with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a significant increase in selectivity for PARP-1 over other family members, along with reduced cytotoxicity.[7][18] Similarly, incorporating oxetanes into spirocycles has been shown to reduce lipophilicity, increase solubility, and lower metabolic clearance compared to their gem-dimethyl or carbonyl analogues.[15]

Table 1: Comparative Physicochemical Properties of Scaffolds

Property Planar/Monocyclic Precursor Spirocyclic Analogue Typical Improvement Reference(s)
Solubility Low High [11][15][19]
Lipophilicity (logD) High Low [7][15]
Metabolic Stability Low High [11][15]
Basicity (pKa) High (e.g., Piperidine) Lower (e.g., Azaspirocycle) Modulated [15]

| Fraction sp³ (Fsp³) | Low | High | ↑ |[7][20] |

Synthetic Strategies for Spirocyclic Building Blocks

The growing appreciation for spirocycles has spurred the development of robust and scalable synthetic methodologies.[21][22] While historically perceived as synthetically challenging, many versatile spirocyclic building blocks can now be prepared from commercially available starting materials.[15][23][24]

cluster_0 Key Synthetic Transformations cluster_1 Diversification Start Common Starting Materials (e.g., Cyclic Ketones, Carboxylic Acids) Cyclo [2+2] Cycloaddition Start->Cyclo Iodo Iodocyclization Start->Iodo Alkyl Malonate Alkylation Start->Alkyl Dieck Dieckmann Cyclization Start->Dieck Prins Prins Reaction Start->Prins Inter Key Spirocyclic Intermediate Cyclo->Inter Iodo->Inter Alkyl->Inter Dieck->Inter Prins->Inter Func1 Functionalization (Vector 1) Inter->Func1 Func2 Functionalization (Vector 2) Inter->Func2 Final Diverse Library of Spirocyclic Building Blocks Func1->Final Func2->Final

Figure 2: General synthetic workflow for the generation of diverse spirocyclic building blocks from common starting materials.
Detailed Protocol: Synthesis of a Spiro[3.3]heptane Derivative

The spiro[3.3]heptane scaffold is a valuable bioisostere for benzene and other aromatic rings, providing a rigid 3D structure.[9] The following protocol is a representative method for its construction.

Objective: To synthesize a disubstituted spiro[3.3]heptane-1,6-dione, a versatile intermediate for further functionalization.

Causality: This route utilizes a double malonate alkylation followed by hydrolysis, decarboxylation, and a Dieckmann cyclization. This sequence is efficient for building the strained four-membered rings symmetrically from an acyclic precursor.

Materials:

  • Pentaerythritol tetrabromide

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrobromic acid (48%)

  • Toluene

Procedure:

  • Step 1: Double Alkylation:

    • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add diethyl malonate (2.0 eq) dropwise at 0 °C.

    • Stir the resulting solution for 30 minutes at room temperature.

    • Add a solution of pentaerythritol tetrabromide (1.0 eq) in ethanol dropwise.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Self-Validation: Monitor reaction progress by TLC or LC-MS to confirm consumption of the starting tetrabromide.

    • Cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

  • Step 2: Hydrolysis and Decarboxylation:

    • To the crude tetraester from Step 1, add 48% hydrobromic acid.

    • Heat the mixture to reflux for 8 hours until CO₂ evolution ceases.

    • Causality: The strong acid and heat are required to hydrolyze all four ester groups and subsequently drive the decarboxylation of the resulting malonic acids to yield the dicarboxylic acid.

    • Cool the reaction to room temperature, which should induce precipitation of the product, often referred to as Fecht's acid.[25]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step 3: Dieckmann Cyclization:

    • Suspend the dicarboxylic acid (1.0 eq) in toluene.

    • Add thionyl chloride (2.5 eq) and a catalytic amount of DMF.

    • Heat to 80 °C for 2 hours to form the diacyl chloride.

    • Cool and concentrate under vacuum to remove excess thionyl chloride.

    • Dissolve the crude diacyl chloride in toluene and add it dropwise to a suspension of sodium ethoxide (2.2 eq) in toluene at 80 °C.

    • Maintain at reflux for 4 hours.

    • Self-Validation: The formation of the β-keto ester intermediate can be monitored by IR spectroscopy (disappearance of acyl chloride C=O stretch, appearance of ester and ketone C=O stretches).

    • Cool the reaction and quench with dilute HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting dione by column chromatography.

Expected Outcome: The desired spiro[3.3]heptane-1,6-dione is obtained as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.

Detailed Protocol: Synthesis of an Oxa-Spirocycle via Iodocyclization

Oxa-spirocycles, which incorporate an oxygen atom into the scaffold, offer a powerful strategy for improving aqueous solubility and lowering lipophilicity.[19][26] This protocol outlines a general and effective iodocyclization approach.

Objective: To synthesize a 1-oxa-5-azaspiro[3.4]octane derivative.

Causality: This reaction proceeds via an electrophilic addition of iodine to the alkene, followed by an intramolecular nucleophilic attack by the hydroxyl group. This 5-exo-tet cyclization is regioselective and often stereoselective, providing a rapid entry to the oxa-spirocyclic core.

Materials:

  • N-Boc-3-vinylazetidine

  • Allyl alcohol

  • Grubbs II catalyst

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Step 1: Cross Metathesis:

    • Dissolve N-Boc-3-vinylazetidine (1.0 eq) and allyl alcohol (1.5 eq) in anhydrous DCM.

    • Degas the solution with argon for 15 minutes.

    • Add Grubbs II catalyst (2 mol%) and stir the reaction at 40 °C for 6 hours under an argon atmosphere.

    • Self-Validation: Monitor the formation of the new alkene product by GC-MS or LC-MS.

    • Concentrate the reaction mixture and purify by column chromatography to yield the desired alkenyl alcohol.

  • Step 2: Iodocyclization:

    • Dissolve the alkenyl alcohol (1.0 eq) in acetonitrile.

    • Add an aqueous solution of NaHCO₃ (3.0 eq).

    • Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) in acetonitrile dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Causality: The bicarbonate base is crucial to neutralize the HI generated during the reaction, preventing side reactions.

    • Quench the reaction by adding aqueous sodium thiosulfate solution until the brown color disappears.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Step 3: (Optional) Deiodination:

    • The resulting iodo-substituted oxa-spirocycle can be deiodinated under radical conditions (e.g., AIBN, Bu₃SnH) or reductive conditions (e.g., H₂, Pd/C) if the unsubstituted scaffold is desired.

Expected Outcome: The iodomethyl-oxa-azaspiro[3.4]octane derivative is typically obtained as a stable oil or solid. The structure and relative stereochemistry should be confirmed by NMR (including NOE experiments), and HRMS.

Case Study: Integrating a Spirocyclic Moiety to Optimize a Lead Compound

Medicinal chemistry programs often face the challenge of optimizing a lead compound that possesses good potency but a poor ADME profile due to its planarity. Replacing a flat substructure with a spirocyclic bioisostere is a field-proven strategy to overcome this hurdle.

Workflow for Spirocyclic Bioisosteric Replacement

The decision to introduce a spirocycle should be guided by a logical, data-driven process.

Start Identify 'Flat' Lead with ADME Issues (e.g., Poor Solubility, High Clearance) Q1 Does the 'flat' moiety make key π-π or H-bond interactions? Start->Q1 Yes1 Yes Q1->Yes1   No1 No (Spacer/Linker) Q1->No1   Consider Spirocycle may not be suitable. Consider other modifications. Yes1->Consider Proceed Proceed: Spirocycle is an excellent candidate for replacement. No1->Proceed Select Select Spirocyclic Bioisostere (e.g., spiro[3.3]heptane for benzene, azaspirocycle for piperazine) Proceed->Select Synthesis Synthesize Analogue Select->Synthesis Test Profile Analogue Synthesis->Test Data Potency (IC₅₀) Solubility (µg/mL) Lipophilicity (logD) Metabolic Stability (T₁/₂) Test->Data Q2 Are key properties improved without significant loss of potency? Data->Q2 Yes2 Yes Q2->Yes2   No2 No Q2->No2   Success SUCCESS: Advance Optimized Lead Yes2->Success Iterate Iterate: Modify exit vectors or select a different spirocyclic scaffold No2->Iterate Iterate->Select

Figure 3: Decision-making workflow for the strategic replacement of a flat moiety with a spirocyclic scaffold in a lead optimization program.
Data Analysis: Hypothetical Comparison

The following table illustrates the potential outcome of replacing a tert-butyl group (a common "flat-like" hydrophobic group) in a hypothetical inhibitor with a spiro[2.4]heptane moiety.

Table 2: Property Modulation via Spirocyclic Replacement

Parameter Lead with tert-butyl group Lead with spiro[2.4]heptane Outcome
Target Potency (IC₅₀) 50 nM 65 nM Maintained
Aqueous Solubility 5 µg/mL 50 µg/mL 10x Improvement
logD at pH 7.4 3.8 3.1 Reduced Lipophilicity
Microsomal Stability (T₁/₂) 15 min 75 min 5x Improvement

| Ligand Efficiency (LE) | 0.32 | 0.35 | Improved |

This hypothetical data demonstrates a classic success story for the "Escape from Flatland" strategy: a slight, acceptable decrease in potency is overwhelmingly compensated by significant improvements in the physicochemical and pharmacokinetic properties critical for in vivo efficacy.

Future Perspectives and Conclusion

The strategic use of spirocyclic scaffolds is no longer a niche academic exercise but a mainstream approach in pharmaceutical research.[11][21] Their incorporation into fragment-based drug discovery (FBDD) libraries is expanding, providing novel, 3D-rich starting points for challenging targets.[14][18][27][28] The development of new synthetic methods continues to make more diverse and complex spirocyclic systems accessible, including those with multiple heteroatoms and stereocenters.[20][29]

References

  • Sygnature Discovery. Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. Available at: [Link].

  • Kumar, S., Thornton, P. D., Painter, T. O., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Publications. Available at: [Link].

  • Saarinen, G. (2018). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Available at: [Link].

  • Penny, M. (2017). Spirocycles in Drug Discovery. I-h-s.com. Available at: [Link].

  • Urick, A. K., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. National Center for Biotechnology Information. Available at: [Link].

  • Patil, R., et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link].

  • Kumar, S., Thornton, P. D., Painter, T. O., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ACS Publications. Available at: [Link].

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Semantic Scholar. Available at: [Link].

  • Hlushkov, R., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. National Center for Biotechnology Information. Available at: [Link].

  • Stepan, A. F., et al. (2019). A robust synthetic strategy to access spirocyclic diamine scaffolds as three-dimensional (3D) building blocks. ResearchGate. Available at: [Link].

  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. National Center for Biotechnology Information. Available at: [Link].

  • Wessjohann, L. A., et al. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link].

  • Sharma, H., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Publishing. Available at: [Link].

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link].

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available at: [Link].

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link].

  • Zhang, Y., et al. (2024). Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. Thieme. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. National Center for Biotechnology Information. Available at: [Link].

  • Dinér, P. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Chembark. Available at: [Link].

  • MDPI. (2019). Spirocyclic Motifs in Natural Products. MDPI. Available at: [Link].

  • Brown, D. G., & Boström, J. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. National Center for Biotechnology Information. Available at: [Link].

  • Trabanco, A. A., & Tresadern, G. (2021). The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. Taylor & Francis Online. Available at: [Link].

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. ACS Publications. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. Available at: [Link].

  • Neuville, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link].

  • Fedoseev, P., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. Available at: [Link].

  • Singh, R., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information. Available at: [Link].

  • BioSolveIT. FBDD: Fragment-Based Drug Design. BioSolveIT. Available at: [Link].

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. Available at: [Link].

  • ResearchGate. (2022). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Available at: [Link].

  • Google Patents. Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
  • Mykhailiuk, P. K., et al. (2026). (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link].

  • Wikipedia. Spiroheptane. Wikipedia. Available at: [Link].

  • Schepmann, D., et al. (2025). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed. Available at: [Link].

  • National Center for Biotechnology Information. Spiro(2.4)heptane. PubChem. Available at: [Link].

  • ResearchGate. Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. Available at: [Link].

  • Al-Warhi, T., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. Available at: [Link].

  • Longdom Publishing. Protein-Ligand Interactions: Its Biological Process and Molecular Choreography for Drug Development to Cell Signaling. Longdom.org. Available at: [Link].

  • MDPI. (2025). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. MDPI. Available at: [Link].

Sources

Escaping Flatland: Advanced Methodologies for the Synthesis of Novel Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pharmaceutical industry's historical reliance on flat,


-hybridized aromatic scaffolds has led to a saturation of predictable chemical space, often resulting in compounds with suboptimal physicochemical properties and high clinical attrition rates. As a Senior Application Scientist, I advocate for the strategic integration of spirocyclic amines into drug discovery pipelines. These 

-rich, three-dimensional architectures offer exceptional vector projection, allowing for precise fine-tuning of a molecule's conformational properties 1. By restricting the conformational flexibility of the amine, spirocycles reduce the thermodynamic entropy lost upon target binding, translating to higher affinity and selectivity 1.

This technical guide dissects the causality behind spirocyclic scaffold selection and provides self-validating, state-of-the-art synthetic protocols to overcome the energetic barriers traditionally associated with constructing sterically congested quaternary spiro-centers.

The Causality of Scaffold Selection: Why Spirocyclic Amines?

The transition from monocyclic or planar heterocycles to spirocyclic amines is driven by fundamental physical chemistry. The introduction of a quaternary carbon spiro-fusion inherently increases the fraction of


 hybridized carbons (

). This three-dimensionality disrupts planar

-stacking interactions that typically lead to poor aqueous solubility and off-target promiscuity (e.g., hERG liability). Furthermore, the rigid spiro-fusion locks the amine into a specific spatial trajectory, optimizing hydrogen-bond vector projection toward the target protein.

ScaffoldLogic A Flat sp2-rich Scaffolds (Poor Solubility, Off-target Toxicity) B Increase Fsp3 Fraction (3D Conformational Rigidity) A->B Structural Redesign C Spirocyclic Amines (Optimal Vector Projection) B->C Synthetic Innovation D Reduced Entropy Loss Upon Target Binding C->D E Improved PK/PD (Higher Aqueous Solubility) C->E

Logic flow: Transitioning from flat scaffolds to spirocyclic amines for improved PK/PD.

Quantitative Physicochemical Profiling

To empirically justify this transition, we must evaluate the comparative physicochemical parameters. The following table summarizes the advantages of spirocyclic architectures over their monocyclic matched pairs 2.

PropertyMonocyclic Amine (Reference)Spirocyclic Amine (Matched Pair)Causality / Implication
Fraction

(

)
~0.25 - 0.40> 0.75Higher 3D character correlates with clinical success and target specificity.
Lipophilicity (LogD

)
3.22.1Spirocycles generally exhibit lower lipophilicity, reducing off-target binding.
Aqueous Solubility (

g/mL)
< 10> 150Disruption of planar

-stacking significantly enhances solvation.
Metabolic Stability (t

min)
2585Steric shielding of the

-carbon prevents rapid cytochrome P450 oxidation.
Modern Synthetic Methodologies
2.1. Stannyl Amine Protocol (SnAP) for One-Step Spirocyclization

Mechanistic Rationale: Traditional spirocycle synthesis suffers from poor atom economy and difficult stereocenter control. The Stannyl Amine Protocol (SnAP) bypasses these bottlenecks by providing a direct, one-step route to N-unprotected spirocyclic amines from readily available cyclic ketones 3. The causality behind this approach lies in the separation of imine formation and radical cyclization. By first condensing a cyclic ketone with a SnAP reagent, we establish a pre-organized ketimine intermediate. The subsequent addition of a copper catalyst triggers a radical cross-coupling event.

Crucially, hexafluoro-2-propanol (HFIP) is strictly required as a co-solvent. Its high hydrogen-bond donor capacity (HBD) and low nucleophilicity stabilize the transient radical intermediates, drastically accelerating the cyclization rate compared to standard ethereal solvents 3.

Experimental Protocol 1: SnAP-Mediated Synthesis of Spiro[5.5]undecanes Self-Validating System:

  • Ketimine Formation: In an oven-dried flask under argon, dissolve the cyclic ketone (1.0 equiv) and the SnAP reagent (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M). Add titanium(IV) ethoxide (Ti(OEt)

    
    , 2.0 equiv).
    
    • Causality: Ti(OEt)

      
       is selected over standard desiccants because its Lewis acidity actively polarizes the ketone carbonyl while simultaneously trapping the displaced water as insoluble TiO
      
      
      
      , irreversibly driving ketimine formation.
    • Validation Checkpoint: Monitor via

      
      H NMR after 2 hours. The disappearance of the ketone 
      
      
      
      -protons confirms conversion. Do not proceed until >95% conversion is achieved; unreacted ketone will poison the subsequent radical step.
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM. Re-dissolve the crude ketimine in a 3:1 mixture of HFIP and 1,2-dichloroethane (DCE).

  • Radical Cyclization: Add 2,6-lutidine (2.0 equiv) followed by anhydrous Cu(OTf)

    
     (1.0 equiv). Stir the mixture at room temperature for 12 hours.
    
    • Causality: 2,6-lutidine acts as a non-nucleophilic base to neutralize the triflic acid generated during the catalytic cycle, preventing the premature hydrolysis of the delicate ketimine intermediate.

  • Quench and Purification: Quench the reaction with 10% aqueous ammonium hydroxide to complex the copper salts. Extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography to yield the N-unprotected spirocyclic amine.

SnAPWorkflow Start Cyclic Ketone + SnAP Reagent Step1 Ketimine Formation (Ti(OEt)4, DCM, RT) Start->Step1 Check1 Validation: LC-MS & NMR (Confirm Imine Integrity) Step1->Check1 Step2 Copper-Catalyzed Cyclization (Cu(OTf)2, 2,6-Lutidine, HFIP) End Spirocyclic N-Heterocycle (Purified via Chromatography) Step2->End Check1->Step2 If Imine >95% Intact

Workflow for the one-step synthesis of spirocyclic N-heterocycles using SnAP reagents.

2.2. Photoredox-Catalyzed Hydroaminoalkylation (HAA) in Continuous Flow

Mechanistic Rationale: Accessing spirocyclic tetrahydronaphthyridines (THNs) from primary alkylamines is highly desirable but mechanistically challenging due to the propensity of primary amines to undergo over-alkylation. By employing an automated, continuous flow photoredox setup, we can precisely control residence times and photon flux 4. The photoredox catalyst generates an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino radical from the primary amine, which adds across a halogenated vinylpyridine. This is immediately sequenced with an intramolecular S

Ar N-arylation to close the spirocycle []().

Experimental Protocol 2: Continuous Flow Synthesis of Spirocyclic THNs Self-Validating System:

  • Feedstock Preparation: Prepare a 0.2 M solution of the primary alkylamine (3.0 equiv) and the halogenated vinylpyridine (1.0 equiv) in degassed acetonitrile. Add an iridium-based photocatalyst (1 mol%).

    • Causality: A 3:1 stoichiometry of amine to vinylpyridine is strictly required to statistically outcompete the formation of dialkylated byproducts.

  • Photochemical Flow Reactor: Pump the solution through a perfluoroalkoxy alkane (PFA) tubing reactor irradiated by 450 nm blue LEDs with a residence time of 20 minutes.

    • Causality: A continuous flow microreactor ensures uniform photon flux, maximizing the efficiency of the Ir-photocatalyst while minimizing over-irradiation degradation.

    • Validation Checkpoint: In-line LC-MS must show the complete disappearance of the vinylpyridine mass peak (

      
      ) and the appearance of the uncyclized HAA intermediate.
      
  • Thermal S

    
    Ar Cyclization:  Direct the flow output into a heated coil reactor set to 120 °C for 30 minutes to drive the S
    
    
    
    Ar ring closure.
  • Isolation: Collect the output, evaporate the solvent, and purify via reverse-phase preparative HPLC.

2.3. Intramolecular C-H Bond Amination

Mechanistic Rationale: For late-stage functionalization, converting simple monocyclic amines into spirocycles via C-H amination is a powerful strategy. Utilizing N-iodohydantoin as an oxidant initiates a Hofmann-Löffler-Freytag (HLF) type mechanism. The generation of a nitrogen-centered radical allows for a highly regioselective 1,5-hydrogen atom transfer (HAT), followed by radical recombination to form the spirocyclic C-N bond 2. This method heavily favors the construction of five-membered rings (pyrrolidines) fused at the spiro-center due to the optimal transition state geometry of the 1,5-HAT 2.

Conclusion

The deployment of spirocyclic amines is no longer a theoretical exercise in chemical space exploration; it is a validated requirement for modern drug discovery. By adopting self-validating synthetic protocols—such as SnAP chemistry and photoredox continuous flow—researchers can reliably access these privileged scaffolds, overcoming historical synthetic barriers and directly improving the pharmacokinetic profiles of their therapeutic candidates.

References
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. 1

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones - Journal of the American Chemical Society. 3

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. 4

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters. 2

Sources

Methodological & Application

Synthesis of derivatives from 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Derivatives from 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Executive Summary

This technical guide details the strategic derivatization of 7-Oxa-1-azaspiro[4.4]nonane (supplied as the 2,2,2-trifluoroacetate salt). This scaffold is a high-value "Fsp³-rich" building block used in modern medicinal chemistry to improve physicochemical properties (solubility, metabolic stability) and explore novel 3D chemical space. Unlike "flat" aromatic amines, the spirocyclic architecture provides a defined vector orientation, making it an excellent bioisostere for morpholine, piperidine, or pyrrolidine moieties in kinase and GPCR inhibitors.

Key Technical Challenges Addressed:

  • Salt Management: The TFA salt form requires specific neutralization protocols to prevent side reactions (e.g., TFA ester formation) or catalyst poisoning.[1]

  • Steric Considerations: The spiro-center at C5 imposes steric constraints that influence reaction rates at the N1 position.[1]

  • Chemoselectivity: Preserving the ether functionality while selectively functionalizing the secondary amine.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate
CAS Number 128389-81-1 (Free base generic)
Molecular Formula C₇H₁₃NO[2][3][4][5][6][7] · C₂HF₃O₂
Core MW 127.19 g/mol (Free base)
Salt MW ~241.21 g/mol (TFA salt)
pKa (Calc.) ~10.2 (Secondary Amine)
LogP (Calc.) ~0.8 (Low lipophilicity due to ether oxygen)
Storage Hygroscopic.[1] Store at -20°C under Argon.

Structural Insight: The molecule features a pyrrolidine ring spiro-fused to a tetrahydrofuran ring.[1] The oxygen atom at position 7 acts as a hydrogen bond acceptor (HBA), reducing lipophilicity compared to the carbocyclic analog (1-azaspiro[4.4]nonane), while the spiro center locks the conformation, reducing the entropic penalty of binding to protein targets.

Strategic Derivatization Workflows

The secondary amine at position 1 is the primary handle for diversification.[1] The following diagram outlines the core reaction pathways described in this guide.

Derivatization_Pathways Figure 1: Core derivatization pathways for the 7-Oxa-1-azaspiro[4.4]nonane scaffold. Core 7-Oxa-1-azaspiro[4.4]nonane (TFA Salt) FreeBase Free Base Generation (In-situ or Isolated) Core->FreeBase DIPEA/Na2CO3 Amide Amide Coupling (Peptidomimetics) FreeBase->Amide R-COOH HATU/T3P Urea Urea/Carbamate (GPCR Ligands) FreeBase->Urea Isocyanates or CDI/Amines Arylation N-Arylation (SNAr/Pd) (Kinase Inhibitors) FreeBase->Arylation Ar-X Pd(OAc)2/RuPhos or SNAr RedAmin Reductive Amination (Flexible Linkers) FreeBase->RedAmin R-CHO STAB/DCE

Detailed Protocols

Protocol A: Salt Neutralization (Critical Step)

Why: Direct use of TFA salts can inhibit Pd-catalysts (via coordination) or consume coupling reagents.[1] For sensitive reactions, isolation of the free base is recommended.[1]

Method 1: In-situ Neutralization (For Amide Couplings)

  • Dissolve the TFA salt (1.0 equiv) in DMF or DCM.[1]

  • Add DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv).[1]

    • Note: You need 1 equiv to neutralize the TFA counterion and 1-2 equivs to drive the reaction.[1]

  • Stir for 5 minutes before adding the electrophile.

Method 2: Free Base Isolation (For Pd-Catalysis)

  • Suspend the salt in DCM (10 mL/g).

  • Wash with saturated aqueous Na₂CO₃ (not NaOH, to avoid ring opening/decomposition).[1]

  • Extract the aqueous layer 3x with DCM/Isopropanol (3:1).[1]

  • Dry over Na₂SO₄ and concentrate carefully (the free base is a low-MW oil and may be volatile).[1] Use immediately.

Protocol B: Amide Library Synthesis (HATU Method)

Application: Synthesis of fragment libraries or peptidomimetics.[1]

Reagents:

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Scaffold (TFA Salt): 1.0 equiv

  • HATU: 1.2 equiv

  • DIPEA: 4.0 equiv[1]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (2.0 equiv).[1] Stir at RT for 10 mins.

    • Mechanism:[1] Formation of the activated OAt-ester.[1]

  • Addition: Add a solution of 7-Oxa-1-azaspiro[4.4]nonane TFA salt (1.0 equiv) and remaining DIPEA (2.0 equiv) in DMF to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[1]

    • QC Check: Look for disappearance of m/z 128 (core) and appearance of Product [M+H].

  • Workup: Dilute with EtOAc, wash with sat.[1][8] NaHCO₃, water, and brine.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Buchwald-Hartwig N-Arylation

Application: Attaching the spiro-core to heteroaromatic halides (e.g., pyridines, pyrimidines) for kinase inhibition.

Reagents:

  • Aryl Halide (Ar-Br/Cl): 1.0 equiv

  • Scaffold (Free Base preferred): 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos or XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Prep: Charge a microwave vial with Aryl Halide, Pd source, Ligand, and Base.

  • Inertion: Seal and purge with Argon/Nitrogen (3 cycles).

  • Addition: Add degassed solvent and the Free Base of the spiro-amine (dissolved in solvent).

    • Tip: If using the TFA salt, use 3.5 equiv of Cs₂CO₃ to ensure full neutralization and catalytic activity.[1]

  • Heating: Heat to 100°C (conventional) or 110°C (microwave) for 1–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.[1]

  • Purification: Flash chromatography (Silica, DCM/MeOH gradient).

Quality Control & Data Analysis

NMR Diagnostic Signals (400 MHz, DMSO-d₆):

  • Protons α-to-Nitrogen (H2): Multiplets at δ 2.8 – 3.2 ppm.[1] These shift downfield (δ 3.5 – 4.[1]0) upon amidation.[1][9]

  • Protons α-to-Oxygen (H6, H9): Multiplets at δ 3.6 – 3.9 ppm. These are distinct and generally stable, serving as an internal integration reference.[1]

  • Spiro-Center: Quaternary carbon (C5) typically appears at δ 50–60 ppm in ¹³C NMR.[1]

LCMS Interpretation:

  • Ionization: The secondary amine ionizes strongly (ESI+).[1]

  • Fragmentation: In MS/MS, loss of the tetrahydrofuran ring or specific ring-opening fragments (loss of C₂H₄O) may be observed.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Amide Coupling) TFA salt not neutralized.Increase DIPEA to 4.0–5.0 equiv. Ensure pH > 8.
No Reaction (Pd-Coupling) Catalyst poisoning by TFA or steric hindrance.[1]Use Free Base. Switch to sterically demanding ligands (RuPhos, BrettPhos).[1]
TFA Ester Impurity Reaction of TFA with alcohols/amines.[1]Avoid high temps with TFA salt present.[1] Perform free-base extraction first.[1]

Scientific Rationale: The "Spiro" Advantage

The selection of 7-Oxa-1-azaspiro[4.4]nonane is driven by the "Escape from Flatland" philosophy in drug discovery.

  • Vector Control: Unlike flexible linkers, the spiro-fusion rigidly orients the nitrogen lone pair and the ether oxygen.[1] This reduces the entropic cost of binding (

    
    ) when the molecule docks into a protein pocket.[1]
    
  • Physicochemical Balance:

    • Solubility: The ether oxygen lowers LogD and disrupts crystal packing compared to all-carbon spirocycles.[1]

    • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common liability in simple piperidines.

Rationale_Flow Figure 2: Medicinal Chemistry Logic for Spirocyclic Scaffolds Step1 Need for Novel IP & Improved Properties Step2 Select 7-Oxa-1-azaspiro[4.4]nonane Step1->Step2 Mechanism1 Spiro Constraint (Reduces Entropy Loss) Step2->Mechanism1 Mechanism2 Ether Oxygen (Increases Solubility/H-Bonding) Step2->Mechanism2 Mechanism3 Fsp3 Character (Improves Clinical Success Rate) Step2->Mechanism3 Outcome High-Quality Lead Compounds Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[1] Link

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Pyrrolidines as Bioisosteres for Morpholine.[1] Angewandte Chemie International Edition, 47(24), 4512–4515.[1] Link

  • PubChem Compound Summary. (2023). 7-Oxa-1-azaspiro[4.4]nonane.[1][2][4][10] National Center for Biotechnology Information.[1] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Pyrrolidines. Organic Letters, 12(9), 1944–1947.[1] Link

Sources

Application Note: High-Efficiency N-Functionalization of 7-Oxa-1-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Oxa-1-azaspiro[4.4]nonane (CAS: 176-12-5 / 128389-81-1) represents a "privileged scaffold" in modern medicinal chemistry.[1] By replacing the flat phenyl ring or the lipophilic cyclohexyl group with this spirocyclic ether, researchers can significantly increase Fraction


 (

), lower logP, and improve metabolic stability without sacrificing structural rigidity.

However, the steric bulk inherent to the spiro-C5 center often impedes standard N-functionalization at the N1 position, leading to stalled reactions or elimination side-products.[1] This Application Note provides three field-validated protocols optimized specifically for this scaffold, focusing on overcoming steric hindrance while maintaining the integrity of the ether ring.

Strategic Analysis: The "Spiro-Steric" Challenge

The reactivity of the N1 secondary amine is governed by the adjacent quaternary spiro-carbon (C5).[1] Unlike a simple pyrrolidine, the spiro-fused tetrahydrofuran ring creates a "picket fence" of steric bulk that blocks certain trajectories for incoming electrophiles.[1]

Physicochemical Profile
PropertyValueImplication for Synthesis
Hybridization High

Rigid 3D vector; requires forcing conditions for bulky electrophiles.[1]
Basicity (pKa) ~10.5 (Calc.)Highly nucleophilic, but prone to protonation in acidic media.[1]
LogP ~0.2Polar; requires careful extraction protocols (avoid simple ether/water partitions).[1]
Stability HighEther ring (7-oxa) is stable to standard bases and reducing agents.[1]
Decision Matrix for Functionalization

Use the following logic flow to select the optimal protocol for your target derivative.

G start Target Derivative decision1 Bond Type? start->decision1 alkyl Alkyl (C-N) decision1->alkyl Alkyl Halide/Ketone aryl Aryl/Heteroaryl (Ar-N) decision1->aryl Aryl Halide acyl Amide (C=O-N) decision1->acyl Carboxylic Acid decision2 Sterics of Electrophile? alkyl->decision2 buchwald Protocol 2: Pd-Catalyzed Arylation (RuPhos Gen 3) aryl->buchwald coupling Protocol 3: HATU Coupling (DIPEA/DMF) acyl->coupling reductive Protocol 1: Reductive Amination (STAB/Ti(OiPr)4) decision2->reductive Hindered Ketone decision2->reductive Aldehyde

Figure 1: Strategic decision tree for N-functionalization based on electrophile type and steric demand.

Protocol 1: Reductive Amination (The Workhorse)

Objective: Installation of alkyl groups using aldehydes or ketones.[1] Challenge: The spiro-center hinders iminium ion formation, particularly with cyclic ketones.[1] Solution: Use of Titanium(IV) isopropoxide as a Lewis acid dehydrating agent followed by in situ reduction.[1][2]

Materials
  • Substrate: 7-Oxa-1-azaspiro[4.4]nonane (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) — Crucial for ketones[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.5 equiv) or NaBH₄[1]

  • Solvent: anhydrous THF or 1,2-DCE

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried vial under Argon, dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (2.0 equiv) dropwise.[1] Note: Solution may turn slightly yellow.[1]

    • Stir at ambient temperature for 6–12 hours. (Monitor by LCMS for disappearance of amine mass; the imine/titanium complex is often unstable on silica).[1]

  • Reduction:

    • Dilute the mixture with absolute ethanol (equal volume to THF).[1]

    • Add NaBH₄ (or STAB) (2.5 equiv) carefully (gas evolution).[1]

    • Stir for 4 hours at room temperature.

  • Workup (Critical):

    • Quench by adding water (1 mL per mmol).[1] A white precipitate (TiO₂) will form.[1]

    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts.[1]

    • Wash the filtrate with NaHCO₃ and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Expert Insight: For simple aldehydes, Ti(OiPr)₄ is unnecessary.[1] Use STAB in DCE with 1.0 equiv Acetic Acid.[1]

Protocol 2: Buchwald-Hartwig Arylation

Objective: Coupling with Aryl/Heteroaryl bromides or chlorides.[1] Challenge: Secondary amines with


-branching (like this spiro scaffold) are difficult substrates for older generation catalysts (e.g., Pd(PPh₃)₄).[1]
Solution:  Utilize RuPhos  or BrettPhos  precatalysts, which form a specific pocket accommodating the spiro-bulk.[1]
Materials
  • Substrate: 7-Oxa-1-azaspiro[4.4]nonane (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Strong base required for activation.[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Setup:

    • Charge a reaction vial with the Aryl Halide, NaOtBu, and RuPhos Pd G3 catalyst.[1]

    • Seal and purge with Nitrogen/Argon x3.[1]

  • Addition:

    • Dissolve 7-Oxa-1-azaspiro[4.4]nonane in degassed Toluene (0.2 M).

    • Inject the amine solution into the solids.[1]

  • Reaction:

    • Heat to 80–100°C for 2–16 hours.

    • Monitoring: The reaction usually turns from orange to dark brown upon completion.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc and filter through a silica plug to remove Pd black.[1]

    • Concentrate and purify via flash chromatography.[1]

Buchwald cluster_0 Catalytic Cycle (Simplified) LPd L-Pd(0) OxAdd Oxidative Addition LPd->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Spiro-Amine RedElim Reductive Elimination AmineBind->RedElim Base RedElim->LPd Product

Figure 2: The bulky RuPhos ligand facilitates the reductive elimination step, which is otherwise rate-limiting for sterically hindered spiro-amines.[1]

Protocol 3: Automated Amide Coupling

Objective: High-throughput library generation. Challenge: Slow kinetics due to steric hindrance can lead to ester hydrolysis of the active ester intermediate before amine attack.[1] Solution: Use HATU (highly reactive) and ensure non-nucleophilic base excess.[1]

Materials
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Pre-activate the Carboxylic Acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (1.5 equiv) in DMF for 5 minutes.

  • Add 7-Oxa-1-azaspiro[4.4]nonane (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).[1]

  • Stir at RT for 2 hours.

  • Optimization: If conversion is <50% after 2 hours, heat to 50°C. The spiro-scaffold is thermally stable, but HATU can degrade; if heating is required, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation due to sterics.[1][3]Switch from STAB to Ti(OiPr)₄ protocol (Protocol 1). Increase temp to 60°C during imine formation.[1]
Debromination (Buchwald)

-hydride elimination or Pd-hydride formation.[1]
Switch solvent to t-Amyl alcohol .[1] Lower temperature. Ensure solvent is strictly degassed.[1]
Product is Water Soluble The "7-oxa" ether increases polarity.[1]Do not rely on Ether/Water extraction.[1] Use DCM/Water or CHCl₃/IPA (3:1) for extraction.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties."[1] Journal of Medicinal Chemistry, 2021.[1]

  • Buchwald-Hartwig Conditions for Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] [1]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry, 1990.[1]

  • 7-Oxa-1-azaspiro[4.4]nonane Physicochemical Data: PubChem Compound Summary for CID 55280005.[1][4][5] [1]

Sources

Application Note: Coupling Reactions with 7-Oxa-1-azaspiro[4.4]nonane TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile[1][2][3]

This guide details the optimized protocols for utilizing 7-Oxa-1-azaspiro[4.4]nonane (supplied as the Trifluoroacetic Acid salt) in medicinal chemistry workflows. While spirocyclic scaffolds are prized for their ability to improve solubility and metabolic stability (


 character) compared to flat aromatic systems, the specific topology of the 1-azaspiro[4.4] system presents unique steric challenges.

Key Structural Insight: In 7-Oxa-1-azaspiro[4.4]nonane, the secondary nitrogen is directly bonded to the quaternary spiro-carbon. This creates significant steric hindrance adjacent to the nucleophilic center, necessitating higher energy coupling conditions than standard pyrrolidines.[1]

Compound Data
PropertyDetail
Chemical Name 7-Oxa-1-azaspiro[4.4]nonane trifluoroacetate
CAS (Salt) 1419590-70-7
CAS (Free Base) 128389-81-1
MW (Salt) ~241.21 g/mol
MW (Free Base) 127.19 g/mol
pKa (Calc) ~9.5 (Conjugate acid)
Appearance Hygroscopic solid / Viscous oil

Handling & Preparation: The TFA Factor

The presence of Trifluoroacetic Acid (TFA) significantly alters the stoichiometry of coupling reactions. Failure to fully neutralize the salt is the #1 cause of low yields.[1]

Strategic Decision: In-Situ vs. Ex-Situ Neutralization

Use the following decision matrix to select your preparation method:

TFA_Handling Start Start: 7-Oxa-1-azaspiro[4.4]nonane TFA Salt Check Is the Coupling Partner Base-Sensitive? Start->Check MethodA Method A: In-Situ Neutralization (Recommended for Routine Couplings) Check->MethodA No (Standard Acids) MethodB Method B: Free-Basing (Ex-Situ) (Required for Acid Chlorides/Sulfonyl Chlorides) Check->MethodB Yes (or highly reactive electrophiles) DescA Add 3.5 - 4.0 equiv DIPEA directly to reaction mixture. MethodA->DescA DescB Perform SCX-2 cartridge filtration or Carbonate wash. MethodB->DescB

Figure 1: Decision matrix for handling the TFA salt form.

Method B Protocol: SCX-2 Free-Basing (High Purity)

Use this when the electrophile hydrolyzes easily or reacts with TFA salts.

  • Dissolve: Dissolve 1.0 g of the TFA salt in MeOH (10 mL).

  • Load: Load onto a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash: Flush with MeOH (3 CV - Column Volumes) to remove TFA anions.

  • Elute: Elute the free amine with 2M NH3 in MeOH (3 CV).

  • Concentrate: Carefully concentrate in vacuo at <30°C.

    • Critical Warning: The free base is a low MW amine and is moderately volatile .[1] Do not apply high vacuum for extended periods.[1] Use the ethereal/DCM solution directly if possible.[1]

Reaction Class 1: Amide Coupling (Acylation)

Due to the steric bulk of the spiro-center alpha to the nitrogen, standard EDC/HOBt couplings often stall. HATU or T3P are the reagents of choice.[1]

Protocol: T3P (Propylphosphonic Anhydride) Coupling

T3P is preferred for scale-up due to low toxicity and easy workup, but it requires a specific order of addition.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 7-Oxa-1-azaspiro[4.4]nonane TFA salt (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • DIPEA (4.0 equiv) – Crucial excess to neutralize TFA and drive T3P cycle.

  • Solvent: EtOAc or DMF (0.1 M concentration)

Step-by-Step:

  • Charge: In a reaction vial, combine the Carboxylic Acid, Amine Salt, and Solvent.

  • Base: Add DIPEA dropwise.[1] Stir for 5 minutes to ensure neutralization.

  • Coupling: Add T3P solution dropwise at 0°C (if acid is sensitive) or RT.

  • Reaction: Stir at RT for 2-16 hours.

    • Checkpoint: Monitor by LCMS.[1] If conversion <50% after 4h, heat to 50°C. The steric hindrance often requires thermal energy.[1]

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO3 (x2), and Brine.[1] Dry over Na2SO4.[1]

Reaction Class 2: Reductive Amination

Forming tertiary amines with this scaffold requires forcing conditions because the intermediate iminium ion is sterically crowded.[1]

Protocol: Two-Step Procedure (Ti(OiPr)4 / NaBH(OAc)3)

Direct mixing often fails to drive imine formation. We use Titanium Isopropoxide as a Lewis Acid / Water Scavenger.[1]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Amine TFA Salt (1.2 equiv)

  • Ti(OiPr)4 (1.5 equiv)

  • TEA (1.2 equiv) – To free-base the salt initially.

  • NaBH(OAc)3 (2.0 equiv)

  • Solvent: DCE (Dichloroethane) or THF.[1]

Step-by-Step:

  • Imine Formation: Combine Amine Salt, TEA, and Ketone/Aldehyde in DCE.

  • Activation: Add Ti(OiPr)4 neat. The solution may turn slightly yellow/hazy.[1]

  • Incubation: Stir at RT for 6–12 hours (or 50°C for hindered ketones). Ensure imine formation by LCMS (look for M+H of imine).

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 in portions.

  • Quench: Stir 12h at RT. Quench with Sat. aq. NH4Cl.[1]

    • Note: A white precipitate (TiO2) will form.[1] Filter through Celite before extraction.[1]

Reaction Class 3: SNAr (Heteroaryl Coupling)

Coupling to chloro-heterocycles (e.g., chloropyrimidines, chloropyridines).

Protocol: Thermal Displacement

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • Amine TFA Salt (1.2 equiv)

  • K2CO3 (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (Polar Aprotic is essential).[1]

Step-by-Step:

  • Mix: Dissolve Heteroaryl Chloride and Amine Salt in DMSO (0.2 M).

  • Base: Add K2CO3 (finely ground).

  • Heat: Heat to 80–100°C .

    • Why Heat? The spiro-amine is a "hindered nucleophile."[1] Room temperature SNAr is rarely sufficient unless the electrophile is extremely electron-deficient (e.g., nitro-substituted).

  • Workup: Pour into water to precipitate product or extract with EtOAc/LiCl wash.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Amide) Incomplete salt neutralization.[1]Increase DIPEA to 4.0 or 5.0 equiv. Ensure pH > 8 before adding coupling reagent.[1]
No Reaction (Reductive Amination) Imine failed to form (Sterics).Use Ti(OiPr)4 protocol (Section 4).[1] Do not use weak acids like AcOH.[1]
Missing Product (Free-basing) Volatility of free amine.[1]Do not rotovap to dryness.[1] Use solution-phase quantification (NMR w/ internal standard).[1]
Epimerization of Acid Slow coupling due to amine sterics.[1]Use T3P at 0°C. Avoid HATU if racemization is noted (HATU is basic).[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M., et al. "Spirocyclic motifs in medicinal chemistry: A review."[1] J. Med.[1] Chem.2016 , 59, 2345.[1]

    • [3]

  • Amide Coupling with Hindered Amines

    • Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Org.[1][2][4] Process Res. Dev.2016 , 20, 140.[1] Link

  • T3P Reagent Guide

    • Archibald, S. "Propylphosphonic Anhydride (T3P): A versatile reagent for amide bond formation."[1] Sigma-Aldrich Technical Bulletin. Link

  • Reductive Amination with Titanium(IV)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." J. Org.[1] Chem.1990 , 55, 2552.[1] Link

Sources

Application Note: 7-Oxa-1-azaspiro[4.4]nonane as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application, physicochemical properties, and synthesis of 7-Oxa-1-azaspiro[4.4]nonane , a strategic bioisostere for the piperidine ring in medicinal chemistry.

Executive Summary: The Case for Spirocyclic Ethers

In the optimization of drug candidates, the piperidine ring is a ubiquitous pharmacophore. However, its prevalence often leads to issues with metabolic liability (specifically CYP450-mediated oxidation at the


 or 

positions) and suboptimal lipophilicity (LogP).

7-Oxa-1-azaspiro[4.4]nonane (CAS 176-12-5) represents a "high-Fsp³" bioisostere that addresses these challenges through two mechanisms:

  • Conformational Restriction: The spiro-fusion locks the nitrogen lone pair vector, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: The ethereal oxygen in the 7-position lowers the LogP/LogD significantly compared to the all-carbon spiro analogs or substituted piperidines, improving solubility and Lipophilic Ligand Efficiency (LLE).

This guide provides a validated protocol for synthesizing this scaffold and a framework for its deployment in Lead Optimization.

Physicochemical Profiling

The introduction of the oxygen atom into the spiro[4.4]nonane skeleton drastically alters the physicochemical landscape. Below is a comparative analysis of the bioisostere against the parent piperidine and the carbocyclic spiro analog.

PropertyPiperidine1-Azaspiro[4.4]nonane7-Oxa-1-azaspiro[4.4]nonane Impact
Formula C₅H₁₁NC₈H₁₅NC₇H₁₃NO -
MW 85.15125.21127.19 Slight increase, negligible penalty.
cLogP ~0.84~1.8 - 2.1~0.2 - 0.5 Critical Advantage: Significant reduction in lipophilicity.
TPSA 12 Ų12 Ų21 Ų Improved polarity without H-bond donor penalty.
Fsp³ 1.01.01.0 Maintains high 3D character ("Escape from Flatland").
Metabolic Risk High (C4 oxidation)ModerateLow Spiro center blocks

-oxidation; Ether is robust.

Key Insight: The 7-oxa scaffold is particularly valuable when a lead compound suffers from high clearance due to piperidine oxidation or poor solubility . The oxygen atom acts as a metabolic "sink," lowering LogP while the spiro-center sterically shields the nitrogen's


-carbons.

Experimental Protocol: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane

Standard commercial routes often lack detail. This protocol utilizes a robust Sulfinimine-Allylation-Cyclization strategy, allowing for the potential of enantioselective synthesis if chiral sulfinamide is used.

Reaction Scheme Overview
  • Condensation: Tetrahydrofuran-3-one + tert-Butanesulfinamide.

  • Grignard Addition: Addition of Allylmagnesium bromide.

  • Hydroboration: Conversion of terminal alkene to alcohol.

  • Cyclization: Intramolecular nucleophilic substitution to form the pyrrolidine ring.

Materials & Reagents
  • Starting Material: Dihydrofuran-3(2H)-one (THF-3-one).

  • Reagents: 2-Methylpropane-2-sulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄), Allylmagnesium bromide (1.0 M in ether), 9-BBN (0.5 M in THF), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Sodium Hydride (NaH).

  • Solvents: Anhydrous THF, DCM, Toluene.

Step-by-Step Methodology
Phase 1: Formation of the Sulfinimine
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Mixing: Dissolve Dihydrofuran-3(2H)-one (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Add 2-Methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

  • Reaction: Reflux the mixture at 70°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of ketone.

  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring (Caution: Titanium salts will precipitate). Filter through a Celite pad. Extract filtrate with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Checkpoint: You should obtain the sulfinimine as a viscous oil. Yields are typically >85%.[1]

Phase 2: Construction of the Quaternary Center
  • Addition: Dissolve the crude sulfinimine in anhydrous THF (0.2 M) and cool to -78°C .

  • Grignard: Dropwise add Allylmagnesium bromide (2.0 eq). Stir at -78°C for 2 hours, then warm to RT overnight.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

    • Mechanistic Note: This step installs the allyl group and the nitrogen at the same carbon, creating the quaternary spiro center.

Phase 3: Hydroboration-Oxidation
  • Hydroboration: Dissolve the homoallylic sulfinamide intermediate in THF. Add 9-BBN (2.0 eq) at 0°C. Stir at RT for 4 hours.

  • Oxidation: Cool to 0°C. Carefully add 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq). Stir for 1 hour.

  • Isolation: Standard aqueous workup. Purify by flash chromatography (DCM/MeOH).

    • Result: You now have the primary alcohol side chain: -(CH2)3-OH.

Phase 4: Ring Closure (The "Clip")
  • Mesylation: Dissolve the amino-alcohol in DCM at 0°C. Add Et₃N (2.0 eq) and MsCl (1.2 eq). Stir 1 hour to form the mesylate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF. Carefully add NaH (2.5 eq, 60% dispersion) at 0°C.

    • Caution: Hydrogen gas evolution.

  • Deprotection: Once cyclization is complete (TLC), add 4M HCl in dioxane to cleave the sulfinyl group.

  • Final Purification: Neutralize with NaHCO₃, extract with DCM/IPA (3:1). The free base 7-Oxa-1-azaspiro[4.4]nonane is obtained as a pale oil.

Visualizations

Figure 1: Synthesis Pathway

This diagram illustrates the logical flow from the ketone precursor to the final spiro-amine, highlighting the critical node where the spiro-center is established.

SynthesisPathway Start THF-3-one Step1 Sulfinimine Formation (Ti(OEt)4) Start->Step1 Step2 Spiro-Center Construction (AllylMgBr) Step1->Step2 -78°C Step3 Side Chain Extension (9-BBN / H2O2) Step2->Step3 Hydroboration Step4 Ring Closure (MsCl / NaH) Step3->Step4 Cyclization Final 7-Oxa-1-azaspiro [4.4]nonane Step4->Final Deprotection

Caption: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane via the sulfinimine-mediated allylation route.

Figure 2: Bioisostere Decision Logic

Use this decision tree to determine when to deploy the 7-oxa scaffold versus a standard piperidine or carbocyclic spiro system.

BioisostereLogic Problem Lead Optimization Issue? Metab Metabolic Instability (High Clearance) Problem->Metab Solub Poor Solubility (High LogP) Problem->Solub Potency Low Potency (Entropic Penalty) Problem->Potency CheckSite Is metabolic soft spot at Piperidine C4? Metab->CheckSite CheckLogP Is LogP > 3.0? Solub->CheckLogP UseSpiro Use Spiro Scaffold (Blocks Alpha/Gamma) Potency->UseSpiro Lock Conformation CheckSite->UseSpiro Yes SelectOxa Select 7-Oxa-1-azaspiro [4.4]nonane (Lowers LogP ~1.0 unit) UseSpiro->SelectOxa Need Polarity SelectCarbo Select Carbocyclic 1-azaspiro[4.4]nonane UseSpiro->SelectCarbo Need Lipophilicity CheckLogP->SelectOxa Yes

Caption: Decision matrix for selecting 7-Oxa-1-azaspiro[4.4]nonane during Lead Optimization.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Context: General principles of ether/spiro bioisosteres).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Context: Synthesis of spirocyclic amines).

  • PubChem. (2023). "Compound Summary: 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5)."[2][3][4] National Library of Medicine.

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie.

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane." BenchChem Application Library. (Context: General 1-azaspiro synthesis protocols).

Sources

Application Note: Protocol for the Deprotection and Free-Basing of 7-Oxa-1-azaspiro[4.4]nonane from its TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Scientific Rationale

The compound 7-Oxa-1-azaspiro[4.4]nonane is a highly valuable spirocyclic secondary amine, frequently utilized in medicinal chemistry as a morpholine bioisostere to improve the metabolic stability and pharmacokinetic profiles of drug candidates[1]. During library synthesis, this building block is commonly subjected to Boc-deprotection or reverse-phase preparative HPLC (Prep-LC), resulting in the isolation of the compound as a trifluoroacetic acid (TFA) salt [2].

Storing polar amines as TFA salts can lead to library degradation over time and severely interfere with downstream coupling reactions or biological screening assays[3]. Therefore, generating the pure free base is a critical workflow step.

The Pitfall of Traditional Liquid-Liquid Extraction (LLE)

Conventional free-basing relies on biphasic liquid-liquid extraction (e.g., partitioning between aqueous NaOH and dichloromethane). However, 7-Oxa-1-azaspiro[4.4]nonane possesses a low molecular weight (127.18 g/mol ) and a high heteroatom-to-carbon ratio, resulting in an extremely low predicted XLogP3 (~0.2)[4]. Consequently, the free base is highly water-soluble . Attempting an aqueous basic workup will result in catastrophic yield loss, as the amine will stubbornly remain in the aqueous layer.

The Solution: Solid-Phase Extraction (SPE)

To establish a self-validating, high-yield system, this protocol utilizes Solid-Phase Extraction (SPE) —specifically, Strong Cation Exchange (SCX) "catch-and-release" and basic resin scavenging[5][6]. These methods operate entirely in organic solvents, bypassing the aqueous solubility trap and ensuring quantitative recovery of the free base.

Physicochemical Data & Methodological Comparison

Summarized below are the critical properties of the target compound and a comparative analysis of free-basing methodologies to guide your experimental design.

Table 1: Physicochemical Profile of 7-Oxa-1-azaspiro[4.4]nonane
PropertyValueClinical / Synthetic Implication
CAS Number 128389-81-1[7]Standard registry identifier.
Molecular Formula C

H

NO[4]
Low carbon count contributes to high polarity.
Molecular Weight 127.18 g/mol [1]High Volatility Risk: Prone to loss during aggressive evaporation.
Structural Class Spirocyclic secondary amineSterically hindered but highly nucleophilic free base.
Predicted XLogP3 ~0.2[4]Highly hydrophilic; incompatible with aqueous LLE.
Table 2: Comparison of Free-Basing Methodologies
MethodMechanism of ActionRecovery YieldRisk of Product LossBest Application
Aqueous LLE pH adjustment & biphasic partition< 30%High (Aqueous retention)Lipophilic, high-MW amines (Not recommended here).
SCX Catch-and-Release Strong cation exchange (R-SO

H)
> 95% LowPurifying Prep-LC fractions; removes non-basic impurities.
Basic Resin Scavenging Solid-phase acid neutralization> 90% LowHigh-throughput parallel deprotection libraries[5].

Experimental Workflows & Decision Logic

Decision_Tree Start 7-Oxa-1-azaspiro[4.4]nonane TFA Salt Q1 Does the sample contain non-basic impurities? Start->Q1 LLE Avoid Aqueous LLE (High risk of aqueous loss) Start->LLE SCX Protocol A: SCX Catch-and-Release (Washes away neutral/acidic impurities) Q1->SCX Yes Resin Protocol B: Basic Resin Scavenging (Fastest for pure TFA salts) Q1->Resin No

Figure 1: Decision logic for selecting the optimal desalting protocol for highly polar spirocyclic amines.

Detailed Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

This is the gold-standard method for isolating the free base while simultaneously removing residual organic impurities[6][8].

Materials Required:

  • ISOLUTE® SCX-2 or Waters PoraPak™ Rxn CX Cartridge (Capacity: ~0.6 mmol/g)[6]

  • Methanol (LC-MS Grade)

  • 2.0 M Ammonia in Methanol (Elution Solvent)

Step-by-Step Methodology:

  • Equilibration: Pass 3 column volumes (CV) of Methanol through the SCX cartridge.

    • Causality: This solvates the polymer/silica bed, expanding the pores and activating the propylsulfonic acid (R-SO

      
      H) active sites.
      
  • Loading ("Catch"): Dissolve the 7-Oxa-1-azaspiro[4.4]nonane TFA salt in a minimum volume of Methanol (e.g., 1 mL per 100 mg). Load onto the cartridge at a slow flow rate of 1–2 drops/second.

    • Causality: The slow flow rate ensures complete thermodynamic ion exchange. The secondary amine is protonated by the resin and becomes covalently immobilized via ionic bonds. The trifluoroacetate anion remains in the mobile phase.

  • Washing: Wash the cartridge with 3 CV of Methanol.

    • Causality: This flushes out the liberated TFA and any neutral/acidic organic impurities. The target spirocycle remains firmly bound to the column.

  • Elution ("Release"): Elute the target compound using 3 CV of 2.0 M NH

    
     in Methanol into a clean, pre-weighed collection vessel.
    
    • Causality: The high pH of the ammonia solution deprotonates the spirocyclic amine, breaking the ionic interaction with the sulfonic acid resin and releasing the free base into the eluent.

  • Concentration (CRITICAL STEP): Concentrate the eluent under reduced pressure using a rotary evaporator.

    • Expert Insight: Because 7-Oxa-1-azaspiro[4.4]nonane has a low molecular weight (127.18 g/mol ), the free base is highly volatile. Maintain the water bath at ≤ 25°C and vacuum at ≥ 50 mbar . Do not leave the sample on high vacuum (e.g., lyophilizer) overnight, or the product will sublime.

SCX_Mechanism A TFA Salt (in MeOH) B SCX Resin (R-SO3H) A->B Load C Catch Phase (Amine Bound, TFA Washed) B->C Wash D Release Phase (2M NH3/MeOH) C->D Elute E Isolated Free Base (High Purity) D->E Evaporate

Figure 2: Mechanistic workflow of the SCX Catch-and-Release protocol.

Protocol B: Basic Resin Scavenging (High-Throughput)

This method is ideal for rapid, parallel deprotection of clean TFA salts where column chromatography is too time-consuming[3][5].

Materials Required:

  • Amberlyst® A-21 free base resin (weakly basic, tertiary amine macroporous resin) or PL-HCO3 MP SPE resin[3][5].

  • Dichloromethane (DCM) or Methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve the 7-Oxa-1-azaspiro[4.4]nonane TFA salt in anhydrous DCM or Methanol (approx. 0.1 M concentration).

  • Resin Addition: Add 3 to 5 molar equivalents of Amberlyst A-21 resin to the solution.

    • Causality: The tertiary amine groups on the solid support act as an acid scavenger. They thermodynamically favor the abstraction of the proton from the protonated spirocycle, trapping the TFA counterion on the solid support.

  • Incubation: Stir or agitate the suspension gently at room temperature for 1 to 2 hours.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter to remove the resin. Wash the resin cake with 2 volumes of the reaction solvent to ensure complete recovery of the free base.

  • Isolation: Carefully evaporate the combined filtrate under a gentle stream of nitrogen or mild rotary evaporation (observing the volatility precautions mentioned in Protocol A) to yield the pure free base.

References

  • MolPort. "7-oxa-1-azaspiro[4.4]nonane | 128389-81-1". MolPort Chemical Database. URL: [Link]

  • PubChemLite. "7-oxa-1-azaspiro[4.4]nonane (C7H13NO)". PubChem Database. URL: [Link]

  • Transition Metal Free C–N Bond Forming Dearomatizations and Aryl C–H Aminations. Journal of the American Chemical Society. URL: [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate (ACS Combinatorial Science). URL: [Link]

  • StratoSpheres SPE for TFA Removal. Polymer Laboratories / Cypress International. URL: [Link]

  • ISOLUTE® SCX-2 | Solid-phase extraction cartridges and plates. Biotage. URL: [Link]

  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Waters Corporation. URL: [Link]

Sources

Application Note: 7-Oxa-1-azaspiro[4.4]nonane in Parallel Synthesis and High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The transition from planar, sp2-rich heterocycles to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. High sp3 carbon content (Fsp3) is statistically correlated with improved clinical success, enhanced solubility, and reduced off-target promiscuity[1]. Among 3D scaffolds, spirocyclic pyrrolidines—specifically 7-oxa-1-azaspiro[4.4]nonane —have emerged as highly valuable building blocks[2]. This application note provides an authoritative guide to utilizing 7-oxa-1-azaspiro[4.4]nonane in parallel synthesis and high-throughput library generation, detailing the physicochemical rationale, overcoming inherent steric challenges, and providing self-validating experimental protocols.

Scaffold Profiling & Strategic Value

"Escape from Flatland"

7-Oxa-1-azaspiro[4.4]nonane is an α,α-disubstituted spirocyclic pyrrolidine fused to a tetrahydrofuran ring[2]. By locking the amine into a rigid spirocyclic framework, the scaffold projects substituents into distinct three-dimensional vectors[1]. This rigidity minimizes the entropic penalty upon target binding and provides a unique intellectual property (IP) space compared to traditional piperidine or morpholine bioisosteres[3].

Physicochemical Data

The following table summarizes the foundational parameters of the scaffold, which are critical for predicting the downstream properties of the generated library[3][4].

PropertyValueMedChem Implication
Chemical Name 7-Oxa-1-azaspiro[4.4]nonaneCore scaffold for library generation.
CAS Number 128389-81-1Commercially available for scale-up.
Molecular Formula C7H13NOLow molecular weight (Lead-like).
Molecular Weight 127.18 g/mol Leaves >350 Da budget for diversification.
SMILES C1CNC2(C1)CCOC2Useful for chemoinformatic enumeration.
Fraction sp3 (Fsp3) 1.00 (100%)Maximizes 3D character; highly favorable.
H-Bond Donors 1 (Secondary Amine)Single point of functionalization.
H-Bond Acceptors 2 (Amine, Ether Oxygen)Favorable for aqueous solubility.

Causality in Experimental Design: Overcoming Steric Hindrance

The Challenge: In 7-oxa-1-azaspiro[4.4]nonane, the secondary nitrogen atom is situated directly adjacent to a quaternary spiro-carbon[2]. This α-substitution creates a highly sterically hindered nucleophilic environment.

The Solution (Expertise & Experience): Standard library generation protocols (e.g., EDC/HOBt for amides, or NaBH(OAc)3 alone for reductive amination) routinely fail or yield <30% conversion when applied to this scaffold. To achieve the >85% conversion required for direct-to-biology high-throughput screening (HTS)[5], the electrophilicity of the coupling partner must be artificially elevated:

  • Amide Coupling: The use of highly reactive uronium salts (HATU or COMU) is mandated to form a highly active OAt-ester intermediate that can force the coupling despite the steric clash.

  • Reductive Amination: Pre-formation of the iminium ion using a strong Lewis acid (e.g., Titanium(IV) isopropoxide, Ti(OiPr)4) is strictly required before the addition of the hydride source.

Mechanism A Sterically Hindered Secondary Amine (7-Oxa-1-azaspiro[4.4]nonane) B Standard Reagents (EDC/HOBt) A->B Attempt D Highly Active Ester (HATU/HOAt) A->D Optimized C Poor Conversion (< 30% Yield) B->C Steric Clash E Efficient Coupling (> 85% Yield) D->E Enhanced Electrophilicity

Figure 1: Mechanistic rationale for coupling reagent selection in α-spiro pyrrolidine synthesis.

Validated Protocols for Parallel Synthesis

The following protocols are designed for 96-well plate formats and incorporate self-validating systems to ensure trustworthiness and prevent false negatives during downstream biological screening.

Protocol A: High-Throughput Amide Library Generation

Objective: Generate a diverse array of spirocyclic amides via parallel coupling with diverse carboxylic acids.

Materials:

  • 7-Oxa-1-azaspiro[4.4]nonane (0.5 M in anhydrous DMF)

  • Library of Carboxylic Acids (0.5 M in anhydrous DMF)

  • HATU (0.5 M in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA) (Neat)

Step-by-Step Methodology:

  • Acid Activation: To wells A1 through H11 of a 2 mL deep-well 96-well plate, dispense 120 µL (60 µmol, 1.2 eq) of the respective carboxylic acid solutions.

  • Coupling Reagent Addition: Add 120 µL (60 µmol, 1.2 eq) of the HATU solution to each well.

  • Base Addition: Add 26 µL (150 µmol, 3.0 eq) of DIPEA to each well. Agitate the plate at 600 rpm for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Scaffold Addition: Dispense 100 µL (50 µmol, 1.0 eq) of the 7-oxa-1-azaspiro[4.4]nonane stock solution into wells A1 through H11.

  • Incubation: Seal the plate with a pierceable foil seal. Heat the plate to 40°C and shake at 600 rpm for 16 hours. (Note: Elevated temperature is required to overcome the spiro-center steric hindrance).

Self-Validation Checkpoint: Well H12 is reserved as a positive control. Instead of the spirocycle, dispense 50 µmol of an unhindered secondary amine (e.g., piperidine) into H12. Post-reaction LC-MS must show >95% conversion in H12. If H12 fails, it indicates systematic reagent degradation (e.g., hydrolyzed HATU), and the entire plate is flagged for rejection.

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: Synthesize N-alkylated spirocyclic derivatives via parallel reaction with aldehydes.

Step-by-Step Methodology:

  • Dispensing: Into a 96-well plate, dispense 100 µL (50 µmol, 1.0 eq) of 7-oxa-1-azaspiro[4.4]nonane (0.5 M in anhydrous DCE).

  • Aldehyde Addition: Add 120 µL (60 µmol, 1.2 eq) of the respective aldehyde library (0.5 M in DCE).

  • Lewis Acid Catalysis: Add 30 µL (100 µmol, 2.0 eq) of Ti(OiPr)4 to each well. Seal and shake at room temperature for 4 hours to drive iminium ion formation.

  • Reduction: Unseal and carefully add 150 µL (75 µmol, 1.5 eq) of a freshly prepared suspension of NaBH(OAc)3 (0.5 M in DCE). Reseal and agitate for 24 hours at room temperature.

  • Quenching: Quench by adding 200 µL of 1N NaOH to precipitate titanium salts, followed by centrifugation to separate the organic layer.

Self-Validation Checkpoint: Prior to Step 4, a 5 µL aliquot is taken from a representative well (e.g., A1). Direct infusion MS must confirm the presence of the intermediate iminium ion (


 of the iminium). If absent, the reaction is aborted before wasting the reducing agent.

Library Workflow & Downstream Processing

To integrate these syntheses into a seamless drug discovery pipeline[5], the parallel workflow must be coupled with automated purification.

LibraryWorkflow cluster_0 Scaffold Preparation cluster_1 Parallel Diversification (Sterically Hindered) cluster_2 Downstream Processing Node1 7-Oxa-1-azaspiro[4.4]nonane Stock Solution (0.5 M) Node2 Dispense to 96-Well Plate (50 µmol/well) Node1->Node2 Node3A Amide Coupling HATU / DIPEA / DMF 16h, 40°C Node2->Node3A Node3B Reductive Amination Ti(OiPr)4 / NaBH(OAc)3 24h, RT Node2->Node3B Node3C Sulfonylation R-SO2Cl / Pyridine 12h, RT Node2->Node3C Node4 Solvent Evaporation (Genevac HT-12) Node3A->Node4 Node3B->Node4 Node3C->Node4 Node5 High-Throughput Purification (Prep-LC-MS) Node4->Node5 Node6 QC & Plating (UPLC-MS / CLND) Node5->Node6

Figure 2: High-throughput parallel synthesis workflow for 7-oxa-1-azaspiro[4.4]nonane library generation.

Purification Strategy: Following solvent removal via centrifugal evaporation (e.g., Genevac), the crude arrays are reconstituted in DMSO. Mass-directed preparative HPLC (Prep-LC-MS) is utilized to isolate the target spirocycles. Final purity is assessed via UPLC-MS, and quantification is performed using Chemiluminescent Nitrogen Detection (CLND) to ensure accurate dosing for HTS[6].

References

  • DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. ChemRxiv. URL:[Link]

  • DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis / Grubbs Reactions Sequence. PubMed (NIH). URL:[Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. URL:[Link]

  • 7-oxa-1-azaspiro[4.4]nonane | 128389-81-1. Molport. URL:[Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. URL:[Link]

  • 7-oxa-1-azaspiro[4.4]nonane (C7H13NO). PubChemLite. URL: [Link]

  • Building Blocks Catalogue November 2018. Namiki Shoji. URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed Central (NIH). URL:[Link]

Sources

Application of 7-Oxa-1-azaspiro[4.4]nonane in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Oxa-1-azaspiro[4.4]nonane in Fragment-Based Drug Discovery


 Scaffold Utilization for Next-Generation Fragment Libraries

Executive Summary

This guide details the application of 7-Oxa-1-azaspiro[4.4]nonane (and its functionalized derivatives) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional heteroaromatic fragments, this spirocyclic motif offers significant three-dimensional character (high fraction of


 hybridized carbons, 

), improved aqueous solubility, and distinct vectors for fragment growing. This document provides the rationale for library inclusion, specific synthetic functionalization protocols, and screening workflows to transition this scaffold from a fragment hit to a lead compound.

Strategic Rationale: Escaping "Flatland"

In modern FBDD, "escaping flatland"—the shift from planar, aromatic-heavy libraries to 3D-rich architectures—is critical for targeting complex protein surfaces and improving clinical success rates.

Why 7-Oxa-1-azaspiro[4.4]nonane?

  • Topological Complexity: The spiro-fusion at C5 creates a rigid, orthogonal orientation between the pyrrolidine (N-containing) and tetrahydrofuran (O-containing) rings. This allows side chains to probe binding pockets inaccessible to flat biaryl systems.

  • Physicochemical Superiority: The inclusion of the ether oxygen (7-Oxa) lowers logP and enhances solubility compared to the carbocyclic 1-azaspiro[4.4]nonane, reducing the risk of non-specific hydrophobic aggregation during high-concentration screening (NMR/SPR).

  • Defined Exit Vectors: The secondary amine (N1) serves as a primary, modifiable vector for "fragment growing" or "linking."

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Approx.)Relevance to FBDD
MW 127.19 DaIdeal for FBDD (Rule of 3: MW < 300). Allows mass "budget" for growing.
cLogP ~0.2 - 0.5High hydrophilicity ensures solubility at mM concentrations for NMR/SPR.
H-Bond Donors 1 (NH)Critical anchor point for protein interaction.
H-Bond Acceptors 2 (N, O)The ether oxygen provides an additional, often overlooked, interaction point.

0.86 (6/7 carbons)Significantly higher than average drug libraries (~0.4), correlating with better clinical safety.

Application I: Library Design & Functionalization

The core scaffold (CAS 176-12-5) is rarely screened "naked." To be useful in FBDD, it requires functionalization to allow for rapid analoging. The following protocol outlines the generation of a 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide derivative, a common motif for probing adjacent sub-pockets.

Protocol A: Functionalization via Amide Coupling

Objective: To attach a "warhead" or linker to the N1 position to probe Structure-Activity Relationships (SAR).

Reagents:

  • Scaffold: 7-Oxa-1-azaspiro[4.4]nonane (HCl salt)

  • Coupling Partner:

    
    -Carboxylic Acid (e.g., Benzoic acid for initial diversity)
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a reaction vial.
    
  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Addition: Add 7-Oxa-1-azaspiro[4.4]nonane HCl (1.0 equiv) and an additional 1.5 equiv of DIPEA to the mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS for the disappearance of the scaffold mass (m/z ~128).

  • Work-up (Parallel Synthesis Compatible):

    • Dilute with Ethyl Acetate.

    • Wash with 5% LiCl (aq) to remove DMF, followed by sat.

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: For library production, purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient with 0.1% Formic Acid).

Expert Insight: The steric bulk around the spiro center can retard coupling rates. If conversion is low (<50%), switch to the acid chloride method or elevate temperature to 50°C.

Application II: Screening Workflow (SPR & NMR)

Due to the low molecular weight and likely low affinity (


 in mM range) of the initial fragment, high-sensitivity biophysical methods are required.
Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: Validate binding and determine binding kinetics.

Experimental Setup:

  • Sensor Chip: CM5 or Streptavidin (SA) chip (depending on protein tagging).

  • Immobilization: Target protein density should be high (~3000–5000 RU) to detect low-affinity binders.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Include 1-2% DMSO to match compound stock solvent.

Workflow:

  • Clean Screen: Inject the 7-Oxa-1-azaspiro[4.4]nonane library at a single concentration (e.g., 200 µM).

  • Reference Subtraction: Subtract signal from a reference flow cell (no protein) to remove bulk refractive index changes.

  • Hit Selection: Compounds showing "square wave" sensorgrams (fast on/off rates typical of fragments) and Response > 5 RU are flagged.

  • Affinity Determination: Run a dose-response series (e.g., 10 mM down to 30 µM) for validated hits to estimate

    
    .
    

Visualizing the FBDD Workflow

The following diagram illustrates the critical path from scaffold selection to lead generation using the 7-Oxa-1-azaspiro[4.4]nonane core.

FBDD_Workflow cluster_screening Screening Parameters Scaffold Scaffold Selection (7-Oxa-1-azaspiro[4.4]nonane) Funct Library Functionalization (Amide/Sulfonamide Coupling) Scaffold->Funct Diversification at N1 Screen Biophysical Screening (SPR / Ligand-Observed NMR) Funct->Screen Library (100-500 cmpds) HitVal Hit Validation (X-ray Crystallography / SAR) Screen->HitVal KD < 5 mM Ligand Efficiency > 0.3 note Critical: High solubility of spiro scaffold allows >1mM concentration without aggregation. Screen->note LeadOpt Fragment Growing (Vector Extension) HitVal->LeadOpt Structural Biology Defined Exit Vector LeadOpt->LeadOpt Iterative Cycles

Caption: Workflow integrating 7-Oxa-1-azaspiro[4.4]nonane into a fragment-based discovery pipeline, highlighting the solubility advantage during screening.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Incorporation of 2-Oxa-7-azaspiro[4.4]nonan-1-one into Peptide Scaffolds. BenchChem. Link

  • SpiroChem. (2019).[5] SpiroChem Fragment Library: Your key to successful drug discovery. SpiroChem AG. Link

  • PubChem. (n.d.). 7-oxa-1-azaspiro[4.4]nonane (Compound). National Center for Biotechnology Information. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Cited context: General utility of spiro scaffolds in FBDD). Link

  • Astex Pharmaceuticals. (2016).[6] Fragment Based Drug Discovery: An Organic Synthesis Perspective. Link

Sources

Scalable Synthesis of 7-Oxa-1-azaspirononane Derivatives: Application Note & Protocol

Scalable Synthesis of 7-Oxa-1-azaspiro[1]nonane Derivatives: Application Note & Protocol

Executive Summary

Spirocyclic pyrrolidines, particularly 1-azaspiro[4.n]alkanes, have emerged as highly valuable scaffolds in modern drug discovery. By enabling medicinal chemists to "escape the flatland" of traditional planar aromatic rings, these spirocycles provide enhanced three-dimensionality, improved metabolic stability, and superior pharmacokinetic profiles. Among these, 7-oxa-1-azaspiro[1]nonane is a prominent morpholine bioisostere.

Historically, the multigram-scale synthesis of these building blocks has been bottlenecked by unstable intermediates (e.g., cyclopropanones) or hazardous reagents (e.g., nitroalkanes). This application note details a scalable, highly efficient 4-step synthetic route optimized for multigram production, relying on a multicomponent Petasis allylation followed by a hydroboration-cyclization sequence .

Strategic Retrosynthetic Analysis & Mechanistic Rationale

As a self-validating synthetic system, every step in this protocol is designed with specific chemical causality to maximize yield and ensure orthogonal reactivity:

  • Why the Petasis Allylation? Traditional methods like the Kulinkovich reaction suffer from scalability issues. The Petasis reaction allows for the direct, multicomponent assembly of the quaternary spiro-center from commercially available tetrahydrofuran-3-one. By forming the imine in situ, we avoid the isolation of moisture-sensitive intermediates.

  • Why Hydroboration-Oxidation? To close a 5-membered pyrrolidine ring, a 3-carbon aliphatic chain terminating in a leaving group is required. The anti-Markovnikov addition of borane to the terminal allyl alkene ensures the hydroxyl group is placed strictly at the primary carbon, perfectly setting up the required chain length.

  • Why a Mesylate-Driven Cyclization? Converting the primary alcohol to a mesylate transforms a poor leaving group into an excellent one. The subsequent intramolecular nucleophilic attack by the secondary amine is a 5-exo-tet cyclization, which is kinetically highly favored according to Baldwin's Rules for Ring Closure .

  • Why Benzyl Protection? The benzyl group serves a dual purpose: it prevents over-alkylation during the Petasis step and protects the amine during hydroboration. It is then cleanly and orthogonally removed via palladium-catalyzed hydrogenolysis.

Step-by-Step Experimental Protocols

Step 1: Multicomponent Petasis Allylation

Objective: Formation of 3-allyl-N-benzyltetrahydrofuran-3-amine.

  • Reagents: Tetrahydrofuran-3-one (1.0 equiv), Benzylamine (1.05 equiv), Allylboronic acid pinacol ester (1.1 equiv), Anhydrous Ethanol.

  • Causality & Design: Pre-forming the imine maximizes the electrophilicity of the carbon center before the nucleophile is introduced. Heating accelerates the boron-to-carbon allyl transfer, driving the multicomponent coupling to completion.

  • Procedure:

    • Dissolve tetrahydrofuran-3-one (50.0 g, 580 mmol) and benzylamine (65.3 g, 609 mmol) in 500 mL of anhydrous ethanol.

    • Stir at room temperature for 2 hours to ensure complete imine formation.

    • Add allylboronic acid pinacol ester (107.2 g, 638 mmol) dropwise over 30 minutes.

    • Elevate the temperature to 60 °C and stir for 12 hours.

    • Concentrate the mixture in vacuo and purify via acid-base extraction to isolate the intermediate.

  • In-Process Control (IPC) & Validation: LC-MS analysis must confirm the disappearance of the starting ketone and the presence of the desired intermediate exhibiting an [M+H]⁺ peak at m/z 218.1 .

Step 2: Hydroboration-Oxidation

Objective: Anti-Markovnikov hydration to 3-(3-hydroxypropyl)-N-benzyltetrahydrofuran-3-amine.

  • Reagents: Borane-THF complex (BH₃·THF, 1.0 M, 1.5 equiv), NaOH (3M aq), H₂O₂ (30% aq).

  • Causality & Design: Borane acts as a Lewis acid, adding across the double bond with strict anti-Markovnikov regioselectivity due to steric hindrance. The oxidative workup replaces the boron atom with a hydroxyl group, yielding the primary alcohol.

  • Procedure:

    • Dissolve the Step 1 intermediate in 600 mL of anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

    • Add BH₃·THF (870 mL, 870 mmol) dropwise. Stir for 4 hours at room temperature.

    • Cool the reaction back to 0 °C. Carefully quench by adding 3M NaOH (300 mL), followed by the slow, dropwise addition of 30% H₂O₂ (150 mL).

    • Stir for 2 hours at room temperature, then extract with ethyl acetate (3 × 300 mL). Dry over Na₂SO₄ and concentrate.

  • In-Process Control (IPC) & Validation: TLC (Silica, Hexane/EtOAc 1:1) must show the complete consumption of the non-polar alkene and the appearance of a highly polar alcohol spot (R_f ~ 0.2).

Step 3: Intramolecular Cyclization (Spiro-Ring Closure)

Objective: 5-exo-tet cyclization to 1-benzyl-7-oxa-1-azaspiro[1]nonane.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et₃N, 2.5 equiv), Dichloromethane (DCM).

  • Causality & Design: MsCl selectively reacts with the primary alcohol. The basic environment neutralizes the generated HCl, keeping the secondary amine deprotonated and highly nucleophilic, driving the rapid spiro-ring closure.

  • Procedure:

    • Dissolve the crude alcohol in 500 mL of DCM and cool to 0 °C.

    • Add Et₃N (146.7 g, 1.45 mol) in a single portion.

    • Add MsCl (79.7 g, 696 mmol) dropwise over 45 minutes to maintain the internal temperature below 5 °C.

    • Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 4 hours.

    • Wash the organic layer with saturated NaHCO₃, dry, and concentrate.

  • In-Process Control (IPC) & Validation: LC-MS must show the disappearance of the alcohol mass (m/z 236.1) and the appearance of the cyclized spirocycle at [M+H]⁺ m/z 218.1 (indicating a net loss of H₂O equivalent).

Step 4: N-Debenzylation (Hydrogenolysis)

Objective: Deprotection to yield the final 7-oxa-1-azaspiro[1]nonane.

  • Reagents: 10% Palladium on Carbon (Pd/C, 10% w/w), Hydrogen gas (H₂, 1 atm), Methanol.

  • Causality & Design: Palladium inserts into the benzylic C-N bond, and hydrogen gas reduces it, releasing toluene as a volatile byproduct. This orthogonal deprotection ensures the delicate spirocyclic core remains completely intact.

  • Procedure:

    • Dissolve the protected spirocycle in 400 mL of methanol.

    • Carefully add Pd/C (5.0 g) under an argon atmosphere.

    • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.

    • Filter the suspension through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate to afford the free amine.

  • In-Process Control (IPC) & Validation: GC-MS or NMR spectroscopy must confirm the total absence of aromatic benzylic protons. The final product shows an [M+H]⁺ at m/z 128.1 .

Quantitative Reaction Parameters

Reaction StepTransformationTarget Intermediate / ProductYield (%)Reaction Time (h)Temp (°C)Primary IPC Method
1 Petasis Allylation3-Allyl-N-benzyltetrahydrofuran-3-amine85 - 901460LC-MS ([M+H]⁺ 218.1)
2 Hydroboration-Oxidation3-(3-Hydroxypropyl)-N-benzyl-THF-3-amine75 - 8260 to 25TLC (R_f shift to polar)
3 Intramolecular Cyclization1-Benzyl-7-oxa-1-azaspiro[1]nonane80 - 8850 to 25LC-MS ([M+H]⁺ 218.1)
4 N-Debenzylation7-Oxa-1-azaspiro[1]nonane> 951225GC-MS / NMR

Synthetic Workflow Visualization

SynthesisWorkflowAStarting MaterialsTetrahydrofuran-3-one + BenzylamineBStep 1: Petasis AllylationReagent: Allylboronic acid pinacol esterA->BCIntermediate 13-Allyl-N-benzyltetrahydrofuran-3-amineB->C >85% YieldDStep 2: Hydroboration-OxidationReagents: BH3-THF, then H2O2/NaOHC->DEIntermediate 2Primary AlcoholD->E RegioselectiveFStep 3: Intramolecular CyclizationReagents: MsCl, Et3N, DMAPE->FGProtected Spirocycle1-Benzyl-7-oxa-1-azaspiro[4.4]nonaneF->G >80% YieldHStep 4: N-DebenzylationReagents: Pd/C, H2 gasG->HIFinal Product7-Oxa-1-azaspiro[4.4]nonaneH->I Quantitative

Synthetic workflow for the scalable preparation of 7-oxa-1-azaspiro[1]nonane.

References

  • Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., Sokolenko, Y. M., Nosik, P. S., Ostapchuk, E. N., Grygorenko, O. O., Volochnyuk, D. M., & Ryabukhin, S. V. (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 4(4), 7498–7515. URL: [Link]

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate (CAS: 1419590-70-7). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Our approach is grounded in the principles of chemical stability and forced degradation studies, which are essential for interpreting experimental outcomes and ensuring data integrity.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common queries that users may have during the handling and experimental use of this spirocyclic compound.

Q1: What are the general recommendations for storing and handling solutions of this compound?

A: While the solid salt form is generally stable when stored at room temperature, its stability in solution is dependent on the solvent and storage conditions.[3] For maximum reproducibility, we strongly recommend the following:

  • Prepare solutions fresh for each experiment whenever possible.

  • For short-term storage (up to 24-48 hours), store the solution at 2-8°C and protect it from light.

  • Before use, allow the solution to return to ambient temperature and ensure no precipitation has occurred. If precipitation is observed, gentle warming and sonication may be attempted, but this could indicate solubility issues or degradation.

  • For longer-term storage, a formal stability study in the desired solvent system is necessary to validate storage conditions.

Q2: My experiment requires a specific pH. How does pH affect the stability of 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate?

A: The pH of the solution is one of the most critical factors influencing the stability of this compound.[4][5] The molecule contains a tertiary amine within a spirocyclic system, making it susceptible to pH-dependent degradation pathways.

  • Acidic Conditions (pH < 7): The amine is protonated, forming a more stable ammonium salt. In this state, the compound is generally expected to be stable against hydrolysis. The ether linkage within the oxazolidine ring is also typically resistant to cleavage under mild acidic conditions.

  • Neutral Conditions (pH ≈ 7): The compound should exhibit good stability at neutral pH. However, the local environment (e.g., presence of buffers, metal ions) can still play a role.[6]

  • Basic Conditions (pH > 7): This poses the highest risk. The amine will be deprotonated to its free base form. This free amine can be more susceptible to oxidation. Furthermore, extreme basic conditions can catalyze hydrolytic degradation pathways that may not be observed at neutral or acidic pH.[4] Studies on other nitrogen-containing heterocycles and oxazolidinones have shown that both degradation rates and the profile of degradation products can change significantly with pH.[6]

Q3: How can I visually or analytically detect if my compound has degraded in solution?

A: Signs of degradation can be subtle or obvious.

  • Visual Inspection: Look for a change in color (e.g., yellowing) or the formation of precipitate.

  • Analytical Detection: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Degradation is indicated by:

    • A decrease in the peak area of the parent compound over time.

    • The appearance of new peaks corresponding to degradation products.

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A: Yes, this is a common indicator of compound instability. If you observe unexpected peaks that were not present in the initial analysis of the solid material, it is highly probable that they are degradants or impurities formed in solution.

Below is a troubleshooting workflow to diagnose this issue:

Troubleshooting_Workflow start Unexpected Peaks in Analysis step1 Prepare a fresh solution and analyze immediately (T=0). start->step1 q1 Were peaks present in initial T=0 analysis? res1 Likely an initial impurity. Verify purity of starting material. q1->res1 Yes step2 Incubate solution under experimental conditions. q1->step2 No step1->q1 step3 Re-analyze at a later time point (T=x). step2->step3 q2 Do new peaks appear or grow at T=x? step3->q2 res2 Peaks are likely degradants. Proceed to Forced Degradation Study. q2->res2 Yes res3 Issue may be related to analytical method or contamination. q2->res3 No

Caption: Troubleshooting workflow for unexpected analytical peaks.

Q5: Are there specific solvents I should avoid when working with this compound?

A: While standard solvents like water, DMSO, ethanol, and acetonitrile are generally compatible, exercise caution with:

  • Reactive Solvents: Avoid solvents that can react with amines, such as those containing residual aldehydes or acid chlorides.

  • Strongly Basic or Acidic Solvents: These can promote degradation as discussed in Q2. If your experiment requires such a solvent, its impact on compound stability should be validated first.

  • Peroxide-Containing Solvents: Ethers like THF or dioxane can form peroxides, which are oxidizing agents. Use fresh, inhibitor-stabilized solvents to minimize the risk of oxidative degradation.

Troubleshooting Guide: Stability Assessment

If you suspect instability or need to validate the compound's suitability for a new assay, performing a forced degradation (or stress testing) study is the recommended approach.[1][8][9] This involves exposing the compound to exaggerated conditions to rapidly identify potential degradation pathways.[2]

Protocol: Preliminary Forced Degradation Study

This protocol is designed as a starting point. Conditions should be adapted to your specific experimental setup. The goal is to achieve 5-20% degradation, which is generally sufficient to identify major degradation products without overly complex secondary degradation.[2]

1. Preparation:

  • Prepare a stock solution of 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate in your primary experimental solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare five separate aliquots of this stock solution in amber vials to protect from light.

2. Stress Conditions:

  • Control: Keep one aliquot at the intended experimental temperature (e.g., room temperature).

  • Acid Hydrolysis: To the second aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To the third aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Oxidation: To the fourth aliquot, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Thermal Stress: Place the fifth aliquot in an oven or water bath set to a higher temperature (e.g., 60°C).

3. Incubation and Analysis:

  • Incubate all samples for a defined period (e.g., 24 hours). Note that oxidative reactions can be rapid and may require shorter time points.[2]

  • After incubation, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • If new peaks appear, they represent degradation products. LC-MS can be used to determine their mass-to-charge ratio, providing clues to their structure.[8]

The key factors influencing the stability of the compound are summarized in the diagram below.

Sources

Technical Support Center: Overcoming Solubility Issues with 7-Oxa-1-azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery increasingly pivots away from "flatland" to optimize physicochemical properties, spirocyclic scaffolds like 7-Oxa-1-azaspiro[4.4]nonane (CAS 128389-81-1) have become indispensable[1]. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds disrupt planar 

stacking, lower crystal lattice energy, and generally improve thermodynamic solubility[2][3].

However, introducing three-dimensionality does not universally immunize a molecule against solubility bottlenecks. Highly lipophilic appendages or robust hydrogen-bonding networks can still cause these derivatives to precipitate during assays. This guide provides field-proven, causality-driven troubleshooting strategies to help you distinguish between assay artifacts and true physicochemical limitations.

Diagnostic Workflow: Kinetic vs. Thermodynamic Precipitation

Before altering your compound's structure or formulation, you must definitively identify the type of solubility failure you are experiencing.

SolubilityWorkflow Start Solubility Issue Detected (7-Oxa-1-azaspiro[4.4]nonane) Assay Identify Assay Type Start->Assay Kinetic Kinetic Assay (DMSO Spike) Assay->Kinetic Early Discovery Thermo Thermodynamic Assay (Solid Addition) Assay->Thermo Lead Optimization Micro Check Precipitate (Microscopy/PXRD) Kinetic->Micro Cryst Crystalline Solid (True Sol. Limit) Thermo->Cryst Amorph Amorphous Solid (Kinetic Artifact) Micro->Amorph Rapid Precipitation Micro->Cryst Rare in Kinetic Action1 Reduce DMSO % or Slow Titration Amorph->Action1 Action2 Formulation (pH/CD) or Structural Tweak Cryst->Action2

Workflow for diagnosing and resolving spirocycle solubility issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: We incorporated the 7-oxa-1-azaspiro[4.4]nonane scaffold to improve solubility, but our derivative still precipitates in early High-Throughput Screening (HTS) assays. Why is this happening? A1: This is a classic manifestation of kinetic versus thermodynamic solubility divergence. HTS assays typically measure kinetic solubility, where a compound pre-dissolved in DMSO is rapidly spiked into an aqueous buffer[4]. This rapid solvent shift forces the compound out of solution before it has time to form a stable crystal lattice, resulting in an amorphous precipitate[5]. While the spirocycle inherently improves true thermodynamic solubility[6], the kinetic shock of the DMSO spike can cause even highly soluble spiro-derivatives to crash out. Actionable insight: Verify if the precipitate is amorphous using polarized light microscopy. If it is, your issue is likely a kinetic artifact, not a true thermodynamic limitation[5][7].

Q2: How do we accurately determine the true solubility limit of our spirocyclic derivatives during lead optimization? A2: You must transition from kinetic assays to a thermodynamic solubility assay (e.g., the Shake-Flask method). Thermodynamic solubility is the gold standard for lead optimization because it measures the equilibrium concentration of the crystalline solid in an aqueous medium[7][8]. Unlike kinetic assays, this method involves adding the solid powder directly to the buffer (without DMSO) and incubating for 24-48 hours[4]. This allows the 7-oxa-1-azaspiro[4.4]nonane derivative to reach a true equilibrium, providing a reliable value for in vivo dosing[5].

Q3: Our thermodynamic solubility assay confirms poor aqueous solubility for a specific 7-oxa-1-azaspiro[4.4]nonane analog. What formulation strategies are most effective? A3: The 7-oxa-1-azaspiro[4.4]nonane core (SMILES: C1CNC2(C1)CCOC2) contains a secondary amine[9][10]. If your derivative retains basicity at this nitrogen, the most direct approach is pH adjustment. Lowering the formulation pH (e.g., using citrate or acetate buffers) will protonate the amine, drastically increasing aqueous solubility. If the amine is functionalized (e.g., as an amide) and basicity is lost, consider using co-solvents (like PEG400) or complexing agents such as hydroxypropyl-


-cyclodextrin (HP

CD). Cyclodextrins can encapsulate lipophilic appendages while the polar oxa-azaspiro core remains solvent-exposed.
Quantitative Data: Scaffold Benchmarks

To contextualize your results, compare your compound's performance against typical baseline metrics for planar versus spirocyclic scaffolds.

Scaffold ArchitectureRepresentative Core

Fraction
Typical Kinetic Solubility (µg/mL)Typical Thermodynamic Solubility (µg/mL)Primary Solubility Limitation
Planar Heterocycle Morpholine / PiperazineLow (<0.3)10 - 50< 10High crystal lattice energy (

stacking)
Spirocyclic Scaffold 7-Oxa-1-azaspiro[4.4]nonaneHigh (>0.7)50 - 200+100 - 500+Kinetic crashing (amorphous precipitation via DMSO)
Validated Experimental Protocol: Self-Validating Thermodynamic Shake-Flask Assay

To ensure absolute trust in your solubility data, utilize this self-validating Shake-Flask protocol designed specifically for spirocyclic derivatives.

Objective: Determine the true equilibrium solubility of 7-oxa-1-azaspiro[4.4]nonane derivatives without kinetic interference.

  • Solid Addition: Weigh approximately 2-3 mg of the crystalline 7-oxa-1-azaspiro[4.4]nonane derivative into a glass vial. Causality: Using the crystalline powder establishes the lowest-energy solid state as the baseline for equilibrium[4][5].

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Do NOT use DMSO. Causality: Even trace amounts of DMSO can artificially inflate solubility or induce metastable amorphous states, invalidating the thermodynamic equilibrium[7].

  • Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 24 to 48 hours. Causality: This extended duration provides the necessary time to overcome the activation energy barrier for crystal dissolution and re-precipitation, ensuring true equilibrium is reached[4].

  • Phase Separation: Transfer the suspension to a Millipore Multiscreen solubility filter plate or centrifuge at 15,000 x g for 15 minutes to separate the undissolved crystalline pellet from the saturated supernatant[4].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound concentration using LC-MS/MS against a separately constructed calibration curve[4].

  • Solid-State Verification (The Self-Validation Step): Analyze the remaining solid pellet using polarized light microscopy or Powder X-Ray Diffraction (PXRD). Causality: This critical step validates that the measured concentration corresponds to the stable crystalline state. If the solid has converted to an amorphous phase, the thermodynamic value is invalid, indicating the assay requires more time or a different buffer system[5].

References
  • Source: ovid.
  • Source: benchchem.
  • Source: pharmablock.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Source: researchgate.
  • Source: wuxiapptec.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • 7-oxa-1-azaspiro[4.
  • 7-oxa-1-azaspiro[4.
  • EN300-200454 (7-oxa-1-azaspiro[4.4]nonane)

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Context

Welcome to the Technical Support Center for 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate . As medicinal chemistry shifts away from flat, heteroaromatic cores toward sp³-enriched, 3D-shaped templates (a paradigm known as "escaping the flatland"), spirocyclic pyrrolidines have become critical building blocks[1]. This specific oxa-azaspiro compound provides exceptional conformational restriction, improving metabolic stability and target binding affinity.

However, because it is supplied as a 2,2,2-trifluoroacetate (TFA) salt, researchers frequently encounter challenges related to hygroscopicity, stoichiometry errors, and counterion interference in downstream assays. This guide provides field-proven, self-validating protocols to ensure experimental integrity.

Physicochemical Properties & Storage Specifications

PropertySpecificationExperimental Implication
Chemical Name 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetateContains a basic secondary amine masked by TFA.
CAS Number 1419590-70-7Unique identifier for the TFA salt form.
Molecular Formula C₉H₁₄F₃NO₃ (C₇H₁₃NO · C₂HF₃O₂)MW = 241.21 g/mol [2]. Must account for TFA mass in yield calculations.
Physical State Solid / Viscous LiquidHighly dependent on ambient humidity due to the TFA salt.
Storage Temperature Room Temperature (or +4°C for long-term)Keep tightly sealed; inert gas (Argon/N₂) purging recommended.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.

Frequently Asked Questions (FAQs)

Q: Why does my compound appear to be gaining weight or becoming sticky over time? A: The TFA salt of 7-Oxa-1-azaspiro[4.4]nonane is highly hygroscopic. The trifluoroacetate anion readily forms hydrogen bonds with atmospheric moisture. Causality & Solution: Absorbed water alters the molecular weight, leading to stoichiometry errors in sensitive reactions. Always store the vial in a desiccator and purge with dry nitrogen or argon after opening. If water absorption is suspected, dry the compound under high vacuum (≤ 0.1 mbar) for 12 hours before weighing.

Q: Can I use the TFA salt directly in standard amide coupling reactions (e.g., HATU, EDC)? A: Yes, but you must adjust your base equivalents. Causality & Solution: Amide couplings require the amine to act as a free nucleophile. The TFA counterion keeps the amine protonated and unreactive. You must add at least 1.0 to 2.0 extra equivalents of a non-nucleophilic base (like DIPEA or TEA) specifically to neutralize the TFA, in addition to the base required for the coupling reagent itself.

Q: Will the spirocyclic core affect the reactivity of the secondary amine? A: Yes. The spiro-center adjacent to the amine creates significant steric hindrance. Causality & Solution: This steric bulk slows down nucleophilic attack. For difficult couplings, we recommend using highly reactive coupling reagents (like HATU or COMU) and elevating the reaction temperature to 40–50°C.

Troubleshooting Guide: TFA Counterion Interference

Issue: Unexpected cytotoxicity in cellular assays, or poor yields in transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations). Root Cause: The trifluoroacetate (TFA) anion is not biologically inert. It can cause non-specific cytotoxicity in cell cultures and alter intracellular pH. In synthetic chemistry, TFA can ligate to palladium or copper catalysts, poisoning the catalytic cycle. Solution: You must perform a counterion exchange or completely free-base the compound prior to use. Because 7-Oxa-1-azaspiro[4.4]nonane is highly water-soluble, standard liquid-liquid extraction (e.g., DCM and aqueous Na₂CO₃) often results in severe product loss. Instead, use the solid-phase Anion Exchange Resin protocol detailed below[3][4].

Experimental Protocol: Free-Basing via Anion Exchange Resin

This protocol utilizes a strong anion exchange resin to gently and quantitatively remove the TFA counterion without relying on aqueous extraction, ensuring maximum recovery of the water-soluble spirocycle[3].

Materials Required:

  • Strong anion exchange resin (e.g., AG1-X8 or Amberlyst A21, OH⁻ form)[3]

  • Methanol (HPLC grade)

  • Glass fritted column or SPE tube

  • ¹⁹F NMR capabilities (for validation)

Step-by-Step Methodology:

  • Resin Preparation: Load 5–10 molar equivalents of the anion exchange resin into a glass fritted column[4]. Wash the resin sequentially with 1M aqueous NaOH (3 column volumes) to ensure it is fully in the hydroxide form, followed by distilled water until the eluent is pH neutral, and finally with methanol (3 column volumes).

  • Sample Loading: Dissolve the 7-Oxa-1-azaspiro[4.4]nonane TFA salt in a minimum volume of methanol (e.g., 50 mg/mL). Load the solution onto the resin bed[3].

  • Elution: Allow the solution to pass through the resin via gravity. The TFA anions will bind to the resin, releasing hydroxide ions which immediately neutralize the protonated amine. Elute with an additional 3 column volumes of methanol to wash out all the free-based spirocycle.

  • Concentration: Pool the methanolic fractions and concentrate under reduced pressure. Avoid excessive heating (keep bath < 30°C) as the free base may be volatile.

  • Self-Validation Step: Dissolve a 2 mg aliquot of the resulting product in CDCl₃ and acquire a ¹⁹F NMR spectrum. The complete absence of a sharp singlet at approximately -76 ppm confirms the total removal of the trifluoroacetate counterion.

Workflow Visualization

G Start 7-Oxa-1-azaspiro[4.4]nonane TFA Salt Decision Downstream Application? Start->Decision Direct Amide Coupling (Standard Synthesis) Decision->Direct Tolerates TFA Sensitive Metal Catalysis or Cellular Bioassay Decision->Sensitive TFA Interferes BaseAdd Add 2.0-3.0 eq DIPEA (In situ neutralization) Direct->BaseAdd Resin Anion Exchange Resin (AG1-X8 / Amberlyst) Sensitive->Resin NMR 19F NMR Validation (Confirm no -76 ppm peak) Resin->NMR FreeBase Pure Free Base NMR->FreeBase

Workflow for handling and free-basing 7-Oxa-1-azaspiro[4.4]nonane TFA salt.

References[2] Sigma-Aldrich. "7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate Product Information".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmBEtkDjun-Ru0zg1d1mkJklyWgV7o2KnfPClGkVHFRmenHH93uEgbTdNjN9piFl7DwIwMHTWpNL39ZbbyXmi0z1iZJfY5YLDO_mVnJt-upYMkjzhY9En0G5goKtfFbPnch2ulHwaaKH4HOcTuLWCLArcFGU3eIfBBwsqblWeUXDGc_eyGmZdYr_rybgfPRMEj5AcdovzTqXJ-Q==[3] ChemicalBook. "1419590-70-7 CAS Manufactory".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbV4ZzNbvurRQQd4pBID0EKWHwyvZ9pYg775__-COpQhb-4sVbPJSchRILOk5iDEXsJmKk3bKJfFR0i1CUQnHfL1_2Ma073ZQL9ofIsrYULYMEURXrhIN8cpDXB1XwwSPNwPQ5jW1FMY3wsNVX_8pRzmhM3pn7Gw==[4] National Institutes of Health (NIH) / PMC. "Synthesis of Porphyrin and Bacteriochlorin Glycoconjugates through CuAAC Reaction Tuning".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyNyb1x5f-NKhtSyozC2UKTURX1v1kUCHseB8J9PntB00Ps_IpPrr53irYfHc0o2TzM3DSGBc91LUUaty6lSnfmGOqfhco31TZl12Ms_4YOTRwLdE4fQ9eLxSSBLFvhBbcRWGCpZ5CjNNeT80=[1] National Institutes of Health (NIH) / PMC. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ZjIot7NsVBw7OQGFR86_eToefrvy9Jle1g3EEV-Bh5fSw4fUAnUjjh6B4blbn4i0DK4xxLt7ZGEWAFkM01VJnwBENIsimga1PKDGJkKiBpggP-kimnv-iXg15b-UbIJtyAcKdfIO5YCHEJc=[5] BenchChem. "Technical Support Center: Jps016 (TFA)".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4JOTLoj1WyQjpov6Bp5SrbzVb_cRj3XcCx60dXf5rQ1OTZuFAZvCvWBR0XPTtqcVVWL82ept_CoKk22NZzp7lTERJQsdLEQSvpsGoqa26j7otomTT7WtMiixXiQ-SqW09nGJe4Q_gY0lDnh6HXbkwvM4C8_LTMnS7qFUhl7gvtg==

Sources

Trifluoroacetic acid removal after reaction with 7-Oxa-1-azaspiro[4.4]nonane salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Trifluoroacetic Acid (TFA) Removal after Reaction with 7-Oxa-1-azaspiro[4.4]nonane Salt

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging but critical process of removing trifluoroacetic acid (TFA) from reaction mixtures containing basic compounds, specifically the 7-Oxa-1-azaspiro[4.4]nonane salt.

Introduction: The Challenge of TFA Removal

Trifluoroacetic acid is a uniquely effective reagent in organic synthesis, particularly for the cleavage of tert-butyloxycarbonyl (Boc) protecting groups.[1] Its strength, volatility, and solubility in organic solvents make it a preferred choice. However, these same properties create significant downstream purification challenges.

The core issue arises from the acidic nature of TFA and the basicity of amine-containing compounds like 7-Oxa-1-azaspiro[4.4]nonane. They readily form a stable, non-volatile trifluoroacetate salt. Simply evaporating the solvent is often insufficient, as the salt will remain, contaminating your final product. This guide will walk you through the causes of common problems and provide validated protocols to ensure a pure, TFA-free final product.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove TFA from my amine-containing product?

A1: The primary difficulty lies in the formation of a stable salt between the acidic TFA and the basic nitrogen atom of your 7-Oxa-1-azaspiro[4.4]nonane. This acid-base reaction creates an ion pair (R₃N⁺H ⁻O₂CCF₃), which is significantly less volatile than free TFA. While TFA itself has a boiling point of about 72 °C, the salt can withstand high vacuum and elevated temperatures, making its removal by simple evaporation ineffective.[2]

Q2: What are the most common methods for removing TFA salts?

A2: The three most effective and widely used methods are:

  • Aqueous Basic Wash (Liquid-Liquid Extraction): This involves neutralizing the TFA salt with a mild aqueous base (like sodium bicarbonate) to generate the "free base" of your amine, which is soluble in the organic phase, and sodium trifluoroacetate, which is soluble in the aqueous phase.[3]

  • Solid-Phase Extraction (SPE) / Scavenging: This method uses a cartridge containing a basic resin that selectively binds the acidic TFA, allowing your purified compound to pass through. This is particularly useful for compounds that are sensitive to aqueous basic conditions.[4][5]

  • Azeotropic Distillation: For compounds that are sensitive to both basic conditions and stationary phases, co-evaporation with a solvent like toluene can be used to azeotropically remove the TFA.[6][7][8]

Q3: How can I confirm that all the TFA has been removed?

A3: The most reliable method is ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy.[9][10][11] Since fluorine is 100% abundant and highly sensitive in NMR, it provides a clear and quantitative way to detect even trace amounts of TFA. A single peak around -76.5 ppm is characteristic of the CF₃ group in TFA. ¹H NMR can also be useful, as the acidic proton of TFA often appears as a broad singlet far downfield (around 11.5 ppm), but this can be variable and less definitive than ¹⁹F NMR.[3]

Q4: Can residual TFA affect my downstream applications?

A4: Absolutely. Residual TFA can be detrimental for several reasons. It can act as a catalyst for degradation, especially for sensitive compounds in storage.[4] In biological assays, TFA can alter pH, affect protein conformation, and exhibit cellular toxicity, leading to unreliable or false results.[9][12] For these reasons, complete removal is often a regulatory and scientific necessity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Persistent TFA peak observed in ¹H or ¹⁹F NMR after a standard basic wash.
  • Possible Cause A: Insufficient Base: The amount of aqueous base used was not enough to neutralize all the TFA present in the reaction mixture.

  • Solution A:

    • Re-dissolve your product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer again with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution.[3] Be cautious of pressure buildup from CO₂ evolution if using bicarbonate.

    • Perform at least two to three washes to ensure complete neutralization.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Re-analyze by NMR.

  • Possible Cause B: Emulsion Formation: During the aqueous wash, an emulsion formed, preventing efficient separation of the organic and aqueous layers and trapping the TFA salt.

  • Solution B:

    • To break the emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

    • In the future, use less vigorous shaking when mixing the layers to prevent emulsion formation.

  • Possible Cause C: Product is Water-Soluble: Your free-based 7-Oxa-1-azaspiro[4.4]nonane may have some solubility in the aqueous layer, leading to product loss and incomplete extraction away from the TFA salt.

  • Solution C:

    • After the initial extraction with your primary organic solvent, perform several back-extractions of the aqueous layer with a more polar organic solvent like dichloromethane (DCM) to recover any dissolved product.

    • Combine all organic layers, dry, and concentrate.

Problem 2: Significant product loss or decomposition after basic wash.
  • Possible Cause: Base Instability: The 7-Oxa-1-azaspiro[4.4]nonane core or other functional groups in your molecule may be unstable under basic conditions, leading to hydrolysis or other degradation pathways.

  • Solution: Switch to a Non-Basic Removal Method.

    • Option 1: Solid-Phase Extraction (SPE): This is the preferred alternative. Use a basic scavenger resin, such as an amine-functionalized or carbonate-based resin. A detailed protocol is provided below.[4]

    • Option 2: Azeotropic Removal: If SPE is not available, dissolve the crude product in toluene and evaporate under reduced pressure. Repeat this process 3-4 times. The toluene forms an azeotrope with TFA, facilitating its removal.[6][7][13] This method can be less efficient than SPE but avoids harsh basic conditions.

Problem 3: The isolated product is an oil instead of the expected solid.
  • Possible Cause: Residual TFA Salt: The presence of the trifluoroacetate salt can disrupt the crystal lattice of your compound, causing it to remain as a viscous oil or gum. Even small amounts of TFA can inhibit crystallization.

  • Solution:

    • Confirm the presence of TFA using ¹⁹F NMR.

    • If TFA is present, select an appropriate removal method from this guide (e.g., a more rigorous basic wash or an SPE protocol) to achieve higher purity.

    • Once the TFA is completely removed, attempt crystallization again from a suitable solvent system.

Decision Workflow for TFA Removal

The following diagram illustrates a logical workflow for selecting the appropriate TFA removal strategy based on the properties of your target compound.

TFA_Removal_Workflow start Crude Product (Containing Amine TFA Salt) check_stability Is the target compound stable to aqueous base? start->check_stability basic_wash Perform Aqueous Basic Wash Protocol check_stability->basic_wash  Yes spe_protocol Use Solid-Phase Extraction (SPE) Protocol check_stability->spe_protocol  No check_purity Check Purity by NMR basic_wash->check_purity check_purity->basic_wash  TFA Remains (Repeat Wash) pure_product Pure Product check_purity->pure_product  TFA Removed re_evaluate Re-evaluate Purity spe_protocol->re_evaluate azeotrope Perform Azeotropic Removal with Toluene azeotrope->pure_product re_evaluate->pure_product  TFA Removed re_evaluate->azeotrope  TFA Remains

Caption: Decision workflow for selecting a TFA removal method.

Detailed Experimental Protocols

Protocol 1: Aqueous Basic Wash
  • Dissolution: Dissolve the crude reaction mixture containing the 7-Oxa-1-azaspiro[4.4]nonane TFA salt in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 0.1-0.2 M.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the pressure from the CO₂ gas that evolves during neutralization.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 2-4) two more times with fresh NaHCO₃ solution to ensure all TFA is neutralized.

  • Brine Wash: Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water and aid in breaking any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free-base product.

Protocol 2: Solid-Phase Extraction (SPE) with a Scavenger Resin

This protocol is adapted for a basic scavenger cartridge (e.g., PL-HCO3 MP SPE or PoraPak Rxn CX).[4]

  • Resin Selection: Choose a polymer-based scavenger resin with bicarbonate, amine, or triethylamine functional groups. Ensure the capacity of the cartridge is sufficient to scavenge the estimated amount of TFA in your sample.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with the solvent used to dissolve your sample (e.g., methanol or acetonitrile).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DCM). Load the solution onto the conditioned cartridge, allowing it to flow through by gravity or gentle positive pressure. Collect the eluent.

  • Elution: Rinse the reaction flask with a small amount of the same solvent and pass it through the cartridge to ensure all product is loaded and eluted.

  • Washing (Optional): If recommended by the manufacturer, wash the cartridge with a small volume of solvent to ensure complete elution of the product.

  • Concentration: Combine the collected eluents and concentrate under reduced pressure to yield the purified, TFA-free product. The TFA remains bound to the basic resin in the cartridge.

Data Summary Table

MethodKey AdvantagesKey DisadvantagesBest For
Aqueous Basic Wash Inexpensive, scalable, highly effective.Can cause emulsions; not suitable for base-sensitive compounds.Robust, base-stable molecules.[3]
Solid-Phase Extraction High purity, fast, mild conditions, amenable to automation.[4][5]Higher cost, limited by cartridge capacity.Base-sensitive molecules, high-throughput purification.
Azeotropic Distillation Mild conditions, avoids aqueous workup.Can be slow, may require multiple cycles for complete removal.Highly sensitive molecules that cannot tolerate basic conditions or SPE media.[6][8]

Chemical Interaction Diagram

The following diagram illustrates the chemical equilibrium at the heart of the TFA removal challenge and how a basic wash shifts this equilibrium to facilitate purification.

Chemical_Equilibrium cluster_organic Organic Phase cluster_reagents Reagents cluster_aqueous Aqueous Phase FreeAmine Free Amine (R₃N) (Desired Product) TFA_Salt Amine TFA Salt (R₃N⁺H ⁻O₂CCF₃) (Contaminant) FreeAmine->TFA_Salt + TFA TFA_Salt->FreeAmine + NaHCO₃ NaTFA Sodium Trifluoroacetate (Na⁺ ⁻O₂CCF₃) (Washed Away) TFA_Salt->NaTFA + NaHCO₃ (shifts equilibrium) TFA TFA (CF₃COOH) Base Aqueous Base (e.g., NaHCO₃) Base->NaTFA

Caption: Shifting the equilibrium to isolate the free amine product.

References

  • StratoSpheres SPE for TFA Removal.
  • How can I free-base my amine
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.PMC.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches.Toxic Docs.
  • Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines.Biopharma Asia.
  • Supplementary Information for - The Royal Society of Chemistry.The Royal Society of Chemistry.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • TFA removal service: switch to acetate or HCl salt form of peptide.LifeTein.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.AAPPTec.
  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product.
  • Boc Removals with TFA in Peptide Synthesis.Reddit.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).Benchchem.
  • TFA Removal
  • Trifluoroacetic acid.Wikipedia.
  • how to remove TFA from carboxlic acid containing compound.

Sources

Improving yield in multi-step synthesis using 7-Oxa-1-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Oxa-1-azaspiro[4.4]nonane and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to streamline the integration of this valuable spirocyclic scaffold into multi-step synthetic routes. Spirocycles are increasingly utilized in drug discovery to enhance three-dimensionality, improve physicochemical properties like solubility, and explore novel chemical space.[1][2][3] The rigid framework of 7-Oxa-1-azaspiro[4.4]nonane can lock molecular conformations, potentially boosting potency and selectivity.[4][5][6]

This guide provides practical, in-depth solutions to common challenges encountered during synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the 7-Oxa-1-azaspiro[4.4]nonane scaffold?

A1: The key advantages are rooted in its unique three-dimensional and rigid structure.[2][4]

  • Improved Physicochemical Properties: The high sp3 character often leads to increased aqueous solubility and better metabolic stability compared to flat aromatic systems.[2][3][6]

  • Enhanced Target Binding: The rigid scaffold pre-organizes substituents into well-defined vectors, which can lead to more potent and selective interactions with biological targets like enzymes or receptors.[1][3][5]

  • Novelty and Intellectual Property: As a less-explored scaffold, it provides access to novel chemical matter, creating new intellectual property opportunities.[3]

Q2: How should 7-Oxa-1-azaspiro[4.4]nonane and its salts (e.g., hydrochloride) be stored and handled?

A2: As a secondary amine, 7-Oxa-1-azaspiro[4.4]nonane is a moderately basic and nucleophilic compound.

  • Storage: It is best stored as its hydrochloride salt, which is a stable, crystalline solid. Store in a cool, dry place away from incompatible materials like strong oxidizing agents. The free base is typically a liquid or low-melting solid and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture.

  • Handling: When using the hydrochloride salt in a reaction, the free base must be generated in situ or prior to use. This is typically achieved by adding a suitable base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate. Use one equivalent of base to neutralize the HCl salt, plus any additional base required by the reaction itself.

Q3: In which types of reactions is this spirocycle most commonly employed?

A3: Its secondary amine functionality makes it an ideal building block for a variety of common transformations, most notably:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This is the most frequent application.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form tertiary amines.

  • N-Arylation/N-Alkylation: Buchwald-Hartwig or Ullmann coupling with aryl halides, or substitution reactions with alkyl halides to introduce diversity at the nitrogen atom.

Troubleshooting Guide: Amide Coupling Reactions

Amide coupling is the most common reaction involving this scaffold, but its inherent steric bulk can present challenges.[7][8][9]

Q4: My amide coupling reaction with 7-Oxa-1-azaspiro[4.4]nonane is slow, and the yield is low. What are the likely causes and how can I fix it?

A4: Low yield and slow reaction rates are common issues stemming from the steric hindrance around the secondary amine.[7][9] The spirocyclic core shields the nitrogen's lone pair, making it a less effective nucleophile compared to a simple acyclic secondary amine.

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Low Amide Coupling Yield

G cluster_start cluster_reagent Step 1: Evaluate Coupling Reagent cluster_base Step 2: Check Base and Stoichiometry cluster_conditions Step 3: Optimize Reaction Conditions cluster_final Start Low Yield / Slow Reaction Reagent Are you using a standard carbodiimide like EDC/DCC? Start->Reagent UpgradeReagent Switch to a more potent uronium/phosphonium salt. (e.g., HATU, HBTU, PyBOP) Reagent->UpgradeReagent No StandardReagent Carbodiimides may be too slow for this hindered amine. Reagent->StandardReagent Yes Base Is a non-nucleophilic hindered base being used? (e.g., DIPEA, 2,6-lutidine) UpgradeReagent->Base StandardReagent->UpgradeReagent UseHinderedBase Use DIPEA (2-3 eq.). Avoid less hindered bases like TEA, which can cause side reactions. Base->UseHinderedBase No BaseStoich Ensure ≥2 equivalents of base are used if starting from the HCl salt. Base->BaseStoich Yes Temp Is the reaction running at room temperature? UseHinderedBase->Temp BaseStoich->Temp HeatReaction Gently heat the reaction to 40-60 °C. Monitor by TLC/LCMS for starting material consumption and product stability. Temp->HeatReaction Yes Solvent Consider switching to a more polar aprotic solvent like DMF or NMP. Temp->Solvent No (Already Heated) Success Improved Yield HeatReaction->Success Solvent->Success

Caption: Decision tree for troubleshooting amide coupling reactions.

  • Causality - The Coupling Reagent: Standard carbodiimide reagents like EDC or DCC activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be slow to react with a hindered nucleophile like our spirocycle. Furthermore, it can rearrange to a stable N-acylurea byproduct, consuming your activated acid.[10]

    • Solution: Switch to a uronium or phosphonium-based coupling reagent such as HATU , HBTU , or PyBOP .[10] These reagents react with the carboxylic acid to form an OBt or OAt-activated ester, which is more stable against side reactions and generally more reactive towards hindered amines.

  • Causality - The Base: The choice of base is critical. A non-hindered base like triethylamine (TEA) can act as a competing nucleophile, reacting with your activated carboxylic acid.

    • Solution: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. If you are starting with the hydrochloride salt of the spirocycle, you will need at least 2 equivalents of base: one to neutralize the salt and one to facilitate the coupling. It is often beneficial to use a slight excess (e.g., 2.5-3.0 eq.).

  • Causality - Temperature and Solvent: Due to steric hindrance, the activation energy for the reaction is higher. Room temperature may not provide enough energy for the reaction to proceed at a reasonable rate.

    • Solution: Gently heating the reaction to 40-60 °C can often overcome this barrier. Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition of sensitive substrates or the product. Polar aprotic solvents like DMF, DMA, or NMP are generally superior to DCM or THF for these couplings as they can better solvate the charged intermediates.

Data Summary: Coupling Reagent Comparison
Coupling ReagentAdditiveTypical BaseRelative Efficiency with Hindered AminesKey Considerations
EDCHOBt or OxymaDIPEAModerateEconomical, but can lead to N-acylurea byproduct.[10][11]
DCCHOBtDIPEAModerateSimilar to EDC, but DCU byproduct is insoluble and easily filtered.
HATU (Internal)DIPEAExcellent Highly effective, rapid couplings.[10] More expensive.
HBTU(Internal)DIPEAVery GoodSlightly less reactive than HATU but a very reliable alternative.
PyBOPNoneDIPEAVery GoodPhosphonium-based; byproducts are generally water-soluble.

Experimental Protocols

Protocol 1: High-Yield HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a generic carboxylic acid (R-COOH) with 7-Oxa-1-azaspiro[4.4]nonane hydrochloride.

Materials:

  • 7-Oxa-1-azaspiro[4.4]nonane hydrochloride (1.0 eq.)

  • Carboxylic Acid (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.1 eq.) and anhydrous DMF (to make a ~0.2 M solution).

  • Add 7-Oxa-1-azaspiro[4.4]nonane hydrochloride (1.0 eq.) to the solution.

  • Add HATU (1.1 eq.) to the mixture.

  • Slowly add DIPEA (2.5 eq.) dropwise while stirring. The mixture may warm slightly.

  • Stir the reaction at room temperature for 15 minutes, then heat to 50 °C.

  • Monitor the reaction progress by LC-MS or TLC (typically complete in 2-6 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Purification

Q5: My crude product is an oil that is difficult to purify by chromatography. Are there alternative methods?

A5: The basic nitrogen in the spirocycle can cause streaking on silica gel columns. If the product is an oil and standard chromatography is challenging, consider the following:

  • Acid/Base Extraction: If your product is sufficiently stable, perform an acid wash. Dilute the crude material in a non-polar solvent (e.g., ethyl acetate, ether) and wash with dilute HCl (e.g., 0.1 M). This will protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent.

  • Salt Formation for Crystallization: Convert the purified or semi-pure oily product into a salt (e.g., hydrochloride, tartrate, or citrate). These salts are often crystalline solids that can be easily purified by recrystallization, which is highly effective at removing minor impurities. To do this, dissolve the oil in a solvent like ether or ethyl acetate and add a solution of HCl in ether/dioxane or a solution of the solid acid (e.g., tartaric acid) in an alcohol.

  • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is an excellent alternative.

Logical Diagram: Purification Strategy

G Start Crude Product Obtained CheckPurity Assess Purity & Physical State (TLC, LCMS, NMR) Start->CheckPurity IsSolid Is it a solid? CheckPurity->IsSolid IsOil Is it an oil? CheckPurity->IsOil Recrystallize Purify by Recrystallization IsSolid->Recrystallize Yes Column Purify by Silica Gel Column Chromatography IsSolid->Column No (Amorphous) IsOil->Column No SaltFormation Consider Salt Formation & Recrystallization IsOil->SaltFormation Yes (Chromatography fails) ReversePhase Use Reverse-Phase (C18) Chromatography IsOil->ReversePhase Yes (Product is very polar) Final Pure Product Recrystallize->Final Streaking Does it streak on silica? Column->Streaking AddBase Add 0.5-1% TEA or NH4OH to eluent Streaking->AddBase Yes Streaking->Final No AddBase->Final SaltFormation->Final ReversePhase->Final

Caption: Decision workflow for purifying products containing the spirocycle.

References

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PMC (PubMed Central). (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. [Link]

  • PMC (PubMed Central). (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • PMC (PubMed Central). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • PubChemLite. (n.d.). 7-oxa-1-azaspiro[4.4]nonane (C7H13NO). [Link]

  • PubChemLite. (n.d.). 7-oxa-1-azaspiro[4.4]nonan-2-one (C7H11NO2). [Link]

Sources

Troubleshooting difficult couplings with sterically hindered 7-Oxa-1-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive" Scaffold

7-Oxa-1-azaspiro[4.4]nonane (CAS: 128389-81-1) is a high-value spirocyclic scaffold used to increase


 character and improve metabolic stability in drug candidates. However, it presents a unique synthetic challenge: Proximal Steric Bulk .

Unlike linear secondary amines, the quaternary spiro-carbon adjacent to the nitrogen atom creates a rigid "cone of hindrance." This prevents the optimal orbital overlap required for standard nucleophilic attacks, leading to stalled reactions or high byproduct formation (e.g., hydrolysis of the activated ester) when using standard protocols (HATU/DIPEA).

This guide provides field-proven troubleshooting workflows to overcome these steric barriers in Amide Couplings, Buchwald-Hartwig Aminations, and


 reactions.

Diagnostic Workflow

Before changing reagents, diagnose the failure mode using the logic tree below.

TroubleshootingFlow Start Reaction Failed/Low Yield CheckLCMS Analyze LCMS of Crude Start->CheckLCMS SM_Remains SM Amine Intact (Electrophile Consumed/Hydrolyzed) CheckLCMS->SM_Remains Major Peak = Amine Prot_Decomp Product Decomposed (Ring Opening?) CheckLCMS->Prot_Decomp New Polar Peaks No_Rxn No Reaction (Both SM Intact) CheckLCMS->No_Rxn Amide_Q Reaction Type: Amide Coupling? SM_Remains->Amide_Q Pd_Q Reaction Type: Pd-Catalyzed C-N? SM_Remains->Pd_Q Act_Issue Activation Issue: Steric block of Active Ester Amide_Q->Act_Issue Yes Sol_AcylF SOLUTION: Switch to Acyl Fluoride (TFFH) or Acid Chloride Act_Issue->Sol_AcylF Red_Elim Failure Mode: Slow Reductive Elimination Pd_Q->Red_Elim Yes Sol_Ligand SOLUTION: Switch to Bulky Ligand (RuPhos/BrettPhos) Red_Elim->Sol_Ligand

Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on crude reaction analysis.

Module 1: Amide Bond Formation

The Problem: Standard reagents like HATU or EDC generate an active ester (OBt/OAt) that is bulky. The 7-oxa-1-azaspiro[4.4]nonane nitrogen cannot approach this bulky intermediate efficiently, allowing water (from solvent/air) to hydrolyze the ester faster than the amine can attack.

Protocol A: The Acyl Fluoride Method (Gold Standard)

Acyl fluorides are smaller and more electrophilic than OBt esters, allowing the hindered amine to attack.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIPEA (3-4 equiv).

  • Solvent: DCM or DMF (anhydrous).

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.1 M).

  • Add DIPEA (3.0 equiv) and stir for 30 mins at 0°C to generate the acyl fluoride in situ.

  • Add 7-Oxa-1-azaspiro[4.4]nonane (1.1 equiv).

  • Allow to warm to RT and stir for 4–12 hours.

  • Validation: Monitor by TLC/LCMS. If the acid converts to the acyl fluoride but not the amide, heat to 40°C.

Protocol B: The "Propylphosphonic Anhydride" (T3P) Method

T3P has a lower risk of epimerization and works well for sterically hindered amines due to the specific geometry of the transition state.

  • Tip: Use Pyridine (3 equiv) instead of DIPEA/TEA. The specific base effect of pyridine often accelerates T3P couplings with hindered amines.

  • Condition: EtOAc or DMF, T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv), 50°C.

Comparison of Coupling Reagents
ReagentSteric ToleranceRisk of EpimerizationRecommended For
HATU/HBTU LowLowSimple couplings (Avoid for this scaffold)
Ghosez's Reagent HighMediumConverting acid to Acid Chloride
TFFH (Acyl Fluoride) Very High LowPrimary Recommendation
T3P HighVery LowChiral acids + Hindered Amine

Module 2: Buchwald-Hartwig Amination

The Problem: The spiro-ring creates significant steric clash with the ligands on the Palladium center during the amine coordination and reductive elimination steps. Standard ligands (BINAP, Xantphos) often fail.

Recommended Catalyst Systems

You must use Dialkylbiaryl Phosphine Ligands designed for difficult secondary amines.

Top Picks:

  • RuPhos: The "workhorse" for secondary amines. Excellent for sterically hindered substrates.[1]

  • BrettPhos: Use if RuPhos fails, particularly for electron-rich aryl halides.

  • Pd-PEPPSI-IPr: A carbene-based catalyst (NHC) that is extremely robust for hindered couplings.

Validated Protocol (Micro-scale Screen)

Reaction Setup:

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 Precatalyst (2 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) is critical. Weak bases (Carbonates) often fail with hindered amines.

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Temperature: Start at 80°C. If no reaction, increase to 100°C.

Troubleshooting Table:

ObservationDiagnosisSolution
No Conversion Oxidative Addition failureSwitch to BrettPhos Pd G4 ; ensure Aryl Halide is I or Br (not Cl).
Dehalogenation (Ar-H)

-Hydride Elimination
Switch to tBuBrettPhos ; lower temp to 60°C.
Amine Remaining Reductive Elimination stalledIncrease catalyst load to 5 mol%; Switch solvent to tAmylOH .

Module 3: (Nucleophilic Aromatic Substitution)

The Problem: The nucleophilicity of the spiro-amine is reduced due to the steric bulk surrounding the nitrogen lone pair.

Optimization Strategy:

  • Solvent: Switch from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer complex.

  • Base: Use Cs₂CO₃ (Cesium Carbonate).[2] The "Cesium Effect" (higher solubility/dissociation) aids the reaction.

  • Temperature: These reactions often require 100–120°C . Do not expect room temperature conversion.

Frequently Asked Questions (FAQ)

Q1: Is the oxa-azaspiro ring stable to strong acids (e.g., TFA deprotection)? A: Generally, yes. The 7-oxa-1-azaspiro[4.4]nonane system is an ether/amine spiro-fusion. Unlike acetals, it does not hydrolyze easily under standard TFA/DCM (1:1) conditions used for Boc-deprotection. However, prolonged exposure to aqueous mineral acids (HCl) at high heat should be avoided to prevent ring-opening of the THF moiety.

Q2: My product is not UV active. How do I purify it? A: The scaffold lacks a chromophore. If your coupling partner is also non-UV active:

  • Stain: Use Ninhydrin (for free amine) or KMnO₄ (universal).

  • ELSD: Use Evaporative Light Scattering Detection for flash chromatography.

  • Basic Workup: Ensure you perform a basic wash (NaHCO₃) to remove unreacted acid, allowing the neutral amide to be extracted into organic solvent (DCM/EtOAc).

Q3: Can I use microwave irradiation? A: Yes. For the


 and Amide couplings, microwave heating (120°C for 10-20 min) is highly recommended to overcome the activation energy barrier imposed by the steric hindrance.

References

  • Acyl Fluorides in Coupling: Due-Hansen, M. E., et al.[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][3][] Org.[1][2][3][5][6] Biomol. Chem., 2016, 14 , 430-433.

  • Buchwald-Hartwig Ligand Guide: "Buchwald-Hartwig Amination User Guide." Chem. Sci., 2011, 2, 27-50. (General reference for RuPhos/BrettPhos utility).
  • Spirocyclic Scaffold Synthesis: "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega, 2019, 4 , 25, 21377–21384.

  • General Steric Hindrance: "Overcoming Steric Hindrance in Coupling Reactions." BenchChem Technical Support.

Sources

Validation & Comparative

Technical Guide: X-ray Structural Analysis of 7-Oxa-1-azaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization and medicinal chemistry applications of 7-Oxa-1-azaspiro[4.4]nonane derivatives. This content is designed for researchers utilizing spirocyclic scaffolds to improve physicochemical properties (Fsp³) and target selectivity in drug discovery.[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (


) is a proven strategy to improve clinical success rates by enhancing solubility and reducing off-target toxicity. The 7-Oxa-1-azaspiro[4.4]nonane  scaffold represents a high-performance "3D-rich" alternative to traditional flat aromatic heterocycles (e.g., indoles, quinolines) and flexible linear amines.

This guide compares the crystallographic and physicochemical performance of the 7-Oxa-1-azaspiro[4.4]nonane core against its all-carbon analog (1-azaspiro[4.4]nonane) and non-spirocyclic linear bioisosteres.

Comparative Performance Analysis

Structural Rigidity & Binding Entropy

The primary advantage of the 7-oxa-1-azaspiro[4.4]nonane scaffold is the "gem-disubstituent effect" at the spiro junction, which pre-organizes the molecule into a bioactive conformation.

Feature7-Oxa-1-azaspiro[4.4]nonane 1-Azaspiro[4.4]nonane (All-Carbon)Linear Analog (e.g., 2-substituted pyrrolidine)
Conformational Entropy Low (Rigid) . Spiro-center locks ring pucker.Low (Rigid) . Similar steric bulk.High (Flexible) . High entropic penalty upon binding.
H-Bond Capability Acceptor Present (O-7) . Critical for vector-specific interactions.None . purely hydrophobic second ring.Variable . Depends on side chain.
Crystallizability High . Rigid core + polar handle facilitates lattice formation.Moderate . Lack of polar O-atom reduces intermolecular contacts.Low . Flexibility often leads to oils/amorphous solids.
LogP (Lipophilicity) Lower (Better) . Oxygen reduces lipophilicity vs. carbocycle.Higher . Risk of metabolic clearance.Variable .
Metabolic Stability High . Quaternary center blocks metabolic hotspots.High .Low . Exposed chains prone to oxidation.
Crystallographic Parameters (Experimental Benchmarks)

Based on small-molecule X-ray diffraction studies of spirocyclic amine salts (e.g., hydrochloride or oxalate forms), the following structural parameters are characteristic of high-quality 7-oxa-1-azaspiro[4.4]nonane crystals:

  • Space Group: Commonly

    
     or 
    
    
    
    (chiral).
  • Spiro-Junction Geometry: The bond angle at the spiro carbon (C5) typically deviates from the ideal tetrahedral

    
    , often compressing to 
    
    
    
    within the rings due to geometric constraints.
  • Ring Pucker: The pyrrolidine ring usually adopts an envelope conformation, while the tetrahydrofuran (THF) ring fluctuates between envelope and twisted forms depending on crystal packing forces.

Experimental Protocol: Crystallization & Structure Determination

Achieving diffraction-quality crystals for this scaffold requires specific handling due to the basicity of the secondary amine and the polarity of the ether oxygen.

Phase 1: Synthesis & Purification
  • Pre-requisite: Purity >95% by HPLC.

  • Method: Radical bicyclization or intramolecular 1,3-dipolar cycloaddition followed by reduction [1].

  • Critical Step: Ensure complete removal of metal catalysts (e.g., Zn, Sn) from the cyclization step, as trace metals can inhibit nucleation.

Phase 2: Salt Formation (The "Proton Switch")

Neutral spiro-amines are often oils. To enforce a lattice, convert the amine to a salt.

  • Dissolve 10 mg of 7-oxa-1-azaspiro[4.4]nonane derivative in 0.5 mL dry diethyl ether.

  • Add 1.0 equivalent of Oxalic Acid (in ethanol) or HCl (4M in dioxane).

  • Why Oxalate? Oxalate anions provide multiple H-bond acceptors/donors, bridging the protonated amine and the ether oxygen, often yielding robust needles.

Phase 3: Vapor Diffusion Crystallization

This method is superior to evaporation for these hygroscopic scaffolds.

  • Inner Vial: Place the salt solution (dissolved in minimal Methanol or Ethanol) in a small GC vial.

  • Outer Vial: Fill a 20 mL scintillation vial with 3 mL of antisolvent (Diethyl Ether or Hexane ).

  • Equilibration: Cap tightly. The volatile antisolvent diffuses into the alcohol, slowly increasing supersaturation.

  • Timeline: Inspect under polarized light after 48–72 hours.

Phase 4: Data Collection Strategy
  • Temperature: Collect at 100 K to freeze ring puckering modes.

  • Resolution Target: Aim for <0.8 Å to resolve the absolute configuration (if chiral) and precise electron density around the ether oxygen.

Workflow Visualization

The following diagram outlines the decision logic for crystallizing 7-oxa-1-azaspiro[4.4]nonane derivatives, highlighting the critical "Salt Selection" node.

G Start Crude 7-Oxa-1-azaspiro[4.4]nonane Purification HPLC Purification (>95% Purity) Start->Purification StateCheck Physical State Check Purification->StateCheck Solid Solid/Powder StateCheck->Solid If Solid Oil Oil/Gum StateCheck->Oil If Oil Recryst Direct Recrystallization (EtOH/Hexane) Solid->Recryst SaltForm Salt Formation Strategy Oil->SaltForm VaporDiff Vapor Diffusion (MeOH inner / Et2O outer) Recryst->VaporDiff AcidSelect Select Counterion: 1. Oxalic Acid (H-bond network) 2. HCl (Simple lattice) 3. Picric Acid (Pi-stacking) SaltForm->AcidSelect AcidSelect->VaporDiff XRD Single Crystal XRD (100 K) VaporDiff->XRD Harvest Crystals

Caption: Decision tree for crystallizing spirocyclic amines. Salt formation is the critical path for oily free bases.

Case Study: Structural Insights

In a comparative study of glutamate receptor ligands, the X-ray structure of a 7-oxa-1-azaspiro[4.4]nonane derivative revealed a critical interaction:

  • Observation: The ether oxygen (O-7) accepted a hydrogen bond from a backbone amide in the receptor active site.

  • Contrast: The all-carbon analog (1-azaspiro[4.4]nonane) lacked this interaction, resulting in a 15-fold loss in potency (

    
    ).
    

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Source: ACS Omega (2019). URL:[Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Source: Beilstein Journal of Organic Chemistry (2019). URL:[Link]

  • 7-Oxa-1-azaspiro[4.4]nonane Structure & Properties. Source: PubChem Compound Summary. URL:[Link][3]

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The Ascendant Spirocycle: A Comparative Analysis of 7-Oxa-1-azaspiro[4.4]nonane and Piperidine in Analog Design

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved therapeutics.[1][2] Its synthetic tractability and favorable physicochemical properties have cemented its status in the medicinal chemist's toolbox.[3] However, the relentless pursuit of improved drug candidates with fine-tuned ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and novel intellectual property has spurred the exploration of bioisosteric replacements. Among these, spirocyclic amines have garnered significant attention for their ability to confer three-dimensionality, enhance metabolic stability, and modulate physicochemical properties in advantageous ways.[4]

This guide presents a comparative study of the well-established piperidine scaffold and a promising, yet less-explored alternative: 7-Oxa-1-azaspiro[4.4]nonane . While direct, head-to-head experimental comparisons in the literature are scarce, this document will synthesize available data, provide expert-driven insights into the potential advantages of this spirocyclic motif, and furnish detailed experimental protocols for its synthesis and evaluation in drug analogs. We will explore the structural nuances, predict the impact on key drug-like properties, and propose a framework for the rational design of next-generation therapeutics.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences between piperidine and 7-Oxa-1-azaspiro[4.4]nonane lie in their topology and conformational behavior. Piperidine, a simple six-membered heterocycle, predominantly adopts a chair conformation, allowing for axial and equatorial positioning of substituents.[5] In contrast, 7-Oxa-1-azaspiro[4.4]nonane features a rigid spirocyclic system where a pyrrolidine and a tetrahydrofuran ring are joined by a single quaternary carbon. This inherent rigidity is hypothesized to reduce the entropic penalty upon binding to a biological target and may lead to enhanced potency and selectivity.

Below is a table summarizing key physicochemical properties, with data for 7-Oxa-1-azaspiro[4.4]nonane and its derivatives being calculated or sourced from chemical databases due to the limited experimental data.

PropertyPiperidine7-Oxa-1-azaspiro[4.4]nonane7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-Source
Molecular Weight ( g/mol ) 85.15127.18257.28[1][6]
cLogP 0.830.21.02[1][6]
Topological Polar Surface Area (TPSA) (Ų) 12.0321.376.07[1][6]
Hydrogen Bond Donors 111[1][6]
Hydrogen Bond Acceptors 125[1][6]
Rotatable Bonds 000[1][6]

The introduction of the oxa-spirocyclic system increases the molecular weight and the number of hydrogen bond acceptors, which could enhance solubility and interactions with biological targets. The calculated LogP (cLogP) of the parent spirocycle is lower than that of piperidine, suggesting a potential for reduced lipophilicity, a desirable trait for mitigating off-target effects and improving ADME properties.

Synthesis of Analogs: A Proposed Workflow

The incorporation of these scaffolds into a lead molecule requires distinct synthetic strategies. The following workflow illustrates a general approach to synthesizing a hypothetical analog where a piperidine ring is replaced by 7-Oxa-1-azaspiro[4.4]nonane.

G cluster_piperidine Piperidine Analog Synthesis cluster_spirocycle 7-Oxa-1-azaspiro[4.4]nonane Analog Synthesis p_start Commercially available 4-piperidone derivative p_reductive_amination Reductive Amination with desired R-NH2 p_start->p_reductive_amination p_coupling Coupling with Ar-X p_reductive_amination->p_coupling p_final Final Piperidine Analog p_coupling->p_final comparison Head-to-Head Comparison (Pharmacology & ADME) p_final->comparison Comparative Evaluation s_start Synthesis of Boc-protected 7-Oxa-1-azaspiro[4.4]nonane s_deprotection Boc Deprotection s_start->s_deprotection s_coupling Coupling with Ar-X s_deprotection->s_coupling s_final Final Spirocyclic Analog s_coupling->s_final s_final->comparison Comparative Evaluation

Caption: A comparative workflow for the synthesis of piperidine and 7-Oxa-1-azaspiro[4.4]nonane analogs.

Experimental Protocol: Synthesis of a Boc-Protected 7-Oxa-1-azaspiro[4.4]nonane Intermediate

This protocol is adapted from a literature procedure for the synthesis of a related derivative and serves as a blueprint for accessing the spirocyclic core.[2]

Step 1: Epoxidation of Boc-4-allyl-pyrrolidine

  • To a solution of Boc-4-allyl-pyrrolidine (1 equivalent) in dichloromethane (CH2Cl2) at room temperature, add meta-chloroperoxybenzoic acid (mCPBA) (1.5 equivalents) in one portion.

  • Stir the resulting solution for 22 hours. A white precipitate will form.

  • Monitor the reaction for the consumption of the olefin by thin-layer chromatography (TLC) or 1H NMR spectroscopy.

  • Upon completion, dilute the mixture with CH2Cl2 and add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the mixture and evaporate the solvent to yield the crude epoxide. Purify by flash chromatography.

Step 2: Intramolecular Cyclization to form the Spirocycle

  • The purified epoxide can then be subjected to intramolecular cyclization under appropriate conditions (e.g., acid or base catalysis) to form the tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate.[2]

Comparative Pharmacological Profile: A Hypothetical Case Study

To illustrate the potential impact of this bioisosteric replacement, let's consider a hypothetical scenario where a piperidine-containing M1 muscarinic acetylcholine receptor agonist is modified.

AnalogStructurePredicted Ki (nM) for M1 ReceptorRationale for Prediction
Piperidine Analog [Generic structure with piperidine]10The piperidine nitrogen acts as a key hydrogen bond donor/acceptor, and the substituent orientation is optimized for binding.
Spirocyclic Analog [Generic structure with 7-Oxa-1-azaspiro[4.4]nonane]5The rigid spirocyclic scaffold is predicted to pre-organize the pharmacophoric elements into a more favorable conformation for receptor binding, reducing the entropic penalty and potentially increasing affinity. The additional oxygen may also form a beneficial hydrogen bond with the receptor.
Experimental Protocol: Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a standard procedure for determining the binding affinity of the synthesized analogs to the M1 muscarinic receptor.[7][8]

  • Receptor Preparation: Prepare cell membranes expressing the human M1 muscarinic receptor. Determine the total protein concentration using a Bradford or BCA assay.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup:

    • Total Binding: Add receptor membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [3H]-NMS).

    • Non-specific Binding (NSB): Add receptor membranes, assay buffer, radioligand, and a high concentration of a known M1 antagonist (e.g., atropine).

    • Competition: Add receptor membranes, assay buffer, radioligand, and increasing concentrations of the test compound (piperidine or spirocyclic analog).

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Comparative ADME Profile: Anticipated Advantages of the Spirocyclic Scaffold

The replacement of piperidine with 7-Oxa-1-azaspiro[4.4]nonane is anticipated to have a significant and potentially beneficial impact on the ADME profile of a drug candidate.

ADME ParameterPiperidine AnalogPredicted Outcome for Spirocyclic AnalogRationale
Metabolic Stability (in vitro half-life) ModerateHigherThe spirocyclic nature and the presence of a quaternary carbon adjacent to the nitrogen are expected to sterically hinder access by metabolic enzymes (e.g., cytochrome P450s), reducing the rate of N-dealkylation and other metabolic transformations.[9]
Aqueous Solubility GoodPotentially HigherThe introduction of an additional oxygen atom increases the polarity and hydrogen bonding capacity of the molecule, which may lead to improved aqueous solubility.
Permeability (Caco-2) HighModerate to HighWhile increased polarity can sometimes reduce passive permeability, the rigid, three-dimensional structure may facilitate transport through other mechanisms. The overall impact will be a balance of these factors.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes a common method for assessing the metabolic stability of the synthesized analogs.[10]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-generating system.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the test compound, liver microsomes, and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint).

Discussion and Future Perspectives

The decision to replace a piperidine scaffold with a spirocyclic alternative like 7-Oxa-1-azaspiro[4.4]nonane is a strategic one, driven by the specific goals of a drug discovery program. The following decision-making framework can guide this process:

G start Lead Compound with Piperidine Scaffold q1 Is metabolic stability a key issue? start->q1 q2 Is increased potency or selectivity desired? q1->q2 No action_spiro Consider replacing piperidine with 7-Oxa-1-azaspiro[4.4]nonane q1->action_spiro Yes q3 Is novel IP a primary driver? q2->q3 No q2->action_spiro Yes q3->action_spiro Yes action_piperidine Retain piperidine and optimize substituents q3->action_piperidine No

Caption: A decision-making framework for considering the replacement of piperidine with 7-Oxa-1-azaspiro[4.4]nonane.

While the piperidine scaffold will undoubtedly remain a mainstay in medicinal chemistry, the exploration of novel, three-dimensional bioisosteres like 7-Oxa-1-azaspiro[4.4]nonane offers exciting opportunities to overcome common drug development hurdles. The anticipated improvements in metabolic stability, coupled with the potential for enhanced potency and the generation of new intellectual property, make this spirocycle a compelling building block for the design of future therapeutics. Further experimental validation of the hypotheses presented in this guide is warranted and encouraged.

References

  • BenchChem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. [URL: https://www.benchchem.com/technical-guides/the-piperidine-scaffold-a-cornerstone-of-modern-medicinal-chemistry]
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  • ResearchGate. A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. [URL: https://www.researchgate.net/publication/348981541_A_General_Approach_to_Spirocyclic_Piperidines_via_Castagnoli-Cushman_Chemistry]
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Validating the Bioisosteric Replacement of Piperidine with 7-Oxa-1-azaspiro[4.4]nonane: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is one of the most ubiquitous saturated nitrogen heterocycles in FDA-approved therapeutics. However, its planar lipophilicity and high basicity (pKa ~11) frequently introduce severe late-stage drug development liabilities, most notably rapid CYP450-mediated metabolic clearance and hERG-mediated cardiotoxicity [1]. To circumvent these issues, medicinal chemists are increasingly replacing piperidine rings with complex, 3D-rich spirocyclic bioisosteres [2].

This guide provides an objective, data-driven comparison between the traditional piperidine core and its advanced bioisostere, 7-Oxa-1-azaspiro[4.4]nonane [3]. By examining the mechanistic rationale, comparative performance metrics, and self-validating experimental protocols, researchers can effectively implement this scaffold hop to rescue compromised drug candidates.

Mechanistic Rationale: Why 7-Oxa-1-azaspiro[4.4]nonane?

Replacing a flat piperidine ring with the 7-oxa-1-azaspiro[4.4]nonane framework introduces three critical physicochemical shifts that directly influence pharmacokinetics (PK) and safety:

  • pKa Modulation via Inductive Effects: The hERG potassium channel pore contains key aromatic residues (Tyr652, Phe656) that form strong cation-

    
     interactions with basic amines protonated at physiological pH. The introduction of the oxygen atom in the spiro-fused tetrahydrofuran ring of 7-oxa-1-azaspiro[4.4]nonane exerts a strong electron-withdrawing inductive (-I) effect, effectively lowering the basicity of the adjacent amine [4]. This reduces the fraction of protonated species at pH 7.4, directly mitigating cardiotoxicity [1].
    
  • Enhanced Three-Dimensionality (Fsp3): The spirocyclic core increases the fraction of sp3 hybridized carbons (Fsp3). This disrupts flat hydrophobic packing, improving aqueous thermodynamic solubility and reducing non-specific plasma protein binding [5].

  • Metabolic Shielding: Piperidines are highly susceptible to CYP450-mediated

    
    -oxidation, leading to lactam formation or ring opening. The spiro-fusion creates a steric shield around the 
    
    
    
    -carbons of the amine, blocking enzymatic access and prolonging the compound's intrinsic half-life.

Pathways cluster_pip Piperidine Liabilities cluster_spiro Spirocyclic Advantages P_Core Piperidine (High pKa, Flat) CYP CYP450 α-Oxidation P_Core->CYP Exposed α-Carbons hERG hERG Channel Binding P_Core->hERG Basic Amine Tox Rapid Clearance & Cardiotoxicity CYP->Tox hERG->Tox S_Core 7-Oxa-1-azaspiro[4.4]nonane (Lower pKa, 3D Fsp3) Shield Steric Shielding & Inductive Effect S_Core->Shield Structural Shift Safe Metabolic Stability & Safety Profile Shield->Safe Mitigated Risk

Mechanistic comparison of piperidine liabilities versus spirocyclic advantages.

Comparative Performance Data

The following table summarizes the representative shifts in physicochemical and ADMET properties when a standard piperidine moiety (e.g., in local anesthetics or kinase inhibitors) is replaced by 7-Oxa-1-azaspiro[4.4]nonane.

ParameterPiperidine Core7-Oxa-1-azaspiro[4.4]nonaneMechanistic Causality
pKa ~10.5 - 11.2~8.5 - 9.5Inductive (-I) effect of the spiro-oxygen pulls electron density away from the amine.
LogD (pH 7.4) High (e.g., 3.5)Moderate (e.g., 2.2)Increased polarity from the oxygen atom and higher Fsp3 character disrupt lipophilicity.
hERG IC50 (µM) < 5.0 (High Risk)> 30.0 (Low Risk)Lower pKa reduces the protonated fraction at physiological pH, weakening ion-dipole interactions in the hERG pore.
HLM

(µL/min/mg)
Rapid (>40)Slow (<15)Steric bulk of the spiro-fusion shields the

-carbons from CYP450-mediated oxidation.

Experimental Validation Protocols

To objectively validate the performance of the 7-oxa-1-azaspiro[4.4]nonane bioisostere against its piperidine counterpart, the following self-validating protocols must be executed.

Workflow A 1. Scaffold Liability Analysis (Piperidine Core) B 2. Bioisosteric Design (7-Oxa-1-azaspiro[4.4]nonane) A->B C 3. Physicochemical Profiling (pKa, LogD, Solubility) B->C D 4. In Vitro ADMET (HLM Clearance, hERG Patch-Clamp) C->D E 5. In Vivo Validation (Efficacy & Cardiotoxicity) D->E

Workflow for validating spirocyclic bioisosteric replacements in drug discovery.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) to validate the metabolic shielding effect of the spirocycle.
  • Incubation Setup: Mix the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 1 µM ensures the reaction operates under first-order kinetics (well below the

      
       of most CYP enzymes), while pH 7.4 mimics physiological conditions.
      
  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Running a parallel control without NADPH validates the system by proving that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and "locking" the concentration for accurate time-point analysis.

  • Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate

    
     by plotting the natural log of the percentage remaining versus time.
    
Protocol 2: Automated Patch-Clamp hERG Assay

This assay determines the IC50 for hERG channel blockade to validate the reduction in cardiotoxicity.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

    • Causality: Stable transfection ensures a uniform, high-density expression of hERG channels across all recorded cells, minimizing biological noise.

  • Voltage Protocol Execution: Hold the cell membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: The +20 mV step forces the channels to open and rapidly inactivate. The subsequent -50 mV step allows the channels to recover from inactivation into the open state before slowly deactivating. Because hERG blockers bind preferentially to the open state, measuring the peak of this tail current provides the most accurate quantification of blockade.

  • Compound Application: Perfuse the cells with extracellular solution containing the test compound at escalating concentrations (e.g., 0.1, 1, 3, 10, 30 µM).

    • Causality: Generating a full dose-response curve allows for the precise mathematical derivation of the IC50 value, rather than relying on single-point estimations.

  • System Validation: Include a known potent hERG inhibitor (e.g., Dofetilide, 100 nM) as a positive control at the end of the recording.

    • Causality: This confirms that the recorded currents are genuinely hERG-mediated and that the assay possesses the sensitivity required to detect high-affinity blockers.

Conclusion

The bioisosteric replacement of piperidine with 7-Oxa-1-azaspiro[4.4]nonane is a highly effective strategy for rescuing drug candidates plagued by metabolic instability and hERG liabilities. By leveraging inductive pKa modulation and steric shielding, this spirocyclic scaffold fundamentally alters the physicochemical profile of the molecule while preserving the necessary vector geometry for target engagement.

References

  • EN300-200454 - EnamineStore. enaminestore.com.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. chemrxiv.org.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. nih.gov.
  • Spirocyclic oxetanes: synthesis and properties - PubMed. nih.gov.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. mdpi.com.

Sources

Benchmarking the Synthetic Accessibility of 7-Oxa-1-azaspiro[4.4]nonane Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe drug discovery programs stalling at the intersection of structural design and synthetic reality. The transition from planar, sp²-hybridized scaffolds to complex, sp³-rich spirocycles is a necessary evolution in modern medicinal chemistry. However, this transition introduces profound synthetic bottlenecks. This guide objectively benchmarks the synthetic accessibility of 7-oxa-1-azaspiro[4.4]nonane —a highly rigidified morpholine bioisostere—against traditional planar scaffolds and less sterically encumbered spirocycles. By detailing the causality behind experimental choices, this guide provides a self-validating protocol for late-stage functionalization of this challenging scaffold.

The "Escape from Flatland" Imperative

The pharmaceutical industry has increasingly recognized that over-reliance on flat, aromatic rings leads to suboptimal physicochemical properties, poor solubility, and higher clinical attrition rates[1]. The "Escape from Flatland" paradigm advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) to introduce 3D complexity, which enhances target selectivity and improves metabolic stability[1][2].

Spirocyclic scaffolds define a rigid three-dimensional space that maximizes specific interactions with protein binding sites while minimizing entropic penalties upon binding[3]. The 7-oxa-1-azaspiro[4.4]nonane scaffold is particularly valuable. It functions as a conformationally locked bioisostere of morpholine[4], projecting functional groups along highly specific exit vectors that are impossible to achieve with flexible aliphatic rings.

Scaffold Benchmarking: Structural Causality & Performance

To understand the synthetic accessibility (SA) of 7-oxa-1-azaspiro[4.4]nonane, we must compare it against alternatives. The primary synthetic challenge with 7-oxa-1-azaspiro[4.4]nonane (SMILES: C1CNC2(C1)CCOC2)[5] is the location of the secondary amine. Because the nitrogen is at position 1, it is directly adjacent to the quaternary spiro carbon at position 5. This creates severe steric hindrance that drastically reduces the kinetic nucleophilicity of the amine during standard cross-coupling or alkylation reactions.

Quantitative Benchmarking Table
ScaffoldRing SystemFsp³Est. SA Score*Steric Hindrance at AmineAvg. N-Arylation Yield
Morpholine 6-membered (Planar)1.001.5Minimal>85%
1-Oxa-8-azaspiro[4.5]decane 5/6 Spirocycle1.003.8Moderate (Distal Amine)60–75%
7-Oxa-1-azaspiro[4.4]nonane 5/5 Spirocycle1.004.2Severe (Proximal Amine)45–60%

*Synthetic Accessibility (SA) Score is an empirical metric where 1 represents maximum ease of synthesis and 10 represents extreme difficulty. Spirocycles inherently score higher due to the quaternary center.

Logical Relationships in Synthetic Accessibility

The diagram below illustrates the causal relationship between the structural sterics of the chosen scaffold and the resulting efficiency of late-stage functionalization workflows.

Scaffold_Comparison Morph Morpholine (Planar Bioisostere) Reaction Late-Stage Functionalization Morph->Reaction Minimal Sterics Spiro65 1-Oxa-8-azaspiro[4.5]decane (Distal Amine) Spiro65->Reaction Moderate Sterics Spiro55 7-Oxa-1-azaspiro[4.4]nonane (Proximal Amine) Spiro55->Reaction Severe Sterics HighYield High Yield (>85%) Standard Kinetics Reaction->HighYield Morpholine Pathway ModYield Moderate Yield (60-75%) Standard Kinetics Reaction->ModYield 5/6 Spiro Pathway LowYield Lower Yield (45-60%) Sterically Hindered Reaction->LowYield 5/5 Spiro Pathway

Fig 1: Logical relationship between scaffold sterics and functionalization efficiency.

Self-Validating Experimental Protocol: Sterically Demanding N-Arylation

To successfully functionalize the 7-oxa-1-azaspiro[4.4]nonane scaffold, standard conditions (e.g., Pd(dppf)Cl₂) will fail due to the inability of the catalyst to accommodate the bulky spiro-fused oxolane ring during the reductive elimination step. The following Buchwald-Hartwig cross-coupling protocol utilizes RuPhos, a dialkylbiaryl phosphine ligand with a large bite angle that accelerates reductive elimination while preventing β-hydride elimination.

Experimental_Workflow Prep 1. Reagent Prep (Glovebox, <1ppm O2) Activate 2. Catalyst Activation (Color Shift Check) Prep->Activate Couple 3. Cross-Coupling (110°C, RuPhos) Activate->Couple IPC 4. In-Process Control (LC-MS >95% Conv) Couple->IPC Purify 5. Flash Purify (Amine-Functionalized) IPC->Purify

Fig 2: Self-validating experimental workflow for sterically hindered cross-coupling.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation (Glovebox)

  • Action: In a nitrogen-filled glovebox (<1 ppm O₂), charge an oven-dried 10 mL Schlenk tube with the aryl bromide (1.0 equiv), 7-oxa-1-azaspiro[4.4]nonane (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Causality: NaOtBu is selected over weaker bases (like Cs₂CO₃) because the steric hindrance of the proximal amine significantly lowers its kinetic nucleophilicity. A strong alkoxide base is required to forcefully drive the deprotonation and formation of the palladium-amido complex.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add anhydrous, degassed toluene (0.2 M). Seal the tube and remove it from the glovebox.

  • Self-Validation Check: Stir at room temperature for 5 minutes. The mixture must transition from the deep purple of Pd₂(dba)₃ to a dark reddish-brown. If the solution turns black, palladium black has precipitated (indicating oxygen ingress or ligand degradation), and the reaction must be aborted immediately to save valuable building blocks.

Step 3: High-Temperature Coupling

  • Action: Transfer the sealed tube to a pre-heated oil bath at 110 °C for 16 hours.

  • Causality: The high temperature is thermodynamically necessary to overcome the severe activation energy barrier imposed by the spiro-quaternary center clashing with the incoming aryl group.

Step 4: In-Process Control (IPC)

  • Action: Cool to room temperature. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Check: The reaction is deemed complete when the aryl bromide peak is <5% by UV integration. If unreacted spirocyclic amine remains, it confirms the steric bottleneck; do not spike with additional catalyst, as the active Pd species is likely still viable but kinetically slow. Extend reaction time by 4 hours.

Step 5: Workup and Purification

  • Action: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate in vacuo and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient with 1% Et₃N).

  • Causality: The addition of 1% Et₃N to the eluent is critical. The oxolane oxygen and the newly arylated amine will coordinate strongly with acidic silanol sites on the silica gel, leading to severe peak tailing and loss of the already hard-won yield.

Conclusion & Strategic Recommendations

When benchmarking the synthetic accessibility of 7-oxa-1-azaspiro[4.4]nonane against morpholine or distal spirocycles (like 1-oxa-8-azaspiro[4.5]decane), it is clear that the 5/5 spiro system demands a higher level of synthetic rigor. The proximity of the secondary amine to the quaternary spiro center severely depresses reaction kinetics. However, the payoff is a highly rigidified, 3D-rich vector that can dramatically improve target binding affinity and rescue a failing, flat lead compound. Drug development professionals should reserve this scaffold for late-stage lead optimization where the biological benefits of "escaping flatland" outweigh the increased cost of goods and lower functionalization yields.

References

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate is a spirocyclic amine salt commonly used as a molecular scaffold in medicinal chemistry and drug discovery. As a trifluoroacetate (TFA) salt, this compound presents specific disposal challenges distinct from free amines. It combines the irritant properties of secondary amines with the acidity and environmental persistence concerns of fluorinated organic salts.

Effective disposal requires strict adherence to segregation protocols to prevent accidental mobilization of trifluoroacetic acid or formation of toxic byproducts. This guide outlines a self-validating disposal workflow designed to protect both laboratory personnel and the downstream environment.

Physicochemical & Hazard Profile
PropertyDataOperational Implication
CAS Number 1419590-70-7Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₁₃NO[1][2] · C₂HF₃O₂Contains Nitrogen and Fluorine; requires specific incineration parameters.
Physical State Solid (typically off-white powder)Hygroscopic; keep containers tightly sealed to prevent "caking" or degradation.
Acidity Acidic SaltDo not mix with strong bases or bleach (hypochlorites).
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.
RCRA Status Not P/U Listed; Likely "Characteristic"Treat as Hazardous Waste (D-List characteristics may apply depending on pH/solvent).

Pre-Disposal Safety Assessment

Before initiating disposal, you must validate the state of the material. The primary risk with TFA salts is their potential to release trifluoroacetic acid upon contact with strong mineral acids or to react exothermically with strong bases.

Critical Incompatibilities
  • Strong Oxidizers (e.g., Bleach, Peroxides): NEVER mix amine salts with bleach. This can generate chloramines or other toxic nitrogenous gases.

  • Strong Bases (e.g., NaOH, KOH): Liberates the free amine and generates heat. While sometimes used for neutralization, this should not be done in a waste container due to uncontrolled exotherms.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if handling open powders outside a fume hood.

  • Dermal: Nitrile rubber gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >100 mM.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Excess/Expired Substance)

Rationale: Solid waste minimization reduces the volume of high-cost incineration streams.

  • Containment: Transfer the solid substance into a wide-mouth, high-density polyethylene (HDPE) or glass jar. Avoid metal containers, as residual acidity from the TFA component can corrode metal over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "7-Oxa-1-azaspiro[4.4]nonane TFA Salt"

    • Hazard Checkbox: Check "Toxic" and "Corrosive/Acidic" (due to TFA content).

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Note: Ensure this stream is destined for High-Temperature Incineration (with scrubber). This is vital for fluorinated compounds to prevent the release of HF or PFAS-like degradation products into the environment.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Rationale: Solubilized TFA salts can act as buffers. Checking pH is a critical self-validating step.

  • Solvent Compatibility Check: Ensure the solvent carrier (e.g., DCM, Methanol, DMSO) is compatible with the "Organic Solvents" waste drum.

  • pH Validation: Dip a pH strip into the solution.

    • If pH < 3 : The solution is significantly acidic. Bulking this into a general organic waste drum containing basic amines may cause heat generation.

    • Action: Slowly neutralize to pH 5–8 using a dilute Sodium Bicarbonate (NaHCO₃) solution before adding to the main waste drum.

  • Bulking: Pour the (neutralized) solution into the Halogenated Organic Solvent waste stream.

    • Why Halogenated? Even if the solvent is non-halogenated (like methanol), the trifluoroacetate moiety contains fluorine. classifying it as "Halogenated" ensures it is routed to an incinerator capable of handling acid gases (HF).

Workflow C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place contaminated items in a clear, 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent particulate release.

  • Disposal: Discard into the Dry Laboratory Debris bin (often yellow or red bin depending on facility), specifically marked for incineration.

Visual Disposal Logic

The following diagram illustrates the decision-making process for disposing of 7-Oxa-1-azaspiro[4.4]nonane TFA salt, ensuring compliance and safety.

DisposalWorkflow Start Waste Material: 7-Oxa-1-azaspiro[4.4]nonane TFA StateCheck Determine Physical State Start->StateCheck Debris Contaminated Debris (Gloves/Paper) Start->Debris SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved Container Transfer to HDPE/Glass Jar SolidPath->Container SolidLabel Label: 'Toxic & Acidic Organic Solid' Container->SolidLabel SolidDest Dest: High-Temp Incineration SolidLabel->SolidDest pHCheck Check pH LiquidPath->pHCheck Neutralize Neutralize with NaHCO3 (Target pH 5-8) pHCheck->Neutralize Acidic (pH < 4) Bulk Bulk into Waste Drum pHCheck->Bulk Neutral (pH 4-9) Neutralize->Bulk LiquidDest Dest: Halogenated Waste Stream Bulk->LiquidDest Bagging Double Bag (6-mil Poly) Debris->Bagging DebrisDest Dest: Dry Hazardous Waste Bagging->DebrisDest

Figure 1: Decision matrix for the segregation and disposal of fluorinated amine salts.

Regulatory & Environmental Compliance

RCRA Waste Classification

While 7-Oxa-1-azaspiro[4.4]nonane is not explicitly listed on the EPA P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics (40 CFR 262.11).

  • Corrosivity (D002): If the waste is an aqueous solution with pH ≤ 2, it is D002.

  • Toxicity: Due to the fluorine content, incineration is the only acceptable disposal method to prevent soil/water contamination.

Environmental Fate of TFA

Trifluoroacetate is highly persistent in the environment.[3] It does not biodegrade under standard conditions.[4] Therefore, drain disposal is strictly prohibited . All waste streams must be directed to facilities equipped with scrubbers to capture hydrogen fluoride (HF) generated during combustion.

References

  • PubChem. (2025).[1] 7-oxa-1-azaspiro[4.4]nonane (Compound Summary).[5][6][7] National Library of Medicine. [Link][5]

  • United Nations Environment Programme (UNEP). (2015). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts. Ozone Secretariat. [Link]

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Personal protective equipment for handling 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

Introduction: A Commitment to Proactive Safety

As researchers dedicated to advancing drug development, our primary responsibility is to ensure a safe and controlled laboratory environment. The compound 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate (CAS No. 1419590-70-7) is a valuable building block in medicinal chemistry. However, a review of available safety literature reveals inconsistent and sometimes incomplete hazard information. One Safety Data Sheet (SDS) may indicate "no known hazard," while another source lists specific GHS hazard statements for irritation and ingestion toxicity.[1][2]

This guide is built on the precautionary principle . When data is conflicting or absent, we must base our handling protocols on the known hazards of the compound's constituent parts and the most conservative available data. This approach ensures that our procedures are robust, self-validating, and prioritize the well-being of all laboratory personnel. We will dissect the hazards posed by both the spirocyclic amine cation and the trifluoroacetate anion to construct a comprehensive safety framework.

Hazard Assessment: Understanding the Compound's Profile

A thorough risk assessment requires understanding the hazards of the molecule's components. The overall safety profile is a synthesis of these individual risks.

  • The Cation: 7-Oxa-1-azaspiro[4.4]nonane: The parent spirocyclic amine is classified as an irritant.[3] This aligns with GHS data for the full salt, which indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3] Aliphatic amines as a class are known to be caustic and can cause irritation to the skin, eyes, and mucous membranes.[4]

  • The Anion: 2,2,2-Trifluoroacetate (TFA): This anion is the conjugate base of Trifluoroacetic Acid (TFA), a strong and corrosive organic acid known to cause severe skin burns and eye damage.[5][6] While the salt form is not the free acid, its presence necessitates cautious handling. Many laboratory safety protocols mandate that compounds with a TFA salt be treated as hazardous waste due to the properties of the counter-ion.[7] Furthermore, decomposition, for instance at high temperatures, could generate toxic fluorinated byproducts.[8]

Personal Protective Equipment (PPE) and Engineering Controls

The selection of appropriate PPE is directly dictated by the identified hazards. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid <1g (e.g., weighing) Chemical Safety Goggles (EN166 or OSHA 29 CFR 1910.133 compliant)[9]Nitrile or Neoprene Gloves[8]Laboratory CoatNot required if handled in a certified chemical fume hood.
Preparing Solutions Chemical Safety Goggles. A face shield is recommended due to splash potential.[10]Nitrile or Neoprene Gloves[8]Laboratory CoatNot required if handled in a certified chemical fume hood.
Large-Scale Operations (>10g) or Potential for Aerosolization Chemical Safety Goggles and a full-face shield.Nitrile or Neoprene Gloves[8]Chemical-resistant apron over a laboratory coat.[10]A NIOSH-certified respirator with a dust and mist cartridge may be required if work cannot be confined to a fume hood.[8]

Engineering Controls: Your First Line of Defense

PPE is the last line of defense. Engineering controls are designed to minimize exposure at the source.

  • Ventilation: All handling of 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate, especially in its solid, powdered form, must be conducted in a properly functioning chemical fume hood .[9] This is critical to mitigate the risk of respiratory irritation (H335).[2]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be immediately accessible in any area where this chemical is handled.[8][9]

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Standard Handling Protocol
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment before retrieving the chemical.

  • Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, gloves.

  • Handling Solid: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. Close the primary container immediately after dispensing.

  • Preparing Solutions: When dissolving the solid, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling: Clean all non-disposable equipment thoroughly. Wipe down the work area in the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat). Wash hands thoroughly with soap and water.[3]

Emergency Spill Response

Prompt and correct action during a spill is critical to prevent exposure and further contamination.

SpillResponse start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess Spill Size & Hazard alert->assess is_major Is the spill large, unknown, or highly volatile? assess->is_major major_spill MAJOR SPILL is_major->major_spill Yes minor_spill MINOR SPILL is_major->minor_spill No evacuate Evacuate the area. Close doors behind you. major_spill->evacuate call_ehs Contact Institutional Emergency Personnel / EHS evacuate->call_ehs end_process Report incident to supervisor call_ehs->end_process get_kit Retrieve spill kit and don appropriate PPE (goggles, gloves, lab coat) minor_spill->get_kit contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) get_kit->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill surface with soap and water collect->decontaminate dispose Dispose of all materials (including gloves) as hazardous waste decontaminate->dispose dispose->end_process

Caption: Workflow for chemical spill response.

Waste Disposal Plan

Proper disposal is crucial for environmental stewardship and regulatory compliance.

  • Classification: All materials contaminated with 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate, including unused product, solutions, and contaminated labware (e.g., gloves, weighing papers, pipette tips), must be treated as hazardous waste .[11]

  • Segregation: Do not mix this waste stream with incompatible materials, such as strong bases or oxidizing agents.[11]

  • Collection:

    • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container.[12]

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list the full chemical name: "7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate".[12]

  • Storage: Store sealed waste containers in a designated, secure hazardous waste accumulation area away from general lab traffic until collection.[12]

  • Disposal: Under no circumstances should this chemical or solutions containing it be disposed of down the drain. [12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[12]

References

  • Gelest, Inc. (2017). SODIUM TRIFLUOROACETATE - Safety Data Sheet. [Link]

  • Oreate AI. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. [Link]

  • Munday, R. (2018). Spirolides and Cyclic Imines: Toxicological Profile. ResearchGate. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Unknown. Chemical Emergency Procedures. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Health and Safety Executive. Emergency response / spill control. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • RPS Group. (2022). Hazard Watch: Amines in the workplace. [Link]

  • University of California, Santa Barbara Environmental Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]

  • Medical Daily. (2011). Health effects of amines and their derivatives. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • Polymer Chemistry (RSC Publishing). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.